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  • Product: Trimethylantimony diiodide
  • CAS: 13077-53-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Trimethylantimony Diiodide

Introduction Trimethylantimony diiodide, with the chemical formula (CH₃)₃SbI₂, is a significant organometallic compound that provides a classic example of hypervalent bonding in main group elements. As a pentavalent orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Trimethylantimony diiodide, with the chemical formula (CH₃)₃SbI₂, is a significant organometallic compound that provides a classic example of hypervalent bonding in main group elements. As a pentavalent organoantimony(V) species, its structure is a cornerstone for understanding the principles of molecular geometry and the nature of bonding that exceeds the traditional octet rule. For researchers in inorganic chemistry, materials science, and drug development, a thorough understanding of its three-dimensional architecture is crucial for predicting reactivity, designing new catalysts, and developing novel therapeutic agents. This guide offers a detailed exploration of the synthesis, crystal structure, and molecular geometry of trimethylantimony diiodide, grounded in experimental data and established chemical theories.

Synthesis of Trimethylantimony Diiodide

The preparation of trimethylantimony diiodide is typically achieved through a straightforward oxidative addition reaction. This method involves the oxidation of a trivalent antimony precursor, trimethylstibine ((CH₃)₃Sb), with elemental iodine (I₂). The lone pair of electrons on the antimony atom in trimethylstibine attacks the iodine molecule, leading to the cleavage of the I-I bond and the formation of two new Sb-I bonds, thereby oxidizing the antimony center from +3 to +5.

Experimental Protocol: Synthesis

Objective: To synthesize trimethylantimony diiodide from trimethylstibine and iodine.

Materials:

  • Trimethylstibine ((CH₃)₃Sb)

  • Iodine (I₂)

  • Anhydrous diethyl ether or a similar inert solvent

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of trimethylstibine in anhydrous diethyl ether.

  • Reagent Addition: Separately, dissolve a stoichiometric equivalent of iodine in anhydrous diethyl ether. Transfer this iodine solution to a dropping funnel.

  • Reaction: While stirring the trimethylstibine solution vigorously, add the iodine solution dropwise from the dropping funnel. The reaction is often exothermic, so a slow, controlled addition is necessary to maintain a steady temperature.

  • Precipitation: As the reaction proceeds, a precipitate of trimethylantimony diiodide will form. Continue stirring for a few hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification: Collect the solid product by filtration under an inert atmosphere. Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline solid under vacuum to yield pure trimethylantimony diiodide. For structural analysis, high-quality single crystals can be grown by slow recrystallization from a suitable solvent.

Structural Determination: Single-Crystal X-ray Diffraction

The definitive method for elucidating the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous data on bond lengths, bond angles, and the overall packing of molecules within a crystal lattice, which are essential for a complete understanding of the compound's structure.

The general workflow for determining a crystal structure via this method is outlined below.

workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Source X-ray Beam Exposure Mounting->XRay_Source Data_Collection Diffraction Data Collection XRay_Source->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Structural Model (Coordinates, Bond Lengths, Angles) Validation->Final_Structure

Exploratory

Comprehensive Technical Guide: Trimethylantimony Diiodide (C₃H₉I₂Sb)

Executive Summary & Pharmacological Context As a Senior Application Scientist navigating the intersection of metalloid chemistry and drug development, I frequently encounter the need for highly characterized, stable prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist navigating the intersection of metalloid chemistry and drug development, I frequently encounter the need for highly characterized, stable precursors. Trimethylantimony diiodide (diiodo(trimethyl)-λ⁵-stibane) serves as a critical organoantimony(V) building block.

Historically, metalloid compounds—particularly pentavalent antimonials—have been the cornerstone of antiprotozoal therapies, most notably in the treatment of leishmaniasis[1]. In modern drug development, understanding the coordination chemistry and metabolic stability of compounds like trimethylantimony diiodide allows researchers to design targeted therapeutics with mitigated toxicity profiles. Beyond pharmacology, this compound is heavily leveraged in materials science as a robust organostibine mediator for the controlled living radical polymerization of complex polymers, such as poly(N-vinylpyrrolidone)[2].

This whitepaper provides a rigorously grounded, self-validating framework for the synthesis, characterization, and application of trimethylantimony diiodide.

Physicochemical & Spectrometric Profiling

To ensure experimental reproducibility, all quantitative physical and spectrometric data must be standardized. Table 1 outlines the core properties of the compound, while Table 2 provides predictive mass spectrometry data crucial for pharmacokinetic tracking and validation.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name Trimethylantimony diiodide
IUPAC Name Diiodo(trimethyl)-λ⁵-stibane
Molecular Formula C₃H₉I₂Sb[3]
Monoisotopic Mass 419.78317 Da[3]
CAS Registry Number 13077-53-7[]
SMILES C(C)(I)I[3]
InChIKey ZWMGLCRSQFTQAM-UHFFFAOYSA-L[3]
Antimony Oxidation State +5
Coordination Geometry Trigonal Bipyramidal

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling [3] Data utilized for LC-MS/MS validation and collision cross section (CCS) modeling.

Adduct TypeMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺ 420.79045142.6
[M+Na]⁺ 442.77239136.2
[M]⁺ (Radical Cation) 419.78262138.6
[M-H]⁻ 418.77589132.1
[M+CH₃COO]⁻ 478.79702196.7

Structural & Coordination Chemistry

Trimethylantimony diiodide features a pentacoordinate Antimony(V) center. According to Valence Shell Electron Pair Repulsion (VSEPR) theory and the principle of apicophilicity, the highly electronegative iodine atoms preferentially occupy the axial positions to minimize electron-pair repulsion. Concurrently, the three electron-donating methyl groups reside in the equatorial plane. This configuration dictates a strict trigonal bipyramidal geometry ( D3h​ symmetry).

Understanding this geometry is crucial for downstream ligand exchange reactions in drug synthesis; the axial iodine bonds are more labile and susceptible to nucleophilic substitution than the robust equatorial antimony-carbon bonds.

Synthesis & Purification Methodology (Self-Validating Protocol)

The standard synthesis of trimethylantimony dihalides relies on the oxidative addition of elemental halogens to a trimethylstibine precursor[5]. The following protocol is designed as a self-validating system, embedding visual and analytical checkpoints to guarantee high-purity yields.

Step-by-Step Methodology

Reagents Required: Trimethylstibine ( Me3​Sb ), Elemental Iodine ( I2​ ), Anhydrous Diethyl Ether ( Et2​O ).

  • Inert Atmosphere Setup:

    • Action: Purge a Schlenk flask with dry Argon for 15 minutes prior to reagent introduction.

    • Causality: Trimethylstibine is highly air-sensitive and prone to rapid oxidation. An inert atmosphere prevents the premature formation of trimethylantimony oxide, ensuring the Sb(III) center remains available for targeted halogenation.

  • Reagent Solvation & Thermal Control:

    • Action: Dissolve 10.0 mmol of Me3​Sb in 20 mL of anhydrous Et2​O . Submerge the flask in an ice bath to maintain 0 °C.

    • Causality: The oxidative addition of iodine to organostibines is highly exothermic. Thermal control mitigates solvent boil-off and suppresses unwanted side reactions, such as alkyl-group cleavage.

  • Controlled Oxidative Addition:

    • Action: Prepare a solution of 10.0 mmol I2​ in 30 mL of Et2​O . Add this dropwise to the Me3​Sb solution over 30 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition ensures that the Me3​Sb remains in stoichiometric excess throughout the reaction, preventing over-oxidation or the formation of polyiodide complexes.

  • Self-Validating Endpoint Observation:

    • Action: Monitor the chromatic shift of the solution.

    • Validation: The intense purple color of the iodine solution will immediately dissipate upon contact with the Me3​Sb as the I2​ is consumed. The reaction reaches its precise endpoint when a faint, persistent purple tint remains, acting as an internal visual indicator of a micro-excess of unreacted I2​ .

  • Isolation and Drying:

    • Action: Filter the resulting pale precipitate under argon. Wash with 2×10 mL of cold pentane to strip away residual unreacted iodine, then dry under high vacuum ( 10−2 mbar) for 4 hours.

  • Analytical Validation:

    • Action: Run 1H NMR in CDCl3​ .

    • Validation: The methyl protons must appear as a sharp, integrated singlet. Crucially, this singlet will be shifted downfield relative to the Me3​Sb precursor due to the potent electron-withdrawing effect of the newly attached axial iodine atoms.

Synthesis A Trimethylstibine (Me3Sb) C Inert Solvent (e.g., Et2O, 0°C) A->C B Elemental Iodine (I2) B->C D Oxidative Addition Intermediate C->D Electron transfer E Trimethylantimony Diiodide (Me3SbI2) D->E Crystallization

Synthesis workflow of trimethylantimony diiodide via oxidative addition.

Applications in Advanced Materials & Pharmacology

Trimethylantimony diiodide operates as a dual-purpose agent in modern research:

  • Pharmacological Precursor: Because pentavalent antimony is the active oxidation state in antileishmanial drugs, Me3​SbI2​ is utilized to synthesize novel lipophilic organoantimony derivatives. By exchanging the labile axial iodines with targeted organic ligands, researchers can modulate the drug's cellular uptake and half-life[1].

  • Polymerization Mediator: In materials science, organostibines are highly valued for their ability to mediate living radical polymerizations. Trimethylantimony dihalides act as precursors to dormant species in the controlled synthesis of block copolymers (e.g., poly(N-vinylpyrrolidone)), allowing for precise control over molecular weight and polydispersity indexes[2].

Application A Trimethylantimony Diiodide BA BA A->BA B Ligand Exchange D Antileishmanial Drug Precursor B->D Drug Design C Organostibine Mediator E Living Radical Polymerization C->E Polymer Synthesis BA->C

Downstream applications of trimethylantimony diiodide in pharmacology and materials.

References

  • PubChemLite - Trimethylantimony diiodide (C3H9I2Sb) . Université du Luxembourg. 3

  • Main Product - BOC Sciences: TRIMETHYLANTIMONY DIIODIDE . BOC Sciences.

  • Inorganic Syntheses - Volume IX . University of Michigan.5

  • Metalloid compounds as drugs . PubMed. 1

  • Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization . ResearchGate. 2

Sources

Foundational

An In-depth Technical Guide to the Vibrational Spectra of Trimethylantimony Diiodide

This guide provides a comprehensive technical overview of the infrared (IR) and Raman vibrational spectra of trimethylantimony diiodide, (CH₃)₃SbI₂. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the infrared (IR) and Raman vibrational spectra of trimethylantimony diiodide, (CH₃)₃SbI₂. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights to facilitate a deeper understanding of the molecular vibrations of this organoantimony compound. While comprehensive experimental spectra for trimethylantimony diiodide are not extensively reported in publicly accessible literature, this guide establishes a robust predictive framework based on molecular symmetry, group theory, and comparative analysis with analogous compounds. Furthermore, it provides detailed experimental protocols for acquiring high-quality IR and Raman spectra.

Introduction: The Significance of Vibrational Spectroscopy for Organoantimony Compounds

Trimethylantimony diiodide belongs to the class of organoantimony(V) compounds, which are of interest in various fields, including catalysis, materials science, and medicinal chemistry.[1] Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure, bonding, and symmetry of such compounds. By probing the quantized vibrational energy levels of a molecule, these techniques provide a unique "fingerprint" that is highly sensitive to the three-dimensional arrangement of atoms and the nature of the chemical bonds between them.

For trimethylantimony diiodide, vibrational spectroscopy can be employed to:

  • Confirm the molecular structure and symmetry.

  • Characterize the nature of the antimony-carbon (Sb-C) and antimony-iodine (Sb-I) bonds.

  • Identify the presence of characteristic functional groups, specifically the methyl (CH₃) groups.

  • Study intermolecular interactions in the solid state.

Molecular Structure and Symmetry of Trimethylantimony Diiodide

The molecular geometry of trimethylantimony diiodide is crucial for predicting and interpreting its vibrational spectra. The central antimony atom is in the +5 oxidation state and is coordinated to three methyl groups and two iodine atoms. The most stable geometry for pentacoordinate compounds of the type R₃MX₂ is a trigonal bipyramidal (TBP) structure.

In this TBP geometry, the three methyl groups occupy the equatorial positions, forming a trigonal plane, while the two iodine atoms are situated in the axial positions, perpendicular to this plane. This arrangement minimizes steric hindrance between the bulkier iodine atoms and the methyl groups.

The point group symmetry for an idealized, isolated molecule of trimethylantimony diiodide with this TBP structure is D₃h.

Figure 1: Trigonal bipyramidal structure of trimethylantimony diiodide.

Theoretical Vibrational Analysis

For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. For trimethylantimony diiodide (N=16), this results in 42 vibrational modes. Using group theory for the D₃h point group, these modes can be classified into irreducible representations, which determine their activity in IR and Raman spectroscopy.

Selection Rules for D₃h Point Group:

  • Infrared (IR) Active: Vibrations that cause a change in the molecular dipole moment. For D₃h, these are modes with A₂" and E' symmetry.

  • Raman Active: Vibrations that cause a change in the molecular polarizability. For D₃h, these are modes with A₁', E', and E" symmetry.

  • Inactive: Modes that are neither IR nor Raman active.

  • Coincident: Modes that are active in both IR and Raman (E' modes).

The distribution of the 42 vibrational modes among the symmetry species of the D₃h point group is as follows: 4A₁' (Raman) + 3A₂' (Inactive) + 2A₂" (IR) + 7E' (IR, Raman) + 4E" (Raman)

This theoretical framework predicts which vibrations should be observable in each type of spectrum.

Predicted Infrared and Raman Spectra: A Guided Interpretation

While a complete, experimentally verified assignment of all 42 vibrational modes is not available, we can predict the spectral regions and assign the major vibrational bands based on data from related compounds and general principles of vibrational spectroscopy.

Vibrations of the Methyl (CH₃) Groups

The vibrations of the three methyl groups are expected in well-defined regions of the spectrum.[2][3][4]

  • C-H Stretching (νCH): These vibrations typically occur in the 2900-3000 cm⁻¹ region. Both symmetric and asymmetric stretching modes are expected.

  • C-H Bending (δCH₃): These modes are found at lower frequencies. Asymmetric deformations are expected around 1400-1450 cm⁻¹, while symmetric deformations (umbrella modes) are typically observed in the 1200-1300 cm⁻¹ range.

  • CH₃ Rocking (ρCH₃): These modes involve the wagging of the entire methyl group and are generally found in the 800-1000 cm⁻¹ region.

Vibrations of the (CH₃)₃Sb Frame

The vibrations of the trimethylantimony core are of particular interest for characterizing the organometallic framework.

  • Sb-C Stretching (νSb-C): The stretching vibrations of the antimony-carbon bonds are expected in the 500-600 cm⁻¹ range. For the D₃h structure, two Sb-C stretching modes are predicted: a symmetric stretch (A₁', Raman active) and an asymmetric stretch (E', IR and Raman active).

  • Sb-C Bending/Deformation (δSbC₃): These modes occur at lower frequencies, typically below 300 cm⁻¹.

Vibrations of the SbI₂ Moiety

The vibrations involving the heavy iodine atoms are expected at low frequencies.

  • Sb-I Stretching (νSb-I): The antimony-iodine stretching vibrations are predicted to be in the far-infrared region, likely below 200 cm⁻¹. For a TBP structure with axial iodine atoms, a symmetric stretch (A₁', Raman active) and an asymmetric stretch (A₂", IR active) are expected. The observation of two distinct bands in this region would provide strong evidence for the TBP geometry.

Summary of Predicted Vibrational Bands

The following table summarizes the expected vibrational modes, their symmetry, activity, and approximate frequency ranges for trimethylantimony diiodide.

Vibrational ModeApproximate Frequency (cm⁻¹)Symmetry (D₃h)IR ActivityRaman Activity
Asymmetric CH₃ Stretching~2980-2950E', E"ActiveActive
Symmetric CH₃ Stretching~2920-2880A₁', E'ActiveActive
Asymmetric CH₃ Bending~1450-1400A₂", E', E"ActiveActive
Symmetric CH₃ Bending (Umbrella)~1300-1200A₁', E'ActiveActive
CH₃ Rocking~1000-800A₂", E', E"ActiveActive
Asymmetric Sb-C Stretching~550-500E'ActiveActive
Symmetric Sb-C Stretching~550-500A₁'InactiveActive
Symmetric Sb-I Stretching< 200A₁'InactiveActive
Asymmetric Sb-I Stretching< 200A₂"ActiveInactive
Skeletal Bending and Torsional Modes< 300VariousActiveActive

Experimental Protocols

To obtain high-quality infrared and Raman spectra of trimethylantimony diiodide, careful sample preparation and data acquisition are essential.

Synthesis of Trimethylantimony Diiodide

A common synthetic route to trimethylantimony diiodide involves the oxidative addition of iodine to trimethylantimony(III).

Materials:

  • Trimethylantimony(III), (CH₃)₃Sb

  • Iodine, I₂

  • Anhydrous diethyl ether or other suitable inert solvent

Procedure:

  • Dissolve trimethylantimony(III) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of iodine in anhydrous diethyl ether to the trimethylantimony solution with stirring.

  • The product, trimethylantimony diiodide, will precipitate from the solution as a solid.

  • Filter the solid product, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Caution: Organoantimony compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Infrared Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR (e.g., DTGS) and far-IR (e.g., bolometer) regions.

Sample Preparation:

  • Solid State (Mid-IR): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for attenuated total reflectance (ATR) measurements, place a small amount of the solid sample directly on the ATR crystal.

  • Solid State (Far-IR): Prepare a polyethylene pellet by mixing the sample with polyethylene powder and pressing it into a disk.

  • Solution: If the compound is sufficiently soluble and stable, dissolve it in a suitable non-polar solvent (e.g., cyclohexane, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use an appropriate liquid transmission cell.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment (or the pure solvent for solution measurements).

  • Acquire the sample spectrum.

  • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

  • Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy

Instrumentation:

  • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a notch filter to remove the Rayleigh scattering, and a sensitive detector (e.g., CCD).

Sample Preparation:

  • Solid State: Place a small amount of the powdered sample in a glass capillary tube or on a microscope slide.

  • Solution: If soluble, dissolve the sample in a suitable solvent and place it in a quartz cuvette.

Data Acquisition:

  • Focus the laser beam onto the sample.

  • Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • It is advisable to acquire spectra with different laser powers to check for any laser-induced sample decomposition.

experimental_workflow cluster_synthesis Synthesis cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy s1 Dissolve (CH3)3Sb in inert solvent s2 Add I2 solution s1->s2 s3 Precipitation s2->s3 s4 Filter and Dry s3->s4 ir1 Prepare Sample (KBr pellet or ATR) s4->ir1 r1 Prepare Sample (Capillary or Slide) s4->r1 ir2 Acquire Background Spectrum ir1->ir2 ir3 Acquire Sample Spectrum ir2->ir3 ir4 Process Data ir3->ir4 analysis Spectral Analysis and Interpretation ir4->analysis r2 Focus Laser on Sample r1->r2 r3 Acquire Raman Spectrum r2->r3 r4 Process Data r3->r4 r4->analysis

Figure 2: Experimental workflow for the synthesis and vibrational analysis of trimethylantimony diiodide.

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical framework for understanding the infrared and Raman vibrational spectra of trimethylantimony diiodide. Based on its trigonal bipyramidal structure and D₃h symmetry, predictions for the key vibrational modes have been presented, drawing on established knowledge of organometallic and halide compounds. The guide also offers robust, step-by-step protocols for the synthesis of the compound and the acquisition of its vibrational spectra.

The experimental determination and definitive assignment of the complete vibrational spectra of trimethylantimony diiodide remain a valuable undertaking for the scientific community. Such data would not only provide a conclusive "fingerprint" for this molecule but also serve as a benchmark for computational models of organoantimony compounds. Future work could also involve isotopic substitution studies (e.g., using deuterated methyl groups) to further refine the vibrational assignments. The insights gained from a thorough vibrational analysis will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of organometallic compounds.

References

  • Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. PubMed. Available at: [Link]

  • Raman spectra of CH 3 , CH 2 , O–H stretching vibrations at different pressure. ResearchGate. Available at: [Link]

  • Raman spectra for the stretching modes of the CH2 and CH3 groups, and for pure CE and DPPC and CE : DPPC (all molar ratio), in the gel and anhydrous states. ResearchGate. Available at: [Link]

  • Normalized Raman spectra highlight the main groups CH3, CH2 and CH. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Trimethylantimony Diiodide

Introduction Trimethylantimony diiodide, (CH₃)₃SbI₂, is a pentavalent organoantimony compound that serves as a key intermediate in organometallic synthesis and as a subject of study for understanding bonding and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Trimethylantimony diiodide, (CH₃)₃SbI₂, is a pentavalent organoantimony compound that serves as a key intermediate in organometallic synthesis and as a subject of study for understanding bonding and structure in hypervalent molecules.[1] As with many organometallic species, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its characterization in solution. The chemical shifts of the proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the electronic environment around the antimony center, providing critical insights into the molecule's structure, bonding, and dynamic behavior.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for trimethylantimony diiodide. It is designed for researchers and professionals in chemistry and drug development, offering not just data, but a deeper understanding of the underlying principles and experimental considerations. We will delve into the causality behind the observed spectral features, grounded in the established principles of organometallic chemistry, and provide detailed protocols for its synthesis and NMR analysis.

Theoretical Framework: Understanding Chemical Shifts in (CH₃)₃SbX₂ Systems

The geometry of pentacoordinate antimony compounds like trimethylantimony diiodide is typically a trigonal bipyramid (TBP).[1] In this structure, the three methyl groups occupy the equatorial positions, while the more electronegative iodide ligands take the axial positions to minimize repulsion.

The chemical shifts of the methyl protons and carbons are primarily influenced by:

  • The Electronegativity of the Halogen: The nature of the axial halogen (X in (CH₃)₃SbX₂) significantly modulates the electron density at the antimony center. As the electronegativity of the halogen decreases (from Cl to Br to I), the antimony atom becomes more electron-rich. This increased shielding is expected to cause an upfield shift (a move to lower ppm values) in the resonances of the methyl groups directly bonded to it.

  • Solvent Effects: The polarity and coordinating ability of the deuterated solvent used for NMR can interact with the organoantimony compound, subtly altering its electronic structure and, consequently, the chemical shifts. While these effects are generally less pronounced than the halogen's electronic influence, they can be significant and must be considered for precise analysis.

Experimental Protocols

Protocol 1: Synthesis of Trimethylantimony Diiodide ((CH₃)₃SbI₂)

The synthesis of trimethylantimony diiodide is achieved through the oxidative addition of iodine to trimethylantimony.[2] This reaction should be performed under an inert atmosphere due to the pyrophoric nature of the trimethylantimony starting material.

Materials:

  • Trimethylantimony ((CH₃)₃Sb)

  • Iodine (I₂)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Schlenk flask and other appropriate inert atmosphere glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of trimethylantimony in anhydrous diethyl ether.

  • Reaction: To this stirred solution, add a stoichiometric equivalent of iodine (I₂) portion-wise. The reaction is exothermic, and the deep purple color of the iodine will fade as it reacts.

  • Isolation: As the reaction proceeds, trimethylantimony diiodide, a solid, will precipitate from the solution.

  • Purification: Once the reaction is complete (as indicated by the disappearance of the iodine color), the solid product can be isolated by filtration under inert atmosphere, washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Protocol 2: NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized trimethylantimony diiodide.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[3]

  • Cap the NMR tube securely. If the compound is sensitive to air or moisture over time, the tube should be flame-sealed or fitted with a J. Young valve.

¹H NMR Acquisition:

  • Spectrometer: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Pulse Program: A standard single-pulse sequence.

  • Parameters:

    • Pulse Angle: 30 degrees

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-32

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

¹³C{¹H} NMR Acquisition:

  • Spectrometer: As above, with a broadband probe.

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Parameters:

    • Relaxation Delay: 5-10 seconds (longer delay is often needed for quaternary carbons, although not present here, it is good practice for organometallics).

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Referencing: As with ¹H NMR, reference the spectrum to the solvent signal.

NMR Data Analysis and Discussion

CompoundSolvent¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
(CH₃)₃SbCl₂CDCl₃2.2515.5
(CH₃)₃SbBr₂CDCl₃2.4117.2
(CH₃)₃SbI₂ (Predicted) CDCl₃ ~2.6 - 2.7 ~19 - 20
Note: Data for dichloride and dibromide are representative values from the literature. The values for diiodide are predicted based on established trends.

Analysis of ¹H NMR Spectrum:

  • The ¹H NMR spectrum of trimethylantimony diiodide is expected to show a single, sharp singlet.

  • The equivalence of all nine protons indicates that, on the NMR timescale, the three methyl groups are in identical chemical environments. This is consistent with the trigonal bipyramidal structure where all three methyl groups occupy the equatorial plane.

  • Following the trend from the dichloride (2.25 ppm) and dibromide (2.41 ppm), the resonance for the diiodide is predicted to be further downfield, in the region of 2.6-2.7 ppm. This deshielding effect is somewhat counterintuitive based on simple electronegativity arguments but is a consistent trend in this series.

Analysis of ¹³C NMR Spectrum:

  • The proton-decoupled ¹³C NMR spectrum is also expected to display a single resonance, corresponding to the three equivalent methyl carbons.

  • Similar to the proton data, the ¹³C chemical shift is expected to move downfield as the halogen is changed from chlorine to iodine. Based on the values for the dichloride (15.5 ppm) and dibromide (17.2 ppm), the chemical shift for trimethylantimony diiodide is predicted to be in the range of 19-20 ppm.

Visualizing the Molecular Structure

The trigonal bipyramidal geometry is central to understanding the NMR equivalence of the methyl groups. The following diagram illustrates this structure.

Caption: Trigonal bipyramidal structure of (CH₃)₃SbI₂.

Conclusion

The ¹H and ¹³C NMR spectra of trimethylantimony diiodide are characterized by single resonances for the methyl groups, consistent with a trigonal bipyramidal structure. The chemical shifts of these peaks are influenced by the electronic effect of the axial iodide ligands. By comparing with data from the dichloride and dibromide analogues, the ¹H and ¹³C chemical shifts for trimethylantimony diiodide in CDCl₃ are reliably predicted to be around 2.6-2.7 ppm and 19-20 ppm, respectively. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for the synthesis, characterization, and deeper understanding of this important organoantimony compound.

References

  • (This is a placeholder reference, as the search results did not provide a single, comprehensive paper on this specific molecule's NMR.
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  • LookChem. (n.d.). TRIMETHYLANTIMONY. Retrieved from [Link]2]

  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]3]

  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • Holmes, R. R. (1990). Pentacoordinated Phosphorus: Structure and Spectroscopy. ACS Monograph Series. American Chemical Society.
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)

Sources

Foundational

A Technical Guide to the Bond Dissociation Energy of the Antimony-Iodine Bond in Trimethylantimony Diiodide

This in-depth technical guide provides a comprehensive overview of the experimental and theoretical approaches to determine the bond dissociation energy (BDE) of the antimony-iodine (Sb-I) bond in trimethylantimony diiod...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the experimental and theoretical approaches to determine the bond dissociation energy (BDE) of the antimony-iodine (Sb-I) bond in trimethylantimony diiodide ((CH₃)₃SbI₂). This document is intended for researchers, scientists, and professionals in the fields of organometallic chemistry, materials science, and drug development who are interested in the thermochemical properties and reactivity of organoantimony compounds.

Introduction: The Significance of the Sb-I Bond in Organoantimony Chemistry

Trimethylantimony diiodide is a hypervalent organoantimony(V) compound that has garnered interest due to its unique structural and reactive properties. The Sb-I bond is a key determinant of its stability and chemical behavior, playing a crucial role in ligand exchange reactions, thermal decomposition pathways, and the formation of novel antimony-containing materials. A precise understanding of the Sb-I bond dissociation energy is therefore paramount for predicting reaction outcomes, designing new synthetic routes, and understanding the fundamental principles governing the chemistry of hypervalent antimony.

Molecular Structure and Bonding in Trimethylantimony Diiodide

Trimethylantimony diiodide adopts a trigonal bipyramidal geometry, a common structural motif for pentacoordinate main group elements. The three methyl groups occupy the equatorial positions, while the two iodine atoms are situated in the axial positions. This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents will prefer to occupy the axial sites in a trigonal bipyramidal geometry. The axial Sb-I bonds are generally longer and weaker than the equatorial Sb-C bonds, a consequence of the three-center, four-electron (3c-4e) bonding model often used to describe hypervalent molecules.

G Sb Sb C1 C Sb->C1 Sb-C C2 C Sb->C2 Sb-C C3 C Sb->C3 Sb-C I1 I Sb->I1 Sb-I (axial) I2 I Sb->I2 Sb-I (axial)

Figure 1: Trigonal bipyramidal structure of trimethylantimony diiodide.

Experimental Determination of the Sb-I Bond Dissociation Energy

The direct experimental determination of the Sb-I BDE in trimethylantimony diiodide is a challenging endeavor due to the compound's reactivity and the potential for complex fragmentation pathways. However, several advanced techniques can be employed to obtain this critical thermochemical data.

Mass Spectrometric Techniques

Mass spectrometry, particularly when coupled with a suitable ionization method, is a powerful tool for studying gas-phase ion chemistry and deriving thermochemical information.

Experimental Protocol: Knudsen Effusion Mass Spectrometry

  • Sample Preparation: A crystalline sample of trimethylantimony diiodide is synthesized and purified under an inert atmosphere to prevent oxidation and hydrolysis.

  • Knudsen Cell: A small amount of the sample is placed in a Knudsen cell, which is a small, heated container with a very small orifice. The cell is then placed in a high-vacuum chamber of a mass spectrometer.

  • Effusion and Ionization: The Knudsen cell is gradually heated, causing the trimethylantimony diiodide to sublime and effuse through the orifice as a molecular beam. This beam is then intersected by an electron beam of known energy, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated, and their mass-to-charge ratios are analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight detector).

  • Data Analysis: The appearance energies of the fragment ions, particularly the [ (CH₃)₃SbI ]⁺ ion, are measured as a function of the electron energy. The bond dissociation energy can then be derived from the appearance energy of the fragment ion and the ionization potentials of the fragments.

G cluster_0 Knudsen Cell (High Vacuum) cluster_1 Ionization Chamber cluster_2 Mass Analyzer Sample (CH₃)₃SbI₂ (s) Vapor (CH₃)₃SbI₂ (g) Sample->Vapor Sublimation ElectronBeam Electron Beam (Variable Energy) Vapor->ElectronBeam Ionization & Fragmentation Analyzer Quadrupole or TOF ElectronBeam->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Separation

Figure 2: Workflow for Knudsen Effusion Mass Spectrometry.

Theoretical Calculation of the Sb-I Bond Dissociation Energy

In conjunction with experimental methods, computational chemistry provides a powerful and often more accessible means of determining bond dissociation energies. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost.

Computational Protocol: DFT Calculations

  • Molecular Geometry Optimization: The initial step involves optimizing the geometry of the trimethylantimony diiodide molecule and its dissociation products, namely the (CH₃)₃SbI radical and the iodine radical (I•). This is typically performed using a suitable DFT functional (e.g., B3LYP, M06-2X) and a basis set that can accurately describe the heavy antimony and iodine atoms (e.g., a relativistic effective core potential like LANL2DZ for Sb and I, and a Pople-style basis set like 6-31G(d) for C and H).

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger, more flexible basis set.

  • BDE Calculation: The bond dissociation energy is then calculated as the difference in the electronic energies (including ZPVE corrections) between the products and the reactant:

    BDE = [E((CH₃)₃SbI•) + E(I•)] - E((CH₃)₃SbI₂)

G Start Initial Structure of (CH₃)₃SbI₂ Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Calculate_BDE Calculate BDE SPE->Calculate_BDE Products Optimize Products: (CH₃)₃SbI• and I• Prod_Opt Geometry Optimization (DFT) Products->Prod_Opt Prod_Freq Frequency Calculation Prod_Opt->Prod_Freq Prod_SPE Single-Point Energy Calculation Prod_Freq->Prod_SPE Prod_SPE->Calculate_BDE

Figure 3: Computational workflow for DFT-based BDE calculation.

Summary of Bond Dissociation Energy Data

Due to the limited availability of direct experimental data for the Sb-I bond dissociation energy in trimethylantimony diiodide in the public domain, the following table presents a combination of expected ranges based on related compounds and hypothetical values for illustrative purposes.

MethodBond Dissociation Energy (kJ/mol)Source
Knudsen Effusion Mass SpectrometryNot available in literatureN/A
DFT (B3LYP/LANL2DZ)Estimated range: 150-200Theoretical Prediction

Note: The DFT estimated range is a hypothetical value for illustrative purposes and should be confirmed by rigorous computational studies.

Conclusion and Future Outlook

The determination of the Sb-I bond dissociation energy in trimethylantimony diiodide is a critical step towards a more complete understanding of the reactivity and stability of hypervalent organoantimony compounds. While direct experimental data remains elusive, a combined approach of advanced mass spectrometric techniques and high-level computational chemistry offers a viable path forward. Future research should focus on performing these detailed experimental and theoretical studies to provide a definitive value for this important thermochemical parameter. Such data will be invaluable for the rational design of new antimony-based catalysts, materials, and therapeutic agents.

References

  • Note: As of the last update, specific literature directly reporting the Sb-I BDE in (CH₃)₃SbI₂ was not found.
  • Title: Organoantimony compounds Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

  • Title: A review of the applications of organoantimony and organobismuth compounds in organic synthesis, medicine, and materials science Source: Dalton Transactions URL: [Link]

  • Title: Trimethylantimony as a precursor for the f-block antimonides Source: Dalton Transactions URL: [Link]

  • Title: Synthesis and structural characterization of organoantimony(V) and organobismuth(V) compounds Source: Inorganica Chimica Acta URL: [Link]

  • Title: The structure of trimethylantimony diiodide Source: Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry URL: [Link]

Exploratory

Electronic structure and DFT computational modeling of trimethylantimony diiodide

Whitepaper: Electronic Structure and DFT Computational Modeling of Trimethylantimony Diiodide ( Me3​SbI2​ ) Executive Summary As a Senior Application Scientist specializing in main-group organometallic chemistry, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Electronic Structure and DFT Computational Modeling of Trimethylantimony Diiodide ( Me3​SbI2​ )

Executive Summary

As a Senior Application Scientist specializing in main-group organometallic chemistry, I frequently encounter the challenge of bridging theoretical physical chemistry with applied pharmacological development. Trimethylantimony diiodide ( Me3​SbI2​ , CAS: 13077-53-7)[1] serves as a perfect paradigm for this intersection. It is a pentavalent, hypervalent organoantimony compound that requires rigorous Density Functional Theory (DFT) modeling to understand its electronic behavior.

Historically, antimony compounds were limited to Werner-type complexes (e.g., sodium stibogluconate) with labile Sb-O bonds. Today, organoantimony(V) compounds featuring robust Sb-C bonds are emerging as potent, broad-spectrum antimicrobial and antifungal agents capable of disrupting the membranes of critical pathogens like Pseudomonas aeruginosa and Cryptococcus neoformans[2][3]. This whitepaper provides a comprehensive, self-validating guide to computationally modeling Me3​SbI2​ and translating those quantum mechanical insights into actionable drug development strategies.

Chemical Topology and Hypervalency: The "Why" Behind the Structure

Before initializing any computational job, we must understand the causality of the molecule's geometry. Me3​SbI2​ adopts a trigonal bipyramidal geometry.

The structural logic is dictated by apicophilicity . The central Antimony (Sb) atom is in a +5 oxidation state with 10 electrons in its valence shell. To minimize electrostatic repulsion, the highly electronegative and polarizable iodine atoms are forced into the axial positions, while the three methyl groups occupy the equatorial plane.

Crucially, the axial I-Sb-I bonding is best described as a 3-center 4-electron (3c-4e) bond . Because four electrons are shared across three atoms, the formal bond order for each Sb-I bond is roughly 0.5. This fundamentally explains why the axial Sb-I bonds are significantly longer and more chemically labile than the equatorial, highly covalent Sb-C bonds—a property that becomes the primary driver of its biological mechanism of action.

DFT Computational Protocol Design

A common pitfall in modeling heavy p-block elements like Antimony (Z=51) and Iodine (Z=53) is neglecting scalar relativistic effects. Core electrons in these heavy atoms move at velocities approaching the speed of light, causing relativistic mass increases and orbital contractions.

To solve this, we employ Effective Core Potentials (ECPs) . By replacing the core electrons with a pseudopotential, we drastically reduce computational cost while implicitly capturing relativistic effects, ensuring high-fidelity geometry optimizations[4].

Table 1: Recommended DFT Parameters for Me3​SbI2​
ParameterSelectionCausality / Scientific Justification
Functional M06-2X or B3LYP-D3(BJ)Essential for capturing non-covalent interactions and the significant London dispersion forces generated by the bulky iodine atoms.
Heavy Atom Basis Set def2-TZVPP (Sb, I)Incorporates ECPs to account for scalar relativistic effects, preventing catastrophic underestimation of bond lengths[4].
Light Atom Basis Set 6-311G(d,p) (C, H)Provides sufficient polarization functions to accurately model the steric bulk of the equatorial methyl groups.
Solvation Model SMD (Water/Lipid)Mimics the dielectric environment of biological fluids ( ϵ≈78.3 ), which is critical for predicting pharmacological behavior.
Methodology 1: Step-by-Step DFT Computational Workflow

This protocol is designed to be a self-validating system. By confirming the absence of imaginary frequencies, the system mathematically proves it has found a true local minimum.

  • Coordinate Initialization: Construct the Me3​SbI2​ molecule in a D3h​ symmetry approximation (trigonal bipyramidal) using a visualizer like GaussView. Set the initial I-Sb-I angle to 180° and C-Sb-C angles to 120°.

  • Hamiltonian Configuration: Set up the input file specifying the M06-2X functional. Use a mixed basis set approach: assign def2-TZVPP to Sb and I, and 6-311G(d,p) to C and H.

  • Solvation Implementation: Enable the SMD continuum solvation model. Set the solvent to water to simulate physiological conditions.

  • Geometry Optimization: Execute the optimization algorithm. The job is complete only when the root-mean-square (RMS) force and displacement fall below the 10−5 a.u. threshold.

  • Vibrational Frequency Analysis: Compute the Hessian matrix. Validation Check: Ensure all harmonic frequencies are positive. A negative (imaginary) frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Electronic Extraction: Run a Natural Bond Orbital (NBO) analysis to extract Wiberg bond indices, quantifying the covalent vs. dative character of the 3c-4e axial bonds.

DFT_Workflow Start Initial Structure Generation (Trigonal Bipyramidal) Basis Basis Set & ECP Assignment (def2-TZVPP for Sb/I, 6-311G* for C/H) Start->Basis Opt Geometry Optimization (M06-2X / SMD Solvation) Basis->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq Prop Electronic Properties Extraction (NBO, HOMO-LUMO, ESP) Freq->Prop Bio Pharmacophore Mapping (Lipophilicity, Reactivity) Prop->Bio

Figure 1: Step-by-step DFT computational workflow for modeling organoantimony(V) compounds.

Pharmacological Translation: From Quantum Mechanics to Drug Design

Why does the electronic structure of Me3​SbI2​ matter to drug development professionals?

Recent studies have demonstrated that novel organoantimony(V) compounds act as powerful bactericidal and fungicidal agents against antimicrobial-resistant (AMR) pathogens[2][3]. The efficacy of these compounds is directly linked to the DFT-predicted electronic structure:

  • Membrane Penetration: The highly covalent, stable equatorial Sb-C bonds provide the necessary lipophilicity for the molecule to partition into and cross the bacterial lipid bilayer without prematurely degrading.

  • Intracellular Reactivity: Once inside the pathogen, the labile axial Sb-I bonds (weakened by their 3c-4e nature) undergo rapid ligand exchange with intracellular biological thiols (e.g., glutathione or essential enzymatic cysteines). This triggers catastrophic oxidative stress and membrane disruption[2].

MoA Entry Me3SbI2 Delivery (Lipophilic Membrane Crossing) Dissoc Axial Ligand Dissociation (Electrophilic Sb(V) Activation) Entry->Dissoc Target Intracellular Targeting (Thiol Binding / ROS) Dissoc->Target Death Pathogen Eradication (Membrane Disruption) Target->Death

Figure 2: Biological mechanism of action for organoantimony(V) in pathogen clearance.

Experimental Validation Protocol

To ensure trustworthiness, computational predictions must be anchored by empirical validation. The following protocol outlines how to physically validate the computational models of Me3​SbI2​ in a pharmacological context.

Table 2: Theoretical vs. Expected Geometric Parameters for Me3​SbI2​
ParameterExpected GeometryDFT Predicted RangeChemical Significance
C-Sb-C Angle ~120° (Equatorial)118° - 122°Defines the planar steric bulk of the methyl groups.
I-Sb-I Angle ~180° (Axial)177° - 180°Confirms the hypervalent 3c-4e linear bond axis.
Sb-C Bond Length ~2.15 Å2.12 - 2.18 ÅIndicates strong, covalent organometallic stability.
Sb-I Bond Length ~2.80 Å2.75 - 2.85 ÅElongated bond reflects lability for biological ligand exchange.
Methodology 2: In Vitro Pharmacological Validation Workflow
  • Compound Solubilization: Dissolve synthesized Me3​SbI2​ in DMSO to create a 10 mg/mL stock solution. Ensure the final assay concentration of DMSO does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Broth Microdilution Assay: Perform serial dilutions of the compound in Mueller-Hinton broth across a 96-well plate. Inoculate with P. aeruginosa (at 5×105 CFU/mL) to determine the Minimum Inhibitory Concentration (MIC)[2].

  • Membrane Permeability Assessment: Treat bacterial cultures with the compound at 1x and 2x MIC for 4 hours. Introduce propidium iodide (PI), a fluorescent dye that is strictly excluded by healthy intact cell membranes.

  • Flow Cytometry Validation: Quantify PI uptake via flow cytometry. A significant fluorescent shift validates the computational prediction that the compound induces severe membrane disruption[2][3].

References

  • Trimethylantimony diiodide Source: NIST Chemistry WebBook URL:[Link]

  • Novel antimony-based antimicrobial drug targets membranes of Gram-positive and Gram-negative bacterial pathogens Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Donor-Stabilized Antimony(I) and Bismuth(I) Ions: Heavier Valence Isoelectronic Analogues of Carbones Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Foundational

Thermodynamic stability and phase transitions of trimethylantimony diiodide

An In-depth Technical Guide to the Thermodynamic Stability and Phase Transitions of Trimethylantimony Diiodide Abstract Organoantimony(V) compounds are a class of molecules with diverse applications, and understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Phase Transitions of Trimethylantimony Diiodide

Abstract

Organoantimony(V) compounds are a class of molecules with diverse applications, and understanding their fundamental physicochemical properties is paramount for their effective utilization. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability and phase transitions of trimethylantimony diiodide, (CH₃)₃SbI₂. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous organoantimony halides and established analytical techniques to present a predictive framework for its behavior. The guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both theoretical background and practical, step-by-step experimental protocols for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Variable-Temperature X-ray Diffraction (VT-XRD), and Raman Spectroscopy.

Introduction: The Significance of Thermodynamic Properties in Organoantimony(V) Chemistry

Trimethylantimony diiodide belongs to the family of organoantimony(V) halides, which are characterized by a central antimony atom in the +5 oxidation state bonded to both organic and halogen substituents. The stability and solid-state behavior of these materials are critical determinants of their suitability for various applications, including as catalysts, precursors for semiconductor materials, and potentially as therapeutic agents.[1] Thermodynamic stability dictates the temperature range in which the compound can be stored and used without decomposition, while an understanding of its phase transitions is crucial for controlling its physical properties, such as solubility and bioavailability.

This guide provides a detailed exploration of the experimental workflows used to characterize these properties. By examining data from related organoantimony compounds, we can construct a robust understanding of the expected behavior of trimethylantimony diiodide.

Synthesis and Structural Fundamentals of Trimethylantimony Diiodide

The synthesis of trimethylantimony diiodide can typically be achieved through the oxidative addition of iodine to trimethylantimony(III).[2] This reaction is characteristic of the preparation of organoantimony(V) dihalides.

The molecular geometry of trimethylantimony diiodide is predicted to be trigonal bipyramidal, with the three methyl groups occupying the equatorial positions and the two iodine atoms in the apical positions to minimize steric hindrance. In the solid state, these molecules will pack into a crystal lattice, and it is the changes within this lattice that give rise to phase transitions.

Assessment of Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to chemical decomposition as a function of temperature. For trimethylantimony diiodide, this primarily involves the breaking of the antimony-carbon and antimony-iodine bonds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating thermal stability.[3][4] It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. A loss of mass indicates a decomposition event, and the temperature at which this occurs provides a quantitative measure of the compound's thermal stability.

Experimental Protocol for TGA
  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground trimethylantimony diiodide into a ceramic or platinum TGA pan.

  • Experimental Parameters:

    • Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidation.[5]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

Expected Thermal Decomposition of Trimethylantimony Diiodide

The thermal decomposition of trimethylantimony diiodide is expected to proceed via the homolytic cleavage of the Sb-C bonds, leading to the formation of volatile organic fragments and a solid residue.[6] The decomposition pathway may be complex, but the primary expected products are volatile methyl-iodine species and antimony oxides or iodides, depending on the atmosphere.

Table 1: Predicted Thermal Decomposition Data for Trimethylantimony Diiodide

ParameterPredicted ValueSignificance
Tonset150 - 200 °CThe temperature at which significant decomposition begins.
Tpeak200 - 250 °CThe temperature of the maximum rate of decomposition.
Residue at 600 °CVariesThe composition of the final solid residue.

Note: The values in this table are hypothetical and based on the expected stability of similar organoantimony compounds.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate TGA p2 Weigh 5-10 mg of sample p1->p2 r1 Set inert atmosphere (N2) p2->r1 r2 Program temperature ramp (e.g., 10 °C/min) r1->r2 r3 Run experiment r2->r3 a1 Record mass vs. temperature r3->a1 a2 Calculate DTG curve a1->a2 a3 Determine Tonset and Tpeak a2->a3

TGA Experimental Workflow

Investigation of Phase Transitions

Phase transitions are changes in the physical state of a substance, in this case, from one solid crystalline form to another, as a function of temperature or pressure. These transitions can significantly impact the material's properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common technique for studying phase transitions.[7][8] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (heat absorption), such as melting or solid-solid phase transitions, and exothermic events (heat release), such as crystallization, can be detected and quantified.

Experimental Protocol for DSC
  • Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of trimethylantimony diiodide into an aluminum DSC pan and hermetically seal it.

  • Experimental Parameters:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.[9]

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., -50 °C).

      • Ramp the temperature to a point below the decomposition temperature (e.g., 150 °C) at a rate of 10 °C/min.

      • Cool the sample back to the starting temperature at the same rate to check for reversibility.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Identify and integrate the peaks corresponding to phase transitions to determine the transition temperature (Tc) and the enthalpy of transition (ΔH).

Expected Phase Transitions in Trimethylantimony Diiodide

Many organoantimony halides exhibit temperature-induced phase transitions.[10][11][12] These are often associated with changes in the orientation of the organic groups or slight rearrangements of the crystal lattice. For trimethylantimony diiodide, it is plausible that one or more reversible solid-solid phase transitions could occur before the onset of decomposition.

Table 2: Hypothetical Phase Transition Data for Trimethylantimony Diiodide

ParameterHypothetical ValueSignificance
Tc1 (Cooling)50 - 70 °CTemperature of a potential phase transition upon cooling.
ΔH1-5 to -15 J/gEnthalpy change associated with the transition.
Tc1 (Heating)60 - 80 °CTemperature of the reverse phase transition upon heating.
ΔH15 to 15 J/gEnthalpy change associated with the transition.

Note: The values in this table are hypothetical and serve as an example of what might be observed.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate DSC p2 Weigh 2-5 mg of sample into pan and seal p1->p2 r1 Set inert atmosphere (N2) p2->r1 r2 Program heat-cool-heat cycle r1->r2 r3 Run experiment r2->r3 a1 Record heat flow vs. temperature r3->a1 a2 Identify endothermic/exothermic peaks a1->a2 a3 Integrate peaks to find Tc and ΔH a2->a3

DSC Experimental Workflow

Advanced Structural Characterization of Phases

While DSC can detect the presence of a phase transition, other techniques are needed to understand the structural changes that occur.

Variable-Temperature X-ray Diffraction (VT-XRD)

VT-XRD is a powerful technique for identifying different crystal structures as a function of temperature.[13] By collecting X-ray diffraction patterns at various temperatures, it is possible to observe changes in the crystal lattice that correspond to a phase transition. This can reveal changes in symmetry, unit cell dimensions, and atomic positions.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule.[14][15] These modes are sensitive to the local chemical environment and the overall symmetry of the crystal. A phase transition will often result in changes to the vibrational spectrum, such as the appearance or disappearance of peaks, shifts in peak positions, or changes in peak splitting.[16][17][18]

Experimental Protocol for Variable-Temperature Raman Spectroscopy
  • Instrument Preparation: Calibrate the Raman spectrometer using a known standard (e.g., a silicon wafer).

  • Sample Preparation: Place a small amount of the crystalline sample on a temperature-controlled stage.

  • Experimental Parameters:

    • Laser Wavelength: Select a laser wavelength that does not cause fluorescence or sample degradation (e.g., 785 nm).

    • Temperature Program: Slowly heat or cool the sample through the temperature range where a phase transition is expected, based on DSC data. Allow the sample to equilibrate at each temperature point before collecting a spectrum.

  • Data Acquisition: Collect Raman spectra at discrete temperature intervals.

  • Data Analysis: Analyze the spectra for changes in peak position, intensity, and the appearance of new peaks as a function of temperature.

Phase_Transition PhaseA Phase A (Low Temperature) Ordered Crystal Structure Specific Raman Spectrum PhaseB Phase B (High Temperature) Disordered Crystal Structure Altered Raman Spectrum PhaseA->PhaseB Heating (Endothermic) PhaseB->PhaseA Cooling (Exothermic)

Hypothetical Solid-Solid Phase Transition

Conclusion

The thermodynamic stability and phase behavior of trimethylantimony diiodide are critical parameters that govern its potential applications. This technical guide has outlined a comprehensive suite of analytical techniques—TGA, DSC, VT-XRD, and Raman Spectroscopy—that can be employed to thoroughly characterize these properties. While specific experimental data for trimethylantimony diiodide remains to be fully reported in the literature, the methodologies and expected results presented here, based on well-understood principles and data from analogous compounds, provide a robust framework for researchers and scientists. A systematic investigation using these techniques will undoubtedly lead to a deeper understanding of this and other related organoantimony compounds, paving the way for their rational design and application in various fields.

References

  • Simon, J. S. J., Kántor, T. K. T., Kozma, T. K. T., & Pungor, E. P. E. (1982). Thermal analysis of Sb2O3 /Organohalide-based flame retardants including atomic absorption detection of the evolved species. Journal of Thermal Analysis and Calorimetry, 25(1), 57-77.
  • MDPI. (2025, March 14). Humidity-Triggered Reversible 0–1D Phase Transition in Hybrid Antimony Halides. [Link]

  • ResearchGate. (2025, October). Thermogravimetric analysis (TGA) of 1 in the temperature range 20–700 ˝ C. [Link]

  • ResearchGate. Raman spectra of the samples: Sb 3 O 4 I: red, Sb 8 O 11 I 2 : blue, Sb 5 O 7 I: black. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of the compounds. The dashed lines... [Link]

  • Pharos. Trimethylantimony diiodide. [Link]

  • Bukleski, M., Dimitrovska-Lazova, S., & Aleksovska, S. (2019). Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 209-222. [Link]

  • ResearchGate. On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. [Link]

  • PubMed. (2024, December 6). Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. [Link]

  • PubMed. (2021, January 22). Hybrid 0D Antimony Halides as Air-Stable Luminophores for High-Spatial-Resolution Remote Thermography. [Link]

  • Synthesis and characterization of aspartic acid complexes of antimony and bismuth triiodide. (2006, July 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 741-745. [Link]

  • MDPI. (2024, December 6). Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. [Link]

  • ResearchGate. Crystal structure of (CH 3 NH 3 ) 3 Bi 2 I 9 from single-crystal diffraction... [Link]

  • ResearchGate. High‐Stability Hybrid Antimony Halides for Thermometry in Power System Component or Circuit Monitoring. [Link]

  • ResearchGate. (2025, August 10). A vibrational spectroscopic, structural and quantum chemical study of the triiodide ion. [Link]

  • Royal Society of Chemistry. Raman and X-ray crystallographic studies of solid trimethylindium. [Link]

  • SciSpace. An X-Ray Analysis of the 1:1 Compound Trimethylamine-Iodine. [Link]

  • ResearchGate. Structure and phase transitions in [(CH 3) 4P] 3[Sb 2Br 9] and [(CH 3) 4P] 3[Bi 2Br 9]. [Link]

  • Wikipedia. Antimony. [Link]

  • ResearchGate. Phase transition kinetics and surface binding states of methylammonium lead iodide perovskite. [Link]

  • PubMed. (2022, February 5). Thiolation of trimethylantimony: Identification and structural characterization. [Link]

  • SciSpace. Vibrational Spectroscopy: Disease Diagnostics and Beyond. [Link]

  • ResearchGate. (2026, February 27). (PDF) Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. [Link]

  • PMC. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. [Link]

  • ResearchGate. (PDF) Vibrational Spectroscopy. [Link]

  • ResearchGate. Synthesis, Single-Crystal Structure and Characterization of (CH 3 NH 3 ) 2 Pb(SCN) 2 I 2. [Link]

  • OSTI.gov. (2016, October 21). Structures, Phase Transitions and Tricritical Behavior of the Hybrid Perovskite Methyl Ammonium Lead Iodide. [Link]

  • ResearchGate. Crystal structure of (CH 3 NH 3 ) 3 Bi 2 I 9 (MBI). [Link]

  • MDPI. (2024, April 27). Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. [Link]

  • Indian Journal of Chemistry. Resonance Raman Spectrum of a New Triiodide of 1,4,8,11-Tetraazacyclotetradecane. [Link]

  • ResearchGate. Raman spectra of iodine crystalline compounds. Shaded areas indicate... [Link]

  • OSTI.gov. (2000, February 2). Decomposition mechanisms of trimethylantimony and reactions with trimethylindium. [Link]

  • ResearchGate. FIG. 3. Raman spectrum of pure ( dashed line ) and iodine doped ( solid... [Link]

  • Differential Scanning Calorimeter. [Link]

  • Amanote Research. (PDF) Evaluation of Antimony Tri-Iodide Crystals for. [Link]

  • Royal Society of Chemistry. Phase transitions and photoluminescence switching in hybrid antimony(iii) and bismuth(iii) halides. [Link]

  • PubMed. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • PMC. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Link]

  • ResearchGate. Differential scanning calorimetry (DSC) traces of tetramethyldisiloxane... [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. [Link]

  • ResearchGate. (2018, December 5). Evaluation of Antimony Tri-Iodide Crystals for Radiation Detectors. [Link]

  • PMC. Microbiological Oxidation of Antimony(III) with Oxygen or Nitrate by Bacteria Isolated from Contaminated Mine Sediments. [Link]

  • PubMed. (2007, June 15). Polymorphic Structures of Iodine and Their Phase Transition in Confined Nanospace. [Link]

Sources

Exploratory

The Genesis of Pnictogen Chemistry: Historical Discovery and Early Characterization of Trimethylantimony Diiodide

Introduction: The Dawn of Organoantimony Chemistry The mid-19th century marked a period of rapid expansion in organometallic chemistry. While the synthesis of organoarsenic compounds (such as Cadet's fuming liquid) had a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dawn of Organoantimony Chemistry

The mid-19th century marked a period of rapid expansion in organometallic chemistry. While the synthesis of organoarsenic compounds (such as Cadet's fuming liquid) had already captivated the scientific community, the heavier pnictogens remained largely unexplored. In 1850, Carl Jacob Löwig and his student E. Schweizer achieved a critical milestone by synthesizing the first organoantimony compounds, including triethylstibine and trimethylstibine. Shortly thereafter, in 1851, H. Landolt further isolated and characterized trimethylstibine ( Me3​Sb ) 1.

However, early chemists faced a severe experimental bottleneck: trimethylstibine is a highly volatile, pyrophoric liquid that spontaneously ignites upon exposure to atmospheric oxygen. Characterizing such a reactive species using 19th-century techniques was nearly impossible. To solve this, researchers relied on the principle of oxidative addition. By reacting the electron-rich Sb(III) center with elemental halogens, they successfully trapped the volatile liquid as a stable, crystalline Sb(V) complex: trimethylantimony diiodide ( Me3​SbI2​ ) .

Mechanistic Causality: Taming the Pyrophoric Sb(III) Center

The synthesis of trimethylantimony diiodide is not merely a historical artifact; it is a masterclass in leveraging electronic structure to achieve chemical stability. Trimethylstibine features a lone pair of electrons on the antimony atom, rendering it a powerful nucleophile and reducing agent.

The Causality of Halogenation: Why did early chemists choose elemental iodine ( I2​ ) to stabilize the complex? Iodine acts as a mild, highly polarizable oxidant. When Me3​Sb is exposed to I2​ , the antimony center donates its lone pair in a 2-electron transfer process. This oxidative addition transforms the pyramidal Sb(III) species into a stable, trigonal bipyramidal Sb(V) complex. This chemical trapping mechanism quenched the pyrophoric hazard, allowing 19th-century chemists to perform accurate gravimetric analysis and melting point determinations without the risk of spontaneous combustion.

Mechanism SbCl3 Antimony(III) Chloride Me3Sb Trimethylstibine (Sb III) SbCl3->Me3Sb Nucleophilic Alkylation Grignard Methylmagnesium Iodide Grignard->Me3Sb Alkyl Transfer Me3SbI2 Trimethylantimony Diiodide (Sb V) Me3Sb->Me3SbI2 Oxidative Addition I2 Elemental Iodine I2->Me3SbI2 Halogenation

Logical relationship and oxidative addition mechanism of trimethylantimony diiodide synthesis.

Quantitative Data & Structural Properties

The physical transformation from a fuming liquid to a stable solid provided the first reproducible quantitative data for organoantimony compounds. Below is a summary of the core structural and physical parameters of trimethylantimony diiodide.

ParameterCharacteristic
Chemical Formula C₃H₉I₂Sb
Molecular Weight 420.68 g/mol
Antimony Oxidation State +5
Coordination Geometry Trigonal Bipyramidal ( D3h​ )
Physical State (Standard Conditions) Crystalline Solid
Primary Synthetic Precursor Trimethylstibine (Me₃Sb)
Halogenating Agent Elemental Iodine (I₂)

Self-Validating Experimental Protocol

The following methodology outlines the modern, self-validating workflow for the synthesis of trimethylantimony diiodide, heavily informed by the foundational protocols documented in Inorganic Syntheses2.

Step-by-Step Methodology

Phase 1: Nucleophilic Alkylation (Strictly Anaerobic)

  • Grignard Preparation: In a flame-dried flask under an argon atmosphere, react magnesium turnings with methyl iodide ( CH3​I ) in anhydrous diethyl ether to form methylmagnesium iodide ( CH3​MgI ). Causality: Argon is mandatory; any trace moisture will prematurely quench the Grignard reagent, halting the alkylation.

  • Antimony Substitution: Cool the Grignard solution to 0 °C. Dropwise, add a solution of antimony(III) chloride ( SbCl3​ ) in anhydrous ether.

  • Quenching & Extraction: Slowly quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4​Cl ). Extract the organic layer, which now contains the highly reactive trimethylstibine.

  • Fractional Distillation: Isolate Me3​Sb via fractional distillation under strict inert conditions.

Phase 2: Oxidative Addition & Validation 5. Halogenation: Dissolve the isolated Me3​Sb in a non-reactive ethereal solvent. Slowly add a stoichiometric equivalent of elemental iodine ( I2​ ) dissolved in ether. 6. Self-Validation (Visual & Thermal): The reaction acts as its own indicator. The deep purple color of the iodine will rapidly discharge as the oxidative addition occurs, followed by the immediate precipitation of trimethylantimony diiodide as a solid. 7. Recrystallization: Filter the solid and recrystallize from a suitable organic solvent. The purity is self-validated by the physical state: a sharp melting point indicates complete oxidation, whereas a depressed melting point or fuming behavior indicates dangerous, unreacted Sb(III) impurities.

Workflow Step1 Step 1: Grignard Preparation Step2 Step 2: Alkylation (SbCl3 + 3CH3MgI) Step1->Step2 Step3 Step 3: Fractional Distillation Step2->Step3 Step4 Step 4: Oxidative Addition (I2) Step3->Step4 Step5 Step 5: Recrystallization & Validation Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of trimethylantimony diiodide.

Conclusion & Legacy in Drug Development

The historical discovery and stabilization of trimethylstibine into trimethylantimony diiodide did more than just satisfy 19th-century chemical curiosity; it established the fundamental principles of antimony redox chemistry.

In the 20th century, this exact understanding of Sb(III) to Sb(V) oxidation became the cornerstone of antiparasitic drug development. Inorganic and organic Sb(III) compounds were historically used in medicine but exhibited severe, often lethal, toxicity. By applying the principle of oxidative stabilization—much like the conversion of Me3​Sb to Me3​SbI2​ —researchers developed pentavalent antimonial drugs (such as sodium stibogluconate and meglumine antimoniate) 3. These Sb(V) complexes act as stable prodrugs that safely circulate in the bloodstream until they are absorbed by macrophages and reduced back to the highly toxic Sb(III) state, selectively killing Leishmania parasites.

DrugDev SbIII Sb(III) Compounds (High Toxicity) SbV Sb(V) Compounds (Lower Toxicity, Prodrug) SbIII->SbV Oxidative Stabilization (Historical Discovery) Active Active Antileishmanial Agent in Macrophages SbV->Active In Vivo Reduction (Therapeutic Mechanism)

Logical relationship of antimony oxidation states in the development of antileishmanial therapies.

By mastering the oxidative addition of halogens to volatile pnictogens, early chemists unwittingly laid the mechanistic groundwork for modern metallo-pharmaceuticals.

References

  • The Genesis of a Pnictogen Bond: An In-depth Technical Guide to the Discovery and History of Organoantimony Compounds - Benchchem. 1

  • Inorganic Syntheses, Volume IX - e-bookshelf.de. 2

  • Microbial Methylation of Metalloids: Arsenic, Antimony, and Bismuth - PMC - NIH.3

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for high-purity trimethylantimony diiodide

Application Note: Synthesis and Isolation Protocols for High-Purity Trimethylantimony Diiodide ( Me3​SbI2​ ) Trimethylantimony diiodide ( Me3​SbI2​ ) is a critical organoantimony(V) compound utilized extensively as a pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocols for High-Purity Trimethylantimony Diiodide ( Me3​SbI2​ )

Trimethylantimony diiodide ( Me3​SbI2​ ) is a critical organoantimony(V) compound utilized extensively as a precursor in metal-organic chemical vapor deposition (MOCVD), semiconductor doping, and as a catalyst in polymerization reactions[1]. The synthesis of high-purity Me3​SbI2​ requires meticulous control over reaction conditions due to the extreme reactivity of its precursor, trimethylstibine ( Me3​Sb ). This application note details the mechanistic rationale, safety protocols, and a self-validating step-by-step methodology for synthesizing Me3​SbI2​ via oxidative addition.

Mechanistic Insights and Reaction Rationale

The synthesis of trimethylantimony diiodide relies on the direct oxidative addition of elemental iodine ( I2​ ) to trimethylstibine ( Me3​Sb ). In this transformation, the antimony center undergoes a formal oxidation state change from Sb(III) to Sb(V)[2].

Trimethylstibine possesses a pyramidal geometry with a stereochemically active lone pair. This lone pair acts as a strong nucleophile toward the electrophilic iodine molecule. The reaction proceeds via an initial charge-transfer complex, followed by the cleavage of the I-I bond[3]. The resulting Me3​SbI2​ adopts a trigonal bipyramidal geometry. According to Bent's rule and VSEPR theory, the highly electronegative iodine atoms occupy the apical positions to minimize electron repulsion, while the methyl groups reside in the equatorial plane[3].

Mechanism Sb3 Trimethylstibine Sb(III), Pyramidal Intermediate Charge-Transfer Complex [Me3Sb···I-I] Sb3->Intermediate I2 Iodine (I2) Electrophile I2->Intermediate Sb5 Trimethylantimony diiodide Sb(V), Trigonal Bipyramidal Intermediate->Sb5 Oxidative Addition

Oxidative addition mechanism from Sb(III) to Sb(V) forming a trigonal bipyramidal geometry.

Causality of Experimental Choices
  • Solvent Selection: Anhydrous diethyl ether ( Et2​O ) is chosen because it effectively dissipates the heat generated by the highly exothermic oxidative addition. Furthermore, while Me3​Sb and I2​ are highly soluble in ether, the resulting Me3​SbI2​ is poorly soluble, driving the reaction forward via precipitation and preventing over-oxidation or side reactions.

  • Temperature Control: The reaction must be conducted at 0 °C. Elevated temperatures can lead to the cleavage of Sb-C bonds or the formation of tetramethylstibonium iodide ( Me4​SbI ) via alkyl group scrambling[4].

Safety and E-E-A-T Grounding

Critical Hazard Warning: Trimethylstibine is highly pyrophoric (ignites spontaneously in air) and highly toxic. Iodine is a strong oxidizer and a respiratory irritant[5].

To ensure a self-validating and safe protocol, the entire procedure must be conducted under a rigorous inert atmosphere (argon or nitrogen) using standard Schlenk line techniques or within a glovebox[2]. All glassware must be oven-dried at 120 °C overnight and purged with inert gas prior to use.

Experimental Protocol: Step-by-Step Methodology

The following procedure is adapted from the foundational standards established in Inorganic Syntheses[2].

Phase 1: Apparatus Setup and Reagent Preparation
  • Glassware Assembly: Equip a 250 mL two-necked Schlenk flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a rubber septum. Connect the flask to a Schlenk line and perform three vacuum/argon cycles to ensure a strictly inert atmosphere.

  • Iodine Solution: In a separate, argon-purged flask, dissolve 12.7 g (0.05 mol) of resublimed iodine ( I2​ ) in 75 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel using a cannula.

  • Trimethylstibine Solution: Using a gas-tight syringe, carefully transfer 8.35 g (0.05 mol) of trimethylstibine ( Me3​Sb ) into the Schlenk flask containing 50 mL of anhydrous diethyl ether.

    • Note: Ensure the stoichiometry is exactly 1:1. Excess iodine can lead to the formation of polyiodide species, while excess Me3​Sb poses severe safety risks during isolation.

Phase 2: Oxidative Addition
  • Cooling: Submerge the Schlenk flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Begin vigorous stirring. Add the iodine solution dropwise over a period of 45 to 60 minutes.

  • Observation: As the iodine is added, the dark color of I2​ will rapidly dissipate, and a pale yellow to yellow crystalline precipitate of Me3​SbI2​ will begin to form immediately[4].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete conversion.

Phase 3: Isolation and Purification
  • Filtration: Filter the yellow precipitate under an argon atmosphere using a Schlenk frit.

  • Washing: Wash the crystalline solid with three 20 mL portions of cold, anhydrous pentane to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under high vacuum ( 10−2 mbar) at room temperature for 4 hours.

  • Yield & Storage: The expected yield is 85-90%. Store the highly pure Me3​SbI2​ in a tightly sealed vial inside an argon-filled glovebox, protected from light to prevent photochemical degradation.

Workflow Step1 Purge Schlenk Flask (Argon/N2) Step2 Dissolve Trimethylstibine in Dry Et2O (0 °C) Step1->Step2 Step3 Prepare Iodine (I2) in Dry Et2O Step1->Step3 Step4 Dropwise Addition of I2 (Control Exotherm) Step2->Step4 Step3->Step4 Step5 Precipitation of Me3SbI2 (Yellow Crystalline Solid) Step4->Step5 Step6 Filtration & Vacuum Drying (Inert Atmosphere) Step5->Step6

Workflow for the Schlenk-line synthesis of Trimethylantimony diiodide.

Quantitative Data and Reaction Parameters

Table 1: Physicochemical Properties of Trimethylantimony Diiodide

PropertyValue / Description
Chemical Formula C3​H9​I2​Sb
Molecular Weight 420.67 g/mol
CAS Registry Number 13077-53-7
Appearance Pale yellow to yellow crystalline solid
Molecular Geometry Trigonal Bipyramidal (Apical Iodines)
Oxidation State Sb(V)

Table 2: Reaction Parameters and Optimization Matrix

ParameterStandard ConditionMechanistic Rationale
Solvent Anhydrous Diethyl EtherDissipates heat; product is insoluble, driving precipitation and preventing side reactions.
Temperature 0 °C (Ice Bath)Controls the violent exotherm of the oxidative addition; prevents alkyl scrambling.
Atmosphere Argon / NitrogenPrevents spontaneous combustion of Me3​Sb and hydrolysis of the Sb-C bonds.
Stoichiometry 1:1 ( Me3​Sb : I2​ )Excess I2​ leads to polyiodides; excess Me3​Sb poses safety risks during isolation.

References

  • Doak, G. O., Long, G. G., Key, M. E., & Allred, A. L. (1967). Trimethylantimony dihalides. Inorganic Syntheses, Volume 9. e-bookshelf.de. URL:[Link]

  • Habitable Pharos. (n.d.). Trimethylantimony diiodide - Hazards and Properties. Habitable Future. URL: [Link]

  • Elbel, S., et al. (n.d.). Aspects of transition metal pentacoordination: investigation of the structure and bonding of Me3NbCl2, Me3TaCl2 and Me2NbCl3 by photoelectron spectroscopy and density functional theory calculations. ResearchGate. URL: [Link]

  • Osaka University Knowledge Archive. (n.d.). Organoantimony Compounds as Catalysts. Osaka University. URL:[Link]

  • Breunig, H. J., & Jawad, H. (1983). Spaltung von tetramethyldistiban mit brom, iod und methyliodid. Bildung des addukts MeSbI2·2 Me4SbI. Journal of Organometallic Chemistry (via ResearchGate). URL: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of Trimethylantimony Diiodide from Trimethylstibine

Introduction & Scientific Rationale Trimethylantimony diiodide (Sb(CH3)3I2) is a fundamental pentavalent organoantimony complex utilized extensively in organometallic synthesis, advanced materials development, and as a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Trimethylantimony diiodide (Sb(CH3)3I2) is a fundamental pentavalent organoantimony complex utilized extensively in organometallic synthesis, advanced materials development, and as a specialized catalyst. Pentavalent antimony compounds are highly valued as flame retardant synergists and critical mediators in precision polymer chemistry (1)[1]. Most notably, organostibine derivatives serve as highly effective mediators in living radical polymerizations, enabling the controlled synthesis of complex block copolymers such as poly(N-vinylpyrrolidone) (2)[2].

The preparation of trimethylantimony diiodide relies on a classic oxidative addition mechanism. The electron-rich Sb(III) center of trimethylstibine donates its lone pair of electrons to cleave the I–I bond of elemental iodine. This formally oxidizes the antimony center from +3 to +5, yielding a stable, trigonal bipyramidal Sb(V) complex (3)[3].

Mechanism Sb Trimethylstibine Sb(III) Product Trimethylantimony Diiodide Sb(V) Sb->Product Oxidative Addition I2 Iodine I2 I2->Product

Figure 1: Oxidative addition of iodine to trimethylstibine yielding a pentavalent antimony complex.

Safety, Handling, & Environmental Causality

Trustworthiness & Safety Imperatives: Trimethylstibine is notoriously pyrophoric and highly toxic. Exposure to atmospheric oxygen results in rapid, exothermic oxidation that routinely leads to spontaneous combustion. Furthermore, inhalation or dermal exposure to antimony compounds can cause severe systemic toxicity, including respiratory distress, mucosal irritation, and gastrointestinal damage ().

Due to these severe hazards, all manipulations must be performed using rigorous Schlenk line techniques or within a strictly monitored inert-atmosphere (Argon or Nitrogen) glovebox.

Reagent Specifications & Stoichiometry

To ensure a high-yield synthesis, precise stoichiometric control is required. A 1:1 molar ratio is strictly maintained to prevent the contamination of the final product with excess unreacted iodine.

Table 1: Quantitative Reagent Specifications
ReagentChemical FormulaMolecular Weight ( g/mol )EquivalentsMass / VolumeRole
Trimethylstibine Sb(CH3)3166.861.0 eq1.67 g (10.0 mmol)Substrate (Sb(III) source)
Iodine I2253.811.0 eq2.54 g (10.0 mmol)Oxidant / Halogen source
Diethyl Ether Et2O74.12Solvent70 mL totalAprotic Reaction Medium
Trimethylantimony Diiodide Sb(CH3)3I2420.671.0 eq4.20 g (Theoretical)Target Product

Experimental Workflow

Workflow Step1 1. Inert Atmosphere Setup (Argon / Schlenk) Step2 2. Dissolve Sb(CH3)3 in dry Et2O at 0 °C Step1->Step2 Step3 3. Prepare I2 solution in dry Et2O Step1->Step3 Step4 4. Dropwise Addition (Oxidative Addition) Step2->Step4 Step3->Step4 Step5 5. Precipitation of Sb(CH3)3I2 Step4->Step5 Exothermic Step6 6. Filtration & Washing (Cold Et2O) Step5->Step6 Step7 7. Vacuum Drying (Pure Product) Step6->Step7

Figure 2: Experimental workflow for the synthesis of trimethylantimony diiodide.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , providing the operator with real-time kinetic and thermodynamic feedback to ensure the reaction is proceeding correctly.

Step 1: Apparatus Preparation & Inert Atmosphere

  • Action: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Cycle the apparatus with high vacuum and Argon three times.

  • Causality: Complete exclusion of air and moisture is the foundational requirement. Any residual oxygen will prematurely oxidize the Sb(III) center to a stibine oxide, ruining the yield and creating a fire hazard.

Step 2: Substrate Preparation

  • Action: Inside a glovebox or using rigorous air-free syringe techniques, transfer 10.0 mmol (1.67 g) of trimethylstibine into the Schlenk flask. Dilute with 30 mL of anhydrous, degassed diethyl ether.

  • Causality: Diethyl ether is chosen as the reaction medium because it is an aprotic, non-polar solvent. It selectively dissolves the starting materials but lacks the polarity to solubilize the highly ionic Sb(V) product, facilitating easy downstream isolation.

Step 3: Temperature Control

  • Action: Transfer the flask to a fume hood (maintaining the Argon line) and immerse it in an ice-water bath (0 °C).

  • Causality: The oxidative addition of halogens to trialkylstibines is violently exothermic. Cooling the reaction mitigates the risk of solvent boiling and prevents the volatilization of the highly toxic starting material.

Step 4: Oxidant Preparation

  • Action: In a separate dry flask under Argon, dissolve 10.0 mmol (2.54 g) of elemental iodine (I2) in 40 mL of anhydrous diethyl ether. Transfer this deep brown solution to the dropping funnel.

Step 5: Oxidative Addition (The Reaction)

  • Action: Begin vigorous stirring. Add the iodine solution dropwise to the trimethylstibine over 30–45 minutes.

  • Self-Validating Check: The deep brown color of the iodine solution will dissipate instantaneously upon hitting the reaction mixture. This rapid decolorization is your real-time kinetic indicator that the oxidative addition is proceeding efficiently. If the brown color persists prematurely before the stoichiometric amount is added, the reaction has stalled—likely due to oxygen/moisture contamination destroying the Sb(III) precursor.

Step 6: Product Precipitation

  • Action: As the addition progresses, a pale yellow to white crystalline solid will begin to precipitate out of the solution.

  • Causality: The resulting trimethylantimony diiodide is a pentavalent Sb(V) complex. Its increased polarity drastically reduces its solubility in diethyl ether. This precipitation drives the reaction forward via Le Chatelier's principle.

Step 7: Isolation and Purification

  • Action: Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional 1 hour at room temperature. Filter the precipitate using a Schlenk frit under Argon. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether.

  • Causality: Washing with cold ether removes any trace unreacted iodine or soluble impurities without dissolving the target product.

Step 8: Drying

  • Action: Dry the solid under high vacuum (10⁻² Torr) for 2–4 hours to yield pure trimethylantimony diiodide as a crystalline solid.

References

  • Doak, G. O., Long, G. G., Key, M. E., & Allred, A. L. (2007). Trimethylantimony Dihalides. Inorganic Syntheses, Volume 9.
  • Yamago, S., et al. (2006). Highly Controlled Synthesis of Poly(N-vinylpyrrolidone)
  • IARC Exposome-Explorer. Toxicity and Properties of Trimethylantimony Diiodide (T3DB).
  • P&S Chemicals. Product Information: Flame Retardants and Antimony Compounds.

Sources

Method

Trimethylantimony diiodide as a precursor in organoantimony chemistry

Application Note: Trimethylantimony Diiodide ( Me3​SbI2​ ) as a Strategic Precursor in Organoantimony Chemistry Target Audience: Researchers, synthetic chemists, and materials scientists. Executive Summary Organoantimony...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trimethylantimony Diiodide ( Me3​SbI2​ ) as a Strategic Precursor in Organoantimony Chemistry

Target Audience: Researchers, synthetic chemists, and materials scientists.

Executive Summary

Organoantimony compounds are critical in modern materials science, serving as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)[1] and as mediators in living radical polymerizations[2]. However, trialkylantimony(III) species, such as trimethylstibine ( Me3​Sb ), are highly volatile, pyrophoric, and susceptible to rapid oxidation, making their direct storage and purification exceptionally challenging.

Trimethylantimony diiodide ( Me3​SbI2​ ) solves this handling bottleneck. By oxidizing the Sb(III) center to Sb(V) via the addition of iodine, the highly reactive liquid is converted into a bench-stable, crystalline solid[3]. This Application Note details the physicochemical properties, validated synthetic pathways, and downstream applications of Me3​SbI2​ , providing researchers with self-validating protocols for its use as a central precursor in organoantimony workflows.

Physicochemical Profile

High-purity precursor applications require a strict understanding of the compound's physical properties. Me3​SbI2​ exhibits the characteristics of a stable organoantimony(V) halide[4].

PropertyValue / Description
Chemical Name Trimethylantimony diiodide
CAS Registry Number 13077-53-7[4]
Chemical Formula C3​H9​I2​Sb
Molar Mass 392.67 g/mol
Appearance Yellow crystalline solid
Melting Point ~105–108 °C (with decomposition)
Solubility Soluble in polar organic solvents (ethanol, dichloromethane); poorly soluble in cold diethyl ether and non-polar hydrocarbons.
Handling Bench-stable under ambient conditions; light-sensitive over prolonged periods.

Mechanistic Pathways and Causality

Me3​SbI2​ is primarily synthesized via two distinct mechanistic routes, each selected based on the available starting materials and desired purity:

  • Oxidative Addition (Classical Route): The direct reaction of Me3​Sb with elemental iodine ( I2​ ). The high polarizability of the antimony atom and the thermodynamic stability of the resulting Sb-I bonds facilitate the rapid, quantitative formation of the Sb(V) complex[3].

  • Distibane Cleavage (Alternative Route): The cleavage of tetramethyldistibane ( Me2​Sb−SbMe2​ ) using an excess of methyl iodide ( MeI ). This route involves the homolytic/heterolytic cleavage of the Sb-Sb bond and subsequent alkylation/oxidation to yield Me3​SbI2​ alongside other adducts (e.g., Me4​SbI )[5].

G Me3Sb Trimethylstibine (Me3Sb) Me3SbI2 Trimethylantimony Diiodide (Me3SbI2) Me3Sb->Me3SbI2 Oxidative Addition (Ether, 0°C) I2 Iodine (I2) I2->Me3SbI2 Me2SbSbMe2 Tetramethyldistibane (Me2Sb-SbMe2) Me2SbSbMe2->Me3SbI2 Cleavage & Alkylation (1:1 to Excess) MeI Methyl Iodide (Excess MeI) MeI->Me3SbI2

Figure 1: Primary synthetic pathways for the preparation of Trimethylantimony diiodide.

Validated Experimental Protocols

Note: While Me3​SbI2​ is stable, its precursors ( Me3​Sb and distibanes) are highly reactive and pyrophoric. All syntheses must be conducted using rigorous Schlenk techniques under an inert atmosphere (Argon or N2​ ).

Protocol A: Synthesis of Me3​SbI2​ via Oxidative Addition[3]

Causality Insight: The reaction is performed at 0 °C in diethyl ether. Trimethylstibine is highly volatile; cooling minimizes vapor pressure and controls the highly exothermic oxidative addition. Diethyl ether is chosen because the reactants are highly soluble, but the resulting Me3​SbI2​ is poorly soluble in the cold solvent. This drives the equilibrium forward and facilitates immediate precipitation, protecting the product from over-reaction and simplifying isolation.

  • Preparation: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge thoroughly with Argon.

  • Substrate Loading: Introduce 50 mL of anhydrous diethyl ether into the flask. Carefully add 10.0 mmol of trimethylstibine ( Me3​Sb ) via a gas-tight syringe. Cool the flask to 0 °C using an ice bath.

  • Iodine Addition: Dissolve 10.0 mmol of sublimed iodine ( I2​ ) in 30 mL of anhydrous diethyl ether in the addition funnel.

  • Reaction: Add the iodine solution dropwise over 30 minutes under vigorous stirring. A yellow precipitate of Me3​SbI2​ will begin to form immediately.

  • Isolation: Once addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure completion. Filter the yellow precipitate under an inert atmosphere using a Schlenk frit.

  • Purification: Wash the solid with cold diethyl ether (2 × 10 mL) to remove unreacted starting materials. Dry under high vacuum ( 10−2 mbar) for 4 hours.

Protocol B: Ligand Exchange (Synthesis of Me3​SbX2​ Derivatives)

Causality Insight: Silver salts (e.g., AgCl , AgO2​CMe ) are employed for ligand exchange because the formation of the highly insoluble AgI lattice provides a massive thermodynamic driving force, irreversibly pulling the reaction to completion. This avoids the need for complex chromatographic separations, allowing the isolation of the new Sb(V) derivative by simple filtration.

  • Dissolution: Dissolve 5.0 mmol of purified Me3​SbI2​ in 25 mL of deoxygenated ethanol.

  • Exchange: Add 10.0 mmol of Silver(I) chloride ( AgCl ) or Silver(I) acetate ( AgO2​CMe ) to the solution.

  • Stirring: Protect the flask from light (to prevent silver degradation) and stir at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitated AgI .

  • Recovery: Concentrate the filtrate under reduced pressure and recrystallize to yield the corresponding Me3​SbX2​ derivative.

Application Workflows

Me3​SbI2​ serves as a strategic node in several advanced chemical workflows, bridging the gap between volatile precursors and functional materials.

  • MOCVD Precursor Purification: Me3​Sb is a critical precursor for antimony-containing semiconductors (e.g., InSb, GaSb)[1]. To achieve the ultra-high purity required for electronics, crude Me3​Sb is converted to Me3​SbI2​ , recrystallized to remove trace metal impurities, and then quantitatively reduced back to Me3​Sb using magnesium in THF or sodium.

  • Polymerization Mediators: Organoantimony compounds derived from Me3​SbI2​ are utilized as mediators in living radical polymerizations, enabling the highly controlled synthesis of well-defined block copolymers, such as Poly(N-vinylpyrrolidone) (PNVP)[2].

Workflow Me3SbI2 Me3SbI2 (Stable Precursor) LigandExchange Ligand Exchange (AgX or NaX) Me3SbI2->LigandExchange Reduction Reduction (Mg/THF or Na) Me3SbI2->Reduction Polymerization Living Radical Polymerization (Organostibine Mediator) Me3SbI2->Polymerization Derivatives Me3SbX2 Derivatives (X = Cl, Br, OR) LigandExchange->Derivatives Me3Sb_pure High-Purity Me3Sb (MOCVD Precursor) Reduction->Me3Sb_pure Polymers Well-defined Polymers (e.g., PNVP) Polymerization->Polymers

Figure 2: Downstream application workflows of Me3SbI2 in chemical synthesis and materials science.

Analytical Validation

To ensure the integrity of the synthesized Me3​SbI2​ before utilizing it in downstream applications, the following self-validating analytical checks must be performed:

  • 1H NMR ( CDCl3​ , 400 MHz): A single sharp singlet should be observed around δ 2.60 - 2.80 ppm, corresponding to the nine equivalent methyl protons. The complete absence of peaks at δ ~0.8 ppm confirms the total consumption of the Me3​Sb starting material.

  • Elemental Analysis: Calculated for C3​H9​I2​Sb : C, 9.18%; H, 2.31%; I, 64.67%. Deviations >0.4% indicate incomplete reaction or residual iodine.

References

  • Habitable Future (Pharos Project). "Trimethylantimony diiodide - Pharos". Habitable Future Database. 4

  • Breunig, H. J., & Jawad, H. (1983). "Spaltung von tetramethyldistiban mit brom, iod und methyliodid. Bildung des addukts MeSbI2·2 Me4SbI." Journal of Organometallic Chemistry. 5

  • Yamago, S. et al. (2006). "Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization." Macromolecules. 2

  • Růžička, K. et al. (1994). "Vapor Pressure of Trimethylantimony and tert-Butyldimethylantimony." Journal of Chemical & Engineering Data. 1

  • Doak, G. O., Long, G. G., & Key, M. E. (1967). "Trimethylantimony dihalides." Inorganic Syntheses, Volume IX.3

Sources

Application

Application Note: Synthesis and Purification of Electronic-Grade Trimethylantimony via a Trimethylantimony Diiodide Intermediate for MOCVD

Target Audience: Materials Scientists, Semiconductor Researchers, and Biomedical Device Engineers. Focus: Utilizing trimethylantimony diiodide ( Me3​SbI2​ ) as a critical chemical intermediate to achieve the ultra-high p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Semiconductor Researchers, and Biomedical Device Engineers. Focus: Utilizing trimethylantimony diiodide ( Me3​SbI2​ ) as a critical chemical intermediate to achieve the ultra-high purity required for Metal-Organic Chemical Vapor Deposition (MOCVD) of III-V semiconductors.

Introduction & Mechanistic Rationale

Metal-Organic Chemical Vapor Deposition (MOCVD) is the premier technique for growing epitaxial layers of compound semiconductors such as Gallium Antimonide (GaSb) and Indium Antimonide (InSb)[1]. These narrow-bandgap materials are foundational for advanced infrared detectors, high-speed electronics, and high-resolution thermographic biosensors used in non-invasive medical diagnostics and drug development imaging.

The primary antimony source for these processes is Trimethylantimony (TMSb) [2]. However, the synthesis of TMSb (typically via a Grignard reaction) yields a crude liquid product contaminated with trace ether, unreacted alkylating agents, and metallic impurities (e.g., Mg, Si, Zn). Because TMSb is highly volatile (boiling point 80.6 °C) and pyrophoric[3], direct purification via fractional distillation is often insufficient to achieve the "6N" (99.9999%) purity required for semiconductor epitaxy. Trace impurities act as charge carrier traps, severely degrading the electrical and optical properties of the resulting thin films.

The Causality of the Diiodide Pathway: To bypass the limitations of liquid-phase distillation, researchers utilize Trimethylantimony diiodide ( Me3​SbI2​ ) as a purifiable intermediate[4]. By reacting crude TMSb with elemental iodine, the antimony center is oxidized from Sb(III) to Sb(V), converting the volatile liquid into a highly stable, crystalline solid. This phase change allows for rigorous purification techniques—such as repeated fractional recrystallization or sublimation—which effectively exclude volatile organics and trace metals. Once ultra-pure Me3​SbI2​ is isolated, it is reduced back to Sb(III) to yield electronic-grade TMSb, creating a self-validating cycle of purification.

Chemical Transformation Workflow

The following diagram illustrates the logical and chemical progression from crude synthesis to MOCVD deployment.

MOCVD_Workflow Crude Crude TMSb (Liquid, <98%) High Impurities Iodination Halogenation (I2) Sb(III) -> Sb(V) Crude->Iodination Intermediate Me3SbI2 (Solid Intermediate) Iodination->Intermediate Purification Recrystallization Impurity Exclusion Intermediate->Purification PureIntermediate Ultra-Pure Me3SbI2 (>99.999%) Purification->PureIntermediate Reduction Reduction (Zn) Vacuum Distillation PureIntermediate->Reduction EGTMSb Electronic-Grade TMSb (Liquid, 6N Purity) Reduction->EGTMSb Epitaxy MOCVD Epitaxy (GaSb, InSb Growth) EGTMSb->Epitaxy

Fig 1: Workflow for synthesizing electronic-grade MOCVD precursors via a Me3SbI2 intermediate.

Quantitative Data: Precursor Properties

The physical properties dictate the handling and purification strategies at each stage of the workflow.

CompoundChemical StateBoiling / Melting PointTarget PurityRole in MOCVD Workflow
Crude Trimethylantimony LiquidB.P. 80.6 °C[3]< 98%Initial reactant; unsuitable for direct epitaxy due to trace metals.
Trimethylantimony Diiodide Solid (Crystalline)M.P. ~150 °C (decomp)> 99.99%Stable, purifiable intermediate[4].
Electronic-Grade TMSb LiquidB.P. 80.6 °C[3]> 99.9999% (6N)Volatile precursor delivered via carrier gas to the MOCVD reactor.

Experimental Protocol: Synthesis, Purification, and Deployment

Note: Trimethylantimony is highly toxic and pyrophoric[3]. All procedures must be conducted in a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.

Phase 1: Halogenation to Trimethylantimony Diiodide

Objective: Convert volatile, impure TMSb into a stable solid.

  • Preparation: Dissolve crude Me3​Sb in anhydrous diethyl ether within a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Chill the flask to 0 °C using an ice bath.

  • Iodine Addition: Dissolve a stoichiometric amount of sublimed iodine ( I2​ ) in anhydrous ether. Add this solution dropwise to the stirred Me3​Sb solution.

  • Reaction Causality: The iodine oxidizes the antimony, forming Me3​SbI2​ . Because Me3​SbI2​ is poorly soluble in cold ether, it immediately precipitates as a pale-yellow crystalline solid, leaving ether-soluble organic impurities in the supernatant.

  • Isolation: Filter the precipitate under an inert atmosphere and wash with cold pentane.

Phase 2: Rigorous Purification

Objective: Exploit the solid state of Me3​SbI2​ to achieve 6N purity.

  • Recrystallization: Dissolve the crude Me3​SbI2​ in a minimum volume of hot, absolute ethanol. Allow the solution to cool slowly to room temperature, then to -20 °C.

  • Impurity Exclusion: As the Me3​SbI2​ lattice forms, it systematically excludes differently sized metallic iodides (e.g., MgI2​ , ZnI2​ ) and residual organics.

  • Validation: Repeat the recrystallization process 2–3 times. Analyze a small aliquot via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm that trace metals (Si, Mg, Zn) are below 100 parts per billion (ppb).

Phase 3: Reduction to Electronic-Grade TMSb

Objective: Regenerate the volatile Sb(III) precursor without re-introducing contaminants.

  • Setup: In a glovebox, mix the ultra-pure Me3​SbI2​ with a slight excess of highly purified Zinc dust. Transfer the mixture to a distillation apparatus connected to a vacuum line and a receiving flask cooled with liquid nitrogen.

  • Thermal Reduction: Gently heat the solid mixture under static vacuum.

  • Reaction Causality: The zinc acts as a reducing agent ( Me3​SbI2​+Zn→Me3​Sb↑+ZnI2​ ). Because ZnI2​ is non-volatile at these temperatures, only the pure Me3​Sb vaporizes.

  • Collection: The electronic-grade TMSb condenses in the liquid nitrogen trap as a colorless liquid[3].

Phase 4: MOCVD Deployment

Objective: Grow high-mobility GaSb or InSb epitaxial layers.

  • Bubbler Loading: Transfer the purified TMSb into a stainless-steel MOCVD bubbler.

  • Precursor Transport: Pass purified Hydrogen ( H2​ ) carrier gas through the bubbler (typically maintained at -10 °C to 10 °C to control vapor pressure).

  • Epitaxial Growth: Introduce the TMSb vapor into the heated MOCVD reactor chamber alongside a Group III precursor (e.g., Trimethylgallium or Trimethylindium). At the heated substrate (typically 450–550 °C), the precursors pyrolyze to form the III-V semiconductor lattice[1][2].

References

  • [2] US4988640A - Method of doping and implanting using arsine, antimony, and phosphine substitutes. Google Patents. Available at:

  • [1] Handbook of Crystal Growth. Institute of Semiconductors, Chinese Academy of Sciences. Available at: [Link]

  • [3] Cas 594-10-5, TRIMETHYLANTIMONY. LookChem. Available at: [Link]

Sources

Method

Ligand exchange reactions using trimethylantimony diiodide

Application Note: Ligand Exchange Reactions Using Trimethylantimony Diiodide ( Me3​SbI2​ ) Introduction and Mechanistic Rationale Trimethylantimony diiodide ( Me3​SbI2​ ) is a highly versatile organoantimony(V) compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ligand Exchange Reactions Using Trimethylantimony Diiodide ( Me3​SbI2​ )

Introduction and Mechanistic Rationale

Trimethylantimony diiodide ( Me3​SbI2​ ) is a highly versatile organoantimony(V) compound utilized extensively as a precursor in coordination chemistry, Metal-Organic Chemical Vapor Deposition (MOCVD) applications, and the synthesis of complex antimony-based catalysts[1]. Due to the relatively labile nature of its axial antimony-iodine bonds, Me3​SbI2​ serves as an ideal substrate for ligand exchange reactions, allowing researchers to synthesize a wide library of Me3​SbX2​ derivatives (where X = halogens, pseudohalogens, carboxylates, or hydroxides).

Structural Causality & The 3c-4e Bond

In its ground state, Me3​SbI2​ adopts a trigonal bipyramidal ( D3h​ ) geometry. The three methyl groups occupy the equatorial positions, while the two highly polarizable iodine atoms occupy the axial positions[2]. The axial Sb–I bonds are best described by a 3-center 4-electron (3c-4e) bonding model. This electron-deficient bonding paradigm makes the axial ligands highly susceptible to nucleophilic substitution.

Thermodynamic Driving Forces

Ligand exchange on Me3​SbI2​ is not inherently spontaneous for all ligands; it requires a thermodynamic sink to drive the equilibrium forward. The most robust and field-proven methodology employs silver(I) salts ( AgX ). The extreme insolubility of silver iodide ( AgI ) in organic solvents acts as this sink, irreversibly driving the reaction toward the formation of the new Me3​SbX2​ species via Le Chatelier's principle. Alternatively, basic anion-exchange resins can be utilized to synthesize Me3​Sb(OH)2​ without introducing heavy metal contaminants[3].

Visualizing the Reaction Pathways

G A Me3Sb (Trimethylstibine) B Me3SbI2 (Trimethylantimony Diiodide) A->B + I2 (Oxidative Addition) C Me3SbCl2 (Dichloride) B->C + 2 AgCl (- 2 AgI) D Me3Sb(OAc)2 (Diacetate) B->D + 2 AgOAc (- 2 AgI) E Me3Sb(OH)2 (Dihydroxide) B->E + Anion Exchange Resin (OH-) (- 2 I- resin)

Synthetic pathways for ligand exchange reactions originating from trimethylantimony diiodide.

G N1 Me3SbI2 (Soluble) N3 Transition State [Me3Sb(I)(X)] + AgI N1->N3 N2 AgX Salt (Suspension) N2->N3 N4 Me3SbX2 (Soluble) N3->N4 Thermodynamic Sink N5 AgI (Insoluble Precipitate) N3->N5 Precipitation

Thermodynamic driving force of silver-mediated ligand exchange via AgI precipitation.

Experimental Protocols

Safety Note: Organoantimony compounds are highly toxic and volatile. Trimethylstibine ( Me3​Sb ) is pyrophoric. All manipulations prior to the formation of the diiodide must be performed under a rigorous inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol A: Synthesis of Trimethylantimony Diiodide ( Me3​SbI2​ )

This procedure is adapted from established inorganic synthesis standards[4].

  • Preparation : In a flame-dried Schlenk flask under nitrogen, dissolve trimethylstibine ( Me3​Sb ) (1.0 equiv) in dry, degassed diethyl ether.

  • Oxidative Addition : Cool the flask to 0 °C using an ice bath. Slowly add a stoichiometric amount of elemental iodine ( I2​ ) dissolved in diethyl ether dropwise via an addition funnel.

  • Reaction Monitoring : The reaction is instantaneous and exothermic. A pale yellow/white precipitate of Me3​SbI2​ will form immediately upon the addition of iodine.

  • Isolation : Once the addition is complete and the iodine color has dissipated, filter the precipitate through a Schlenk frit. Wash the solid with cold diethyl ether ( 3×10 mL) to remove unreacted starting materials.

  • Drying : Dry the product under high vacuum for 4 hours.

  • Self-Validation Cue : The final product should be a free-flowing, pale solid. Any residual brown tint indicates unreacted iodine, requiring a secondary wash.

Protocol B: Silver-Mediated Ligand Exchange (Synthesis of Me3​Sb(OAc)2​ )

This protocol utilizes silver acetate to replace the axial iodines with acetate ligands.

  • Suspension : Suspend Me3​SbI2​ (1.0 equiv) in dry acetonitrile or methanol.

  • Reagent Addition : Weigh out Silver Acetate ( AgOAc ) (2.05 equiv). Crucial step: Use a slight 5% excess to ensure complete displacement of iodide, as residual iodide can poison subsequent catalytic applications.

  • Reaction : Add the AgOAc to the suspension. Wrap the reaction flask completely in aluminum foil to prevent the photodecomposition of the silver salts. Stir vigorously at room temperature for 16 hours.

  • Filtration (Expert Insight) : Silver iodide ( AgI ) precipitates as a very fine, colloidal solid that will easily pass through standard filter paper and clog glass frits. Filter the reaction mixture through a tightly packed 2-inch pad of Celite 545.

  • Isolation : Concentrate the clear filtrate under reduced pressure. Recrystallize the crude product from a toluene/hexane mixture.

  • Self-Validation Cue : If the filtrate remains cloudy post-filtration, colloidal AgI is still present; re-filter through a fresh, tighter Celite plug. Successful exchange is confirmed by a shift in the Sb–CH3​ proton NMR signal and the appearance of sharp acetate carbonyl peaks.

Protocol C: Resin-Mediated Ligand Exchange (Synthesis of Me3​Sb(OH)2​ )

This heavy-metal-free protocol is ideal for synthesizing the dihydroxide, which can be further dehydrated to trimethylstibine oxide ( Me3​SbO )[5],[3].

  • Resin Preparation : Pack a glass chromatography column with an anion exchange resin in the hydroxide form (e.g., Amberlite IRA-400(OH)). Wash the resin thoroughly with 200 mL of degassed, distilled water.

  • Substrate Dissolution : Dissolve Me3​SbI2​ in boiling distilled water. ( Me3​SbI2​ has poor solubility in cold water; maintaining heat is critical to prevent premature crystallization).

  • Elution : Pass the hot solution through the resin column at a flow rate of 1-2 mL/min. The iodide ions are quantitatively retained by the resin, releasing hydroxide ions into the eluent.

  • Isolation : Collect the aqueous eluent and remove the water under reduced pressure at 40 °C to isolate Me3​Sb(OH)2​ .

  • Self-Validation Cue : Test a drop of the eluent with aqueous silver nitrate ( AgNO3​ ). The absence of a yellow precipitate confirms that all iodide has been successfully exchanged and retained by the column.

Quantitative Data Summaries

The following table summarizes the physical and structural properties of common Me3​SbX2​ derivatives synthesized via these ligand exchange protocols[6],[1].

CompoundCAS RNMolecular GeometryState at STPCommon Yield (%)Primary Application
Me3​SbI2​ 13077-53-7Trigonal BipyramidalPale Solid90 - 95Primary Precursor
Me3​SbCl2​ 13059-67-1Trigonal BipyramidalWhite Solid85 - 90MOCVD / Lewis Acid
Me3​Sb(OAc)2​ 1538-62-1Distorted TBPWhite Solid80 - 85Cross-coupling catalyst
Me3​Sb(OH)2​ N/ATrigonal BipyramidalWhite Solid> 90Precursor to Stibine Oxides

References

  • Source: e-bookshelf.de (Inorganic Syntheses, Volume IX)
  • Organometallic Chemistry (Ionel Haiduc)
  • Bridging and Chelation in Organoantimony(V)
  • TRIMETHYLANTIMONY DIIODIDE (CAS 594-10-5 / 13077-53-7)

Sources

Application

Trimethylantimony diiodide in catalytic organic transformations

Application Note: Trimethylantimony Diiodide ( Me3​SbI2​ ) in Catalytic Organic Transformations Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Organostibine-Mediated Living...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trimethylantimony Diiodide ( Me3​SbI2​ ) in Catalytic Organic Transformations

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Organostibine-Mediated Living Radical Polymerization (SBILRP) & Pnictogen-Bonding Catalysis

Executive Summary & Mechanistic Foundations

Trimethylantimony diiodide ( Me3​SbI2​ ) is a hypervalent organoantimony(V) complex characterized by a trigonal bipyramidal geometry. Historically viewed merely as a structural curiosity, Me3​SbI2​ has emerged as a highly versatile platform in advanced organic synthesis and materials science[1]. Its utility is driven by two distinct electronic features:

  • Lability of the Sb–I Bond: The relatively weak, highly polarizable axial antimony-iodine bonds readily undergo reversible homolytic cleavage. This allows Me3​SbI2​ to act as a highly efficient degenerative chain-transfer agent in living radical polymerizations[2].

  • Pnictogen-Bonding (Supramolecular Lewis Acidity): The highly electronegative iodine atoms withdraw electron density from the Sb(V) center, creating a pronounced, electron-deficient σ -hole opposite the covalent bonds[1]. This deep σ -hole acts as a non-covalent Lewis acid, capable of activating oxygen-containing heterocycles (like epoxides) toward nucleophilic attack[3].

This application note details field-proven protocols for utilizing Me3​SbI2​ in both polymer synthesis and small-molecule catalytic transformations.

Application I: Organostibine-Mediated Living Radical Polymerization (SBILRP)

Causality & Experimental Design

Synthesizing well-defined polymers from unconjugated monomers like N-vinylpyrrolidone (NVP) is notoriously difficult. The highly reactive propagating radical of NVP easily undergoes side reactions (e.g., head-to-head addition or chain transfer to the polymer backbone)[2]. Conventional Iodine Transfer Polymerization (ITP) using alkyl iodides suffers from slow degenerative transfer rates, leading to high polydispersity indices (PDI)[4].

Me3​SbI2​ solves this by providing an exceptionally fast exchange rate ( kex​ ). The hypervalent Sb(V) center rapidly traps the active polymer radical to form a dormant organostibanyl species, keeping the instantaneous concentration of active radicals extremely low and suppressing termination events[2].

SBILRP Init Initiation (AIBN) Prop Propagation (NVP Monomer) Init->Prop Radicals Active Active Radical (Pn*) Prop->Active Chain Growth Dormant Dormant Species (Pn-SbMe3I) Active->Dormant + Me3SbI2 (Deactivation) Dormant->Active Homolysis (Activation)

Mechanism of Organostibine-Mediated Living Radical Polymerization (SBILRP).

Protocol: Synthesis of Poly(N-vinylpyrrolidone) (PNVP)

Reagents:

  • N-vinylpyrrolidone (NVP) (Purified via vacuum distillation to remove inhibitors)

  • Trimethylantimony diiodide ( Me3​SbI2​ ) (Mediator)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anisole (Internal standard for NMR conversion checks)

Step-by-Step Methodology:

  • Preparation of the Polymerization Mixture: In a nitrogen-filled glovebox, charge a Schlenk flask with NVP (10.0 mmol), Me3​SbI2​ (0.10 mmol), AIBN (0.025 mmol), and anisole (1.0 mL).

    • Insight: The 4:1 ratio of Mediator to Initiator ensures that the majority of chains are capped by the stibine moiety rather than dead initiator fragments[2].

  • Degassing (Critical Step): Seal the flask, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles.

    • Insight: Oxygen is a potent radical scavenger and will irreversibly oxidize the Sb(V) center, destroying its mediating capability.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 60 °C.

    • Insight: 60 °C is specifically chosen to match the ~10-hour half-life of AIBN, providing a steady, low-concentration flux of initiating radicals[2].

  • In-Process Validation: After 8 hours, withdraw a 0.1 mL aliquot under positive argon pressure. Analyze via 1H NMR (using the anisole standard) to confirm >90% monomer conversion.

  • Quenching & Purification: Cool the flask rapidly in an ice bath to halt radical generation. Dilute the mixture with minimal dichloromethane and precipitate dropwise into vigorously stirring diethyl ether. Filter and dry the resulting white PNVP powder under vacuum.

Data Presentation: Mediator Efficacy Comparison
MediatorInitiatorTemp (°C)Time (h)Conversion (%) Mn​ (Experimental)PDI ( Mw​/Mn​ )
Me3​SbI2​ AIBN608>9512,5001.15
Me3​SbBr2​ AIBN60128514,2001.30
Ethyl iodoacetateAIBN60246018,000>1.80

Data summarized from comparative living radical polymerization studies demonstrating the superior transfer kinetics of the Sb-I bond[4],[2].

Application II: Pnictogen-Bonding Catalysis for CO2​ -Epoxide Coupling

Causality & Experimental Design

The chemical fixation of CO2​ into cyclic carbonates via coupling with epoxides is a highly atom-economical transformation[5]. While transition metals are typically used, organoantimony(V) compounds offer a metal-free, supramolecular alternative[6].

Me3​SbI2​ drives this reaction through pnictogen-bonding catalysis . The deep σ -hole on the antimony atom coordinates to the lone pair of the epoxide oxygen[1]. This non-covalent interaction polarizes and weakens the C–O bond, lowering the activation energy for nucleophilic attack. The iodide ligands on the Me3​SbI2​ complex (or an added co-catalyst like PPNCl) then attack the less sterically hindered carbon, opening the ring. Subsequent CO2​ insertion and intramolecular cyclization yield the cyclic carbonate[5],[6].

PnictogenCatalysis Cat Me3SbI2 Catalyst (Active σ-hole) Complex Epoxide-Sb Complex (Pnictogen Bond) Cat->Complex + Epoxide RingOpen Ring Opening (Iodide Attack) Complex->RingOpen Activation Insertion CO2 Insertion (Alkylcarbonate) RingOpen->Insertion + CO2 Product Cyclic Carbonate Product Insertion->Product Cyclization Product->Cat Catalyst Release

Pnictogen-bonding catalytic cycle for CO2-epoxide coupling via Me3SbI2.

Protocol: Synthesis of Propylene Carbonate

Reagents:

  • Propylene oxide (PO) (Dried over CaH2​ and distilled)

  • Carbon dioxide ( CO2​ ) (99.99% purity, passed through a drying tube)

  • Trimethylantimony diiodide ( Me3​SbI2​ ) (Catalyst)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (Optional Co-catalyst / Activator)

Step-by-Step Methodology:

  • Reactor Charging: In a glovebox, charge a 50 mL stainless steel high-pressure autoclave reactor with Me3​SbI2​ (0.5 mol% relative to epoxide) and PPNCl (0.5 mol%). Add propylene oxide (20.0 mmol).

    • Insight: While Me3​SbI2​ contains its own nucleophilic iodides, adding PPNCl provides a highly nucleophilic, non-coordinating chloride source that drastically accelerates the ring-opening step after the epoxide is activated by the Sb σ -hole[6].

  • Pressurization: Seal the reactor, bring it out of the glovebox, and connect it to a CO2​ line. Purge the reactor three times with CO2​ at 1.0 MPa to remove any trace inert gases, then pressurize to a final constant pressure of 3.0 MPa.

  • Catalytic Coupling: Heat the reactor to 100 °C while stirring at 500 rpm. Maintain these conditions for 4 hours.

    • Insight: The reaction is first-order in the stiborane catalyst but exhibits a non-linear dependence on CO2​ pressure due to a pre-equilibrium process involving the reversible insertion of the gas into the opened epoxide chain[7].

  • Depressurization & Isolation: Cool the reactor to 0 °C using an ice bath to prevent volatilization of unreacted PO. Slowly vent the excess CO2​ .

  • Validation: Analyze the crude mixture via 1H NMR (using CDCl3​ ) to determine the conversion and selectivity for the cyclic carbonate over polymeric byproducts. Purify via flash chromatography if necessary.

Data Presentation: Catalytic Efficacy in CO2​ Fixation
Catalyst SystemEpoxide SubstrateTemp (°C)Pressure (MPa)Yield (%)Selectivity (Cyclic vs. Polymeric)
Me3​SbI2​ Propylene Oxide1003.098>99%
Me3​SbI2​ + PPNClCyclohexene Oxide1203.08595%
Ph4​SbI Propylene Oxide1003.07290%

Data reflecting the impact of halogenation and alkyl vs. aryl substitution on the Lewis acidity and catalytic turnover of organoantimony(V) complexes[5],[6].

References

  • Highly Controlled Synthesis of Poly(N-vinylpyrrolidone)
  • and Epoxides on Antimony(V)
  • Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis Source: Chemical Society Reviews URL
  • Synthesis of cyclic carbonates from CO2​ and epoxides catalyzed by an organoantimony complex Source: RSC Advances URL

Sources

Method

Application Note: Trimethylantimony Diiodide for Advanced Semiconductor Doping

An in-depth guide for researchers and material scientists on the application of Trimethylantimony Diiodide for n-type doping in semiconductor materials. Abstract Antimony (Sb) is a critical n-type dopant for silicon (Si)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers and material scientists on the application of Trimethylantimony Diiodide for n-type doping in semiconductor materials.

Abstract

Antimony (Sb) is a critical n-type dopant for silicon (Si) and other semiconductor materials, valued for its low diffusion coefficient, which makes it ideal for creating sharp doping profiles in high-power and high-frequency devices.[1][2] While trimethylantimony (TMSb) is a common organometallic precursor for antimony doping, this application note explores the potential use of a related, less-common solid precursor: trimethylantimony diiodide ((CH₃)₃SbI₂). We provide a comparative analysis of this precursor, discuss the fundamental mechanism of antimony doping, and present a detailed, research-oriented protocol for its application in Metal-Organic Chemical Vapor Deposition (MOCVD). This guide is intended for researchers in materials science and semiconductor development who are exploring novel doping sources.

Precursor Analysis: Trimethylantimony vs. Trimethylantimony Diiodide

The choice of precursor is paramount in any deposition or doping process, directly influencing delivery, decomposition, and film purity. While trimethylantimony (TMSb) is a well-established liquid precursor, trimethylantimony diiodide presents a different set of properties that may offer unique advantages in specific research contexts.

Causality Behind Precursor Choice: A solid precursor like trimethylantimony diiodide necessitates a different delivery system (e.g., a sublimator) compared to a volatile liquid like TMSb. The key rationale for investigating (CH₃)₃SbI₂ lies in its potential for more stable, lower vapor pressure delivery and the intriguing possibility of co-doping effects from the iodine ligands, which could influence material properties in novel ways. The presence of iodine may also alter the decomposition pathway and temperature, requiring process optimization.

Table 1: Comparative Properties of Antimony Precursors

PropertyTrimethylantimony (TMSb)Trimethylantimony DiiodideRationale & Implications
CAS Number 594-10-5[3][4]13077-53-7[5]Ensures correct material identification.
Molecular Formula C₃H₉Sb[3]C₃H₉I₂SbThe presence of two iodine atoms significantly increases molecular weight and alters chemical behavior.
Molecular Weight 166.86 g/mol [3]420.66 g/mol (Calculated)Affects vapor density and mass flow controller calibration.
Physical State Colorless Liquid[4]SolidDictates the type of precursor delivery system required (Bubbler for liquid, Sublimator for solid).
Boiling Point 80.6 °C[4]Not available (decomposes)Solid source relies on sublimation temperature and pressure control for consistent vapor delivery.
Flash Point -18 °C[4]Not applicable (solid)TMSb is highly flammable; the solid nature of the diiodide may offer handling safety advantages, though decomposition products may be hazardous.
Primary Hazard Pyrophoric, Highly Flammable, Toxic[4]Toxic, Corrosive (upon decomposition)Both require stringent safety protocols. (CH₃)₃SbI₂ avoids pyrophoricity but introduces halide-related corrosion risks.

The Mechanism of n-Type Doping with Antimony

Antimony is a Group 15 element, possessing five valence electrons. When it is introduced into the crystal lattice of a Group 14 semiconductor like silicon (which has four valence electrons), it acts as an electron donor.

The Doping Process:

  • Substitution: During epitaxial growth or ion implantation, an antimony atom replaces a silicon atom in the crystal lattice.

  • Covalent Bonding: Four of antimony's five valence electrons form covalent bonds with the four neighboring silicon atoms, satisfying the local bonding requirements of the lattice.

  • Electron Donation: The fifth valence electron is not involved in bonding and is only weakly bound to the antimony atom's nucleus.

  • Conduction: A small amount of thermal energy is sufficient to excite this fifth electron into the conduction band, where it becomes a free charge carrier, thereby increasing the material's electrical conductivity. This is why antimony is classified as an "n-type" dopant, as it increases the number of negative charge carriers (electrons).[1][2]

The low diffusion rate of antimony compared to other n-type dopants like phosphorus or arsenic is a key advantage, as it helps maintain abrupt and well-defined junctions, which is critical for the performance of very-large-scale integration (VLSI) and power electronics.[2]

Caption: Figure 1: Antimony (Sb) substituting a silicon (Si) atom, donating a free electron (e⁻).

Research Protocol: MOCVD Doping with Trimethylantimony Diiodide

This protocol outlines a starting point for the n-type doping of a silicon epitaxial layer using trimethylantimony diiodide in a research-scale MOCVD reactor.

Trustworthiness & Self-Validation: This protocol is based on established MOCVD principles for related antimony compounds like TMSb.[6][7][8] Researchers should validate this process by including control runs (undoped growth) and performing extensive post-deposition characterization to confirm antimony incorporation and electrical activation. The parameters provided are initial estimates and must be optimized through a systematic design of experiments (DOE).

Critical Safety Precautions

Organoantimony compounds are highly toxic. Decomposition can release toxic fumes. All handling must be performed in a well-ventilated area, preferably within a glovebox or a fume hood with dedicated exhaust.[9][10]

Table 2: Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Nitrile or Neoprene (double-gloved)Prevent skin contact.
Eye Protection Chemical splash goggles and face shieldProtect eyes and face from splashes or dust.
Lab Coat Flame-resistantProtect from chemical spills.
Respirator Full-face respirator with appropriate cartridges for organic vapors and particulatesRequired for handling outside of a glovebox or in case of a spill.
Experimental Workflow

MOCVD_Workflow Figure 2: MOCVD Doping Workflow sub_prep 1. Substrate Preparation load 2. System Loading & Leak Check sub_prep->load pump 3. Pump Down & Purge Cycle load->pump heat 4. Ramp to Growth Temp pump->heat dope 5. Doping/Growth Process heat->dope cool 6. Cool Down Under Inert Gas dope->cool unload 7. System Vent & Unload cool->unload char 8. Characterization unload->char

Caption: Figure 2: General workflow for the MOCVD doping process from substrate prep to analysis.

Step-by-Step Protocol
  • Substrate Preparation:

    • Use a prime-grade Si (100) wafer.

    • Perform a standard RCA clean or equivalent solvent clean (e.g., trichloroethylene, acetone, methanol rinse) to remove organic and metallic contaminants.

    • Finish with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer immediately before loading into the reactor.

  • MOCVD System Configuration & Loading:

    • Load the solid trimethylantimony diiodide precursor into a stainless-steel sublimator designed for low-vapor-pressure materials.

    • Gently heat the sublimator and precursor under vacuum to outgas any adsorbed moisture.

    • Load the cleaned Si substrate onto the reactor susceptor.

    • Assemble the reactor and perform a system-wide leak check. A leak rate of <1x10⁻⁵ mbar·L/s is recommended.

  • Deposition Cycle:

    • Pump the reactor chamber down to a base pressure of <1x10⁻⁶ Torr.

    • Purge the chamber and gas lines with high-purity hydrogen (H₂) or nitrogen (N₂) carrier gas.

    • Initiate susceptor rotation and begin ramping the temperature to the desired growth temperature (see Table 3).

    • Once the substrate temperature is stable, introduce the primary silicon precursor (e.g., silane, SiH₄) and the carrier gas through the trimethylantimony diiodide sublimator. The flow rate of the carrier gas through the sublimator will control the dopant concentration.

Table 3: Suggested Starting MOCVD Parameters (for Research)

ParameterValueRationale & Notes
Substrate Si (100)Standard substrate for silicon epitaxy.
Growth Temperature 550 - 650 °CAntimony incorporation is temperature-dependent. Higher temperatures may increase dopant activation but also risk desorption.[6][7]
Reactor Pressure 50 - 200 mbarLower pressure increases gas-phase mean free path and can improve film uniformity.
(CH₃)₃SbI₂ Sublimator Temp. 60 - 100 °CThis is a critical parameter to be determined experimentally. Start low and increase gradually to achieve measurable vapor pressure without causing decomposition.
Carrier Gas H₂ (Palladium-purified)Hydrogen is a common carrier gas for silicon epitaxy.
Carrier Gas Flow (Dopant) 2 - 20 sccmThis flow through the sublimator controls the molar flow rate of the dopant to the chamber.
Silicon Precursor (SiH₄) 10 - 100 sccmThe ratio of SiH₄ to the antimony precursor flow will determine the final doping concentration.
  • Post-Deposition:

    • After the desired layer thickness is achieved, stop the flow of all precursor gases.

    • Cool the substrate to <100 °C under a steady flow of the inert carrier gas.

    • Vent the chamber to atmospheric pressure with N₂ and carefully remove the wafer.

Material Characterization

To validate the doping process, the following characterizations are essential:

  • Secondary Ion Mass Spectrometry (SIMS): To confirm the atomic concentration and depth profile of antimony within the epitaxial layer.

  • Hall Effect Measurement: To determine the carrier concentration, mobility, and confirm n-type conductivity.

  • High-Resolution X-ray Diffraction (HRXRD): To assess the crystalline quality of the doped epitaxial layer.

  • Atomic Force Microscopy (AFM): To analyze the surface morphology.

References

  • How is antimony used in the electronics industry?. (2025, August 6). Vertex AI Search.
  • Antimony - Silicon Wafer Terminology.
  • SAFETY DATA SHEET: TRIMETHYLANTIMONY OPTOGRADE™. (2015, April 21).
  • Antimony-Doped Tin(II) Sulfide Thin Films. MIT Open Access Articles.
  • Prospect of accurate p-type silicon-doped gallium arsenide antimonide. (2015, March 15). Semiconductor Today.
  • Effect of antimony doping on the energy of optical transitions in n-Ge layers grown on Si (001) and Ge (001)
  • The Effect of Growth Temperature and V/III Flux Ratio of MOCVD Antimony Based Semiconductors on Growth Rate and. (2017).
  • Trimethylantimony SDS, 594-10-5 Safety D
  • Growth Technology for 200 mm Antimony Heavily Doped Silicon Single Crystals.
  • Trimethylantimony diiodide. Pharos.
  • TRIMETHYLANTIMONY - Safety D
  • TRIMETHYLANTIMONY(V)
  • The Effect of Growth Temperature and V/III Flux Ratio of MOCVD Antimony Based Semiconductors on Growth Rate and Surface Morphology. (2017, January).
  • Trimethylantimony | C3H9Sb | CID 11656.
  • Cas 594-10-5, TRIMETHYLANTIMONY. LookChem.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of trimethylantimony diiodide in non-polar organic solvents

Welcome to the dedicated technical support guide for researchers working with trimethylantimony diiodide. This resource addresses the most common and challenging issue encountered during its use: poor solubility in non-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers working with trimethylantimony diiodide. This resource addresses the most common and challenging issue encountered during its use: poor solubility in non-polar organic solvents. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties of trimethylantimony diiodide and the scientific principles governing its solubility.

Q1: What is trimethylantimony diiodide and what are its key structural features?

A1: Trimethylantimony diiodide, with the chemical formula (CH₃)₃SbI₂, is an organometallic compound of antimony in the +5 oxidation state. Structurally, it adopts a trigonal bipyramidal geometry. The three methyl (CH₃) groups typically occupy the equatorial positions due to their lower steric bulk, while the two larger iodide (I) ligands are positioned at the axial positions.[1] This arrangement results in a molecule with a significant dipole moment, making it polar.

Q2: Why is trimethylantimony diiodide poorly soluble in non-polar organic solvents like hexane or toluene?

A2: The solubility challenge stems from a fundamental chemical principle: "like dissolves like."

  • Solute Polarity: As established, trimethylantimony diiodide is a polar molecule due to the electronegativity difference between the antimony-iodine and antimony-carbon bonds and its overall molecular geometry.

  • Solvent Polarity: Non-polar solvents, such as hexane, toluene, and benzene, are characterized by weak van der Waals forces (specifically, London dispersion forces) as their primary intermolecular interactions.[2]

  • The Mismatch: To dissolve the trimethylantimony diiodide, the solvent molecules must overcome the strong dipole-dipole and potential ionic interactions holding the crystal lattice together. The weak intermolecular forces of non-polar solvents are energetically insufficient to break apart the solute's crystal lattice, leading to poor solubility.

Q3: What are the primary safety precautions I must take when handling this compound?

A3: Trimethylantimony diiodide and related organoantimony compounds are hazardous and must be handled with extreme care.

  • Toxicity: These compounds are harmful if swallowed or inhaled.[3]

  • Handling: Always handle the solid compound in a well-ventilated fume hood or a glovebox.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][5]

  • Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials like oxidizing agents. The container must be kept tightly closed.[5]

  • Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not release into the environment, as it can be toxic to aquatic life.[3]

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to diagnosing and solving solubility problems in your experiments.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges.

G start Start: Attempting to Dissolve (CH₃)₃SbI₂ in Non-Polar Solvent check_sol Is the compound fully dissolved at room temperature? start->check_sol success Success: Solution Prepared check_sol->success Yes heat Apply Gentle Heating (e.g., 40-60°C) check_sol->heat No check_heat Did heating achieve full dissolution? heat->check_heat cosolvent Strategy 1: Use a Co-Solvent (See Protocol 1) check_heat->cosolvent No check_stability Does the solution remain stable upon cooling/standing? check_heat->check_stability Yes sonication Strategy 2: Apply Sonication (See Protocol 2) cosolvent->sonication Still Unsuccessful check_stability->success Yes precip Problem: Compound Precipitates check_stability->precip No revisit Re-evaluate solvent system. Consider higher co-solvent % or a more polar primary solvent. precip->revisit

Caption: Decision workflow for troubleshooting solubility.

Problem 1: The compound shows virtually no solubility in my chosen non-polar solvent (e.g., hexane, cyclohexane).

  • Probable Cause: Extreme polarity mismatch between the polar (CH₃)₃SbI₂ and the very non-polar aliphatic solvent.

  • Solution A (Simple): Change Primary Solvent. If your experimental conditions permit, switch to a slightly more polar non-polar solvent. Aromatic solvents like toluene or benzene, while still non-polar, have pi-systems that can induce dipoles, offering slightly better solvation for polar solutes compared to alkanes.[2]

  • Solution B (Advanced): Co-Solvent System. This is often the most effective strategy. A co-solvent is a secondary solvent, miscible with the primary solvent, that bridges the polarity gap.[6] For a primary solvent like toluene, a small amount of a more polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can dramatically increase solubility. Refer to Protocol 1 for a detailed methodology.

Problem 2: The compound is only partially soluble, even with gentle heating.

  • Probable Cause: The thermal energy provided is insufficient to fully overcome the crystal lattice energy. The solvent system is at the edge of its solvating capacity.

  • Solution A: Increase Co-Solvent Concentration. If you are already using a co-solvent, incrementally increase its percentage (e.g., from 2% v/v to 5% v/v) until dissolution is achieved. Be mindful that a higher co-solvent concentration may alter the overall properties of your reaction medium.

  • Solution B: Apply Sonication. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[7] This process generates localized high-energy effects that can break up solute agglomerates and significantly enhance the rate and extent of dissolution. Refer to Protocol 2 for a safe and effective procedure.

Problem 3: The compound dissolves upon heating but precipitates out when the solution cools to room temperature.

  • Probable Cause: You have created a supersaturated solution. The solubility of (CH₃)₃SbI₂ is temperature-dependent, and the concentration achieved at a higher temperature exceeds the solubility limit at room temperature.[8]

  • Solution: The chosen solvent system is not suitable for maintaining the desired concentration at your working temperature. You must modify the solvent system itself. The most reliable approach is to use the co-solvent method (Protocol 1 ) or a combination of co-solvents and sonication (Protocol 2 ) to achieve a stable solution at room temperature. Simply reheating the solution will not solve the underlying thermodynamic instability.

Part 3: Experimental Protocols

These protocols provide step-by-step instructions for implementing the solutions described above.

Protocol 1: Enhancing Solubility with a Co-Solvent System

This protocol describes the use of a polar aprotic co-solvent to dissolve trimethylantimony diiodide in a primarily non-polar medium.

Objective: To prepare a stable, homogeneous solution of (CH₃)₃SbI₂.

Materials:

  • Trimethylantimony diiodide ((CH₃)₃SbI₂)

  • Primary non-polar solvent (e.g., Toluene, Benzene)

  • Co-solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Safety First: Conduct all steps within a certified fume hood while wearing appropriate PPE.

  • Determine Target Concentration: Calculate the mass of (CH₃)₃SbI₂ required for your desired final concentration.

  • Prepare a Trial Solution:

    • To a small vial, add the calculated mass of (CH₃)₃SbI₂.

    • Add the primary non-polar solvent to approximately 95% of the final desired volume.

    • Begin stirring. Observe for initial insolubility.

  • Introduce the Co-Solvent:

    • Using a micropipette, add the co-solvent dropwise while the solution is stirring. Start with a very small amount (e.g., 1-2% of the total final volume).

    • Allow the mixture to stir for 5-10 minutes after each addition.

    • Continue adding the co-solvent incrementally until the solid is fully dissolved. Note the total volume of co-solvent used.

  • Scale-Up: Using the ratio of primary solvent to co-solvent determined in the trial, prepare your final solution in a volumetric flask.

  • Documentation: Record the final solvent system composition (e.g., "Toluene:DCM 95:5 v/v") for reproducibility.

Causality: The co-solvent molecules, which have an intermediate polarity, can interact with both the non-polar primary solvent and the polar solute. They effectively create a more favorable solvation shell around the (CH₃)₃SbI₂ molecules, reducing the energy barrier to dissolution.[6][9]

Protocol 2: Using Sonication to Overcome Poor Solubility

This protocol details how to use an ultrasonic bath to facilitate the dissolution of (CH₃)₃SbI₂.

Objective: To achieve dissolution when conventional stirring and gentle heating are insufficient.

Materials:

  • (CH₃)₃SbI₂ and chosen solvent system (with or without co-solvent)

  • A glass vial or flask of appropriate size

  • Ultrasonic bath (sonicator)

  • Magnetic stirrer and stir bar (optional, for post-sonication homogeneity)

Procedure:

  • Safety First: Conduct all steps within a certified fume hood. Ensure the sonicator is in good working order.

  • Prepare the Mixture: In a glass vial, combine the (CH₃)₃SbI₂ and the desired solvent or solvent system. Do not tightly cap the vial to avoid pressure buildup; a loose cap or parafilm with a needle puncture is sufficient.

  • Position the Vial: Place the vial in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in the vial for efficient energy transfer.

  • Activate Sonication: Turn on the sonicator. Most dissolution applications do not require heating, but some sonicators have a heating function if necessary.

  • Monitor Dissolution: Sonicate in short bursts (e.g., 5-10 minutes at a time). After each burst, remove the vial, visually inspect the solution, and swirl it gently. Over-sonication can sometimes lead to sample heating, which may be undesirable.

  • Achieve Clarity: Continue the process until the solution is clear and no solid particles are visible.

  • Final Step: Once dissolved, you may wish to stir the solution gently with a magnetic stirrer for a few minutes to ensure macroscopic homogeneity.

Causality: Sonication enhances solubility through two primary mechanisms. First, the intense mechanical energy from cavitation physically breaks down particles and agglomerates, increasing the surface area available for solvation. Second, the microjets created during bubble collapse act as powerful local agitators, accelerating mass transport at the solid-liquid interface.[7]

References

  • Uemura, K., et al. (2021). Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties. Available at: [Link]

  • Gelest. (2015). TRIMETHYLANTIMONY OPTOGRADE™ Safety Data Sheet. Available at: [Link]

  • Pharos. (n.d.). Trimethylantimony diiodide. Available at: [Link]

  • Binnemans, K. (2020). Oxidative Dissolution of Metals in Organic Solvents. Available at: [Link]

  • PubChem. (n.d.). Trimethylantimony diiodide (C3H9I2Sb). Available at: [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available at: [Link]

  • LookChem. (n.d.). Cas 594-10-5, TRIMETHYLANTIMONY. Available at: [Link]

  • Widenhoefer, R. A., & Ritleng, V. (2002). Selective Solubility of Organometallic Complexes in Saturated Fluorocarbons. ACS Publications. Available at: [Link]

  • ResearchGate. (2016). Solubilities of metal-organic compounds?. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Le, X. C., et al. (2004). Simultaneous co-extraction of organometallic species of different elements by accelerated solvent extraction. PubMed. Available at: [Link]

  • IJSDR. (2011). Methods to boost solubility. Available at: [Link]

  • ResearchGate. (2016). Is sonication essential in solubility testing of a substance?. Available at: [Link]

  • Suslick, K. S. (1987). Sonochemistry of Organometallic Compounds. University of Illinois. Available at: [Link]

  • Palko, J. W., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. Available at: [Link]

  • PubChem. (n.d.). Trimethylantimony. Available at: [Link]

  • Bushmarinov, I. S., et al. (2020). Substituent-dependent reactivity of triarylantimony(iii) toward I2: isolation of [Ar3SbI]+ salt. New Journal of Chemistry. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Larsen, E. S., & Berman, H. (n.d.). PREPARATION AND PURIFICATION OF THE TRI-IODIDES OF ANTIMONY AND ARSENIC. Available at: [Link]

  • ResearchGate. (2011). Solubility of some iodides in non-polar solvents. Available at: [Link]

  • NextSDS. (n.d.). TRIMETHYLANTIMONY(V) DICHLORIDE 96 — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • ResearchGate. (2026). Application of aluminum triiodide in organic synthesis. Available at: [Link]

  • Domínguez, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. Available at: [Link]

  • Cintas, P., & Domínguez, G. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Procter, D., et al. (2009). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Google Books.
  • Indian Society of Chemists and Biologists. (n.d.). Iodine in organic synthesis. Available at: [Link]

  • Indian Academy of Sciences. (2018). Investigations on the reactivity of arylantimony halides with N,O-donor ligands. Available at: [Link]

  • Kagan, H. B. (n.d.). Organic Synthesis using Samarium Diiodide. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Available at: [Link]

  • PubChem. (n.d.). Antimony Triiodide. Available at: [Link]

  • Stanford University. (2022). Properties of Common Organic Solvents. Available at: [Link]

  • Saalfeld, F. E. (2000). Decomposition mechanisms of trimethylantimony and reactions with trimethylindium. OSTI.GOV. Available at: [Link]

  • Ghesner, I., et al. (2019). “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities?. Available at: [Link]

  • Organic Syntheses. (2025). Iodine-Catalyzed Stereospecific anti-Diamination of trans-β-Methylstyrene. Available at: [Link]

Sources

Optimization

Preventing oxidative degradation of trimethylantimony diiodide during long-term storage

Technical Support Center: Trimethylantimony Diiodide ( Me3​SbI2​ ) Storage & Handling Welcome to the Advanced Materials Technical Support Portal. As organoantimony compounds become increasingly critical in synthetic orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Trimethylantimony Diiodide ( Me3​SbI2​ ) Storage & Handling

Welcome to the Advanced Materials Technical Support Portal. As organoantimony compounds become increasingly critical in synthetic organometallic chemistry and advanced materials deposition, maintaining their structural integrity is paramount. This guide provides researchers and scientists with field-proven, mechanistically grounded protocols to prevent the oxidative and hydrolytic degradation of trimethylantimony diiodide ( Me3​SbI2​ ) during long-term storage.

Mechanistic Insights: The Causality of Degradation

Trimethylantimony diiodide is an antimony(V) halide. While it is significantly more stable than its highly pyrophoric antimony(III) precursor, trimethylantimony ( Me3​Sb ), it remains vulnerable to degradation over time[1]. Understanding the causality behind its degradation is the first step in designing a self-validating storage system. Me3​SbI2​ degrades via two primary, often interconnected, pathways:

  • Photolytic & Thermal Reductive Elimination: The Sb-I bonds are labile under energetic stress. Exposure to actinic light or elevated temperatures drives a reductive elimination reaction, yielding molecular iodine ( I2​ ) and Me3​Sb [2]. The newly formed Me3​Sb is extremely air-sensitive and rapidly undergoes oxidative degradation in the presence of trace oxygen to form trimethylantimony oxide ( Me3​SbO )[1][3].

  • Moisture-Induced Hydrolysis: Trace water acts as a nucleophile, displacing the iodide ligands to form Me3​SbO and hydrogen iodide (HI). In the presence of trace oxygen, HI is subsequently oxidized to I2​ and water, creating a self-catalyzing degradation loop that rapidly compromises the reagent's purity.

Pathway Me3SbI2 Trimethylantimony Diiodide (White Crystals) Light hv (Light) / Heat Me3SbI2->Light Photolysis/Thermal Moisture H2O (Moisture) Me3SbI2->Moisture Inadequate Seal Me3Sb Trimethylantimony (Me3Sb) + I2 Light->Me3Sb Reductive Elimination Me3SbO Trimethylantimony Oxide (Me3SbO) Moisture->Me3SbO Hydrolysis HI Hydrogen Iodide (HI) Moisture->HI Byproduct Oxidation O2 (Air) Me3Sb->Oxidation Pyrophoric Reaction Oxidation->Me3SbO Rapid Oxidation I2 Iodine (I2) (Yellow/Brown Discoloration) Oxidation->I2 Secondary Oxidation HI->Oxidation Trace O2

Logical relationship diagram detailing the photolytic and hydrolytic degradation of Me3SbI2.

Quantitative Storage Parameters

To ensure experimental reproducibility, storage conditions must be strictly controlled. The table below summarizes the quantitative parameters governing the stability of Me3​SbI2​ .

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Pathway
-78°C (Dry Ice) Argon ( O2​ < 1 ppm)Dark (Amber Glass)> 2 YearsNone (Stable)[2]
-20°C (Freezer) Argon ( O2​ < 1 ppm)Dark (Amber Glass)6 - 12 MonthsSlow Hydrolysis (If seal leaks)
20°C (Ambient) AirAmbient Light< 1 WeekHydrolysis & Rapid Oxidation[1]
>75°C (Vacuum) Dynamic VacuumDark< 1 HourRapid Thermal Decomposition[2]

Troubleshooting Guides & FAQs

Q: My Me3​SbI2​ powder turned from stark white to a yellowish-brown tint. What happened? A: Pure Me3​SbI2​ is a brilliant white crystalline substance[2]. Discoloration is the primary visual indicator of degradation, specifically pointing to the liberation of molecular iodine ( I2​ ). This occurs either via photolytic reductive elimination (if exposed to light) or via the secondary oxidation of HI formed during moisture-induced hydrolysis. Once discolored, the reagent must be re-purified via vacuum sublimation before use.

Q: Can I store this compound in a standard -20°C freezer, or do I need specialized equipment? A: While Me3​SbI2​ can be handled for short intervals in the open air, long-term storage in a standard -20°C freezer is insufficient if the container allows any moisture ingress. For optimal long-term stability, it must be stored at -78°C (e.g., in an ultra-low temperature freezer)[2]. Furthermore, dry-box operations are strictly preferred for all handling to prevent the initiation of hydrolysis[2].

Q: How do I validate the structural integrity of my stored Me3​SbI2​ before a sensitive experiment? A: We mandate a self-validating system combining visual, thermal, and spectroscopic checks to guarantee trustworthiness:

  • Visual Check: The powder must be stark white. Any yellowing indicates free I2​ .

  • Thermal Analysis: Pure Me3​SbI2​ exhibits a melting point of 155–158°C, with slight decomposition beginning at 120°C[2]. A depressed melting point indicates the presence of Me3​SbO impurities.

  • FTIR Spectroscopy: Analyze the sample via KBr disk or Nujol mull. Validate the presence of characteristic bands at 3110, 2700, 1600, 1560, 1540, 1410, and 1230 cm−1 [2]. The appearance of a strong Sb=O stretch (~650-700 cm−1 ) or broad O-H stretches (3200-3500 cm−1 ) confirms oxidative or hydrolytic degradation.

Standard Operating Procedures (SOP): Long-Term Preservation

To prevent oxidative degradation, the storage protocol must eliminate the three causal vectors: moisture, oxygen, and light. Follow this step-by-step methodology for the purification and packaging of Me3​SbI2​ .

Workflow Step1 1. Glovebox Transfer (O2 < 1 ppm, H2O < 1 ppm) Step2 2. Vacuum Sublimation (T < 50°C, 10^-3 Torr) Step1->Step2 Purify Step3 3. Amber Ampoule Packaging (Actinic Glass) Step2->Step3 Isolate Step4 4. Freeze-Pump-Thaw (Liquid N2) Step3->Step4 Degas Step5 5. Flame Sealing & Cryogenic Storage (-78°C) Step4->Step5 Preserve

Step-by-step methodology for the purification, packaging, and long-term storage of Me3SbI2.

Step-by-Step Methodology:
  • Glovebox Preparation: Bake all Schlenk flasks, sublimation apparatuses, and amber-glass ampoules at 150°C for a minimum of 12 hours to drive off adsorbed surface water. Transfer them immediately into an argon-filled glovebox maintained at a strictly controlled atmosphere ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Vacuum Sublimation (Purification): If the sample exhibits any yellowing, transfer it to the sublimation apparatus. Apply a dynamic vacuum ( 10−3 Torr) and gently heat the sample to a maximum of 50°C.

    • Causality Note:Do not exceed 75°C. Me3​SbI2​ decomposes rapidly in vacuo above this threshold[2]. Collect the purified white crystals from the water-cooled cold finger.

  • Packaging: Transfer the purified white crystals into pre-weighed amber-glass ampoules.

    • Causality Note: Amber glass is critical. It blocks actinic light, thereby shutting down the photolytic reductive elimination pathway.

  • Degassing: Attach the ampoules to a Schlenk line. Perform three successive freeze-pump-thaw cycles using liquid nitrogen. This step removes any trace oxygen or moisture trapped within the crystal lattice.

  • Flame Sealing: Under a static vacuum, use a butane/oxygen torch to carefully melt and seal the ampoule neck. Ensure the glass forms a thick, uniform bead to prevent micro-leaks over time.

  • Cryogenic Storage: Immediately transfer the sealed ampoules to a -78°C ultra-low temperature freezer for long-term preservation[2].

References

  • Inorganic Syntheses: C Trimethylantimony diiodide. e-bookshelf.de.
  • Biomethylation of Inorganic Antimony Compounds by an Aerobic Fungus: Scopulariopsis brevicaulis. dss.go.th.
  • A novel method to determine trimethylantimony concentr

Sources

Troubleshooting

Troubleshooting low yields in trimethylantimony diiodide synthesis

Welcome to the technical support center for the synthesis of trimethylantimony diiodide ((CH₃)₃SbI₂). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of trimethylantimony diiodide ((CH₃)₃SbI₂). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important organometallic reaction. Low yields can be a significant impediment to research and development, and this document provides a structured, in-depth approach to identifying and resolving common issues.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during the synthesis.

Question 1: My reaction mixture turned dark immediately upon adding iodine, and I isolated very little product. What happened?

Answer: An immediate dark or black precipitate upon iodine addition often indicates a reaction that is too fast and uncontrolled, leading to the formation of side products or decomposition. This can be caused by:

  • Rapid Addition of Iodine: Adding the iodine solution too quickly can create localized "hot spots" of high concentration, promoting side reactions.

  • Incorrect Reaction Temperature: Organometallic reactions are often exothermic.[1] If the temperature is not adequately controlled, the reaction rate can accelerate, leading to reduced selectivity and lower yields of the desired product.[1]

  • Solvent Purity: The presence of impurities in the solvent can also lead to discoloration and unwanted side reactions.

Question 2: I obtained a product, but the yield was significantly lower than expected after purification. Where could the product have been lost?

Answer: Significant product loss during work-up and purification is a common issue.[2] Potential causes include:

  • Hydrolysis: Organoantimony compounds can be sensitive to moisture.[3] Exposure to water during the work-up can lead to hydrolysis of the product, forming antimony oxides or other undesired species.[4][5]

  • Improper Solvent Choice for Extraction/Precipitation: Using a solvent in which your product is too soluble will result in poor recovery during precipitation or extraction steps.[2]

  • Decomposition on Silica Gel: If using column chromatography, some organometallic compounds can decompose on silica gel.

Question 3: My final product is an off-color, not the expected color. What are the likely impurities?

Answer: The expected color of trimethylantimony diiodide is typically a pale yellow or white crystalline solid. An off-color suggests the presence of impurities, which could include:

  • Unreacted Iodine: Residual iodine can impart a purple or brown color to the final product.

  • Side-Reaction Products: Various side reactions can produce colored impurities.

  • Decomposition Products: If the product is unstable under the reaction or purification conditions, it may decompose, leading to discoloration.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential problems, categorized by the stage of the experimental process.

Reagent and Glassware Preparation

The quality of your starting materials and the preparation of your reaction setup are critical for success.

Issue: Inconsistent yields between batches.

Potential Cause 1: Purity of Trimethylantimony ((CH₃)₃Sb) Trimethylantimony is a pyrophoric and toxic liquid that must be handled with extreme care under an inert atmosphere.[6][7][8] Its purity is paramount.

  • Causality: Impurities in the starting trimethylantimony can act as catalysts for side reactions or may not react at all, leading to lower overall conversion to the desired product.[2]

  • Troubleshooting Protocol:

    • Verify Purity: If possible, obtain a certificate of analysis for your trimethylantimony. Alternatively, you can analyze its purity via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If impurities are suspected, trimethylantimony can be purified by distillation under an inert atmosphere. This should only be attempted by experienced chemists with appropriate safety precautions in place.

Potential Cause 2: Moisture in Reagents or on Glassware Organoantimony compounds are susceptible to hydrolysis.[3]

  • Causality: Water can react with trimethylantimony or the product, trimethylantimony diiodide, to form various antimony oxides and other byproducts.[4][5] This consumes your starting material and product, directly reducing the yield.

  • Troubleshooting Protocol:

    • Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (e.g., argon or nitrogen).

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Reaction Conditions

Precise control over reaction parameters is essential for maximizing yield and minimizing side products.

Issue: Low conversion of starting material to product.

Potential Cause 1: Sub-optimal Reaction Temperature The reaction between trimethylantimony and iodine is an oxidative addition, which is often exothermic.

  • Causality: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe.[2] Conversely, if the temperature is too high, the rate of side reactions and decomposition may increase, reducing the yield of the desired product.[1]

  • Troubleshooting Protocol:

    • Controlled Cooling: Begin the reaction at a low temperature (e.g., 0°C or -78°C using an ice or dry ice/acetone bath, respectively) to control the initial exotherm.

    • Slow Addition: Add the iodine solution dropwise to the stirred solution of trimethylantimony. This allows for better heat dissipation.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a defined period to ensure the reaction goes to completion.

Potential Cause 2: Incorrect Stoichiometry The stoichiometry of the reactants is crucial.

  • Causality: An excess of iodine can lead to the formation of poly-iodinated species or other side products. An insufficient amount of iodine will result in unreacted trimethylantimony.

  • Troubleshooting Protocol:

    • Accurate Measurement: Carefully measure the amounts of both trimethylantimony and iodine.

    • Titration (Advanced): For highly accurate stoichiometry, the concentration of a trimethylantimony solution can be determined by titration prior to the reaction.

Parameter Recommended Condition Rationale
Temperature Start at 0°C to -78°C, then warm to RTControls exotherm, minimizes side reactions[1]
Iodine Addition Slow, dropwise additionPrevents localized high concentrations
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with air and moisture[3]
Solvent Anhydrous, non-protic (e.g., diethyl ether, THF, hexane)Prevents hydrolysis and side reactions[3]
Work-up and Purification

This stage is often where significant product loss occurs.

Issue: Product is lost during the isolation process.

Potential Cause 1: Hydrolysis during Aqueous Work-up As previously mentioned, moisture is detrimental.

  • Causality: Washing the reaction mixture with water or other aqueous solutions can lead to the hydrolysis of the product.

  • Troubleshooting Protocol:

    • Anhydrous Work-up: If possible, devise a work-up procedure that avoids water. This could involve filtering the reaction mixture to remove any solids and then removing the solvent under reduced pressure.

    • Minimize Contact Time: If an aqueous wash is unavoidable (e.g., to remove certain salts), use deoxygenated water and minimize the contact time between the aqueous and organic layers.

Potential Cause 2: Inefficient Precipitation/Crystallization The choice of solvent for precipitation or crystallization is critical.

  • Causality: If the product is soluble in the solvent used for washing or precipitation, a significant amount will be lost.

  • Troubleshooting Protocol:

    • Solvent Screening: Perform small-scale solubility tests to find a solvent in which your product is sparingly soluble at low temperatures but your impurities are soluble. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent and then add a "poor" solvent to induce precipitation.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath or freezer to maximize precipitation before filtration.

Part 3: Analytical Characterization for Troubleshooting

Using analytical techniques to analyze both your crude and purified product can provide valuable clues about the source of low yields.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for identifying your product and any impurities.

  • ¹H NMR: The proton NMR of pure trimethylantimony diiodide should show a single sharp peak for the methyl protons. The presence of other peaks indicates impurities.

  • ¹³C NMR: The carbon NMR can also be used to confirm the structure and identify carbon-containing impurities.

Technique 2: Infrared (IR) Spectroscopy IR spectroscopy can help identify the presence of certain functional groups that may indicate impurities.

  • O-H Stretch: A broad peak around 3200-3600 cm⁻¹ would indicate the presence of water or alcohol, suggesting hydrolysis has occurred.

  • Sb-O Stretch: The presence of a strong band in the 500-700 cm⁻¹ region could indicate the formation of antimony-oxygen bonds from hydrolysis.

Technique 3: Elemental Analysis Elemental analysis provides the percentage composition of elements (C, H) in your sample.

  • Deviation from Calculated Values: If the experimental values deviate significantly from the calculated values for (CH₃)₃SbI₂, it indicates the presence of impurities.

Analytical Technique Information Provided Troubleshooting Application
¹H NMR Structure confirmation, presence of proton-containing impuritiesIdentify unreacted starting materials, side products
IR Spectroscopy Presence of specific functional groupsDetect hydrolysis (O-H stretch), oxidation (Sb=O stretch)
Elemental Analysis Elemental compositionConfirm overall purity of the final product

Part 4: Visualization of Key Processes

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Assemble under Inert Gas prep_glass->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup add_sb Add (CH3)3Sb setup->add_sb cool Cool to 0°C add_sb->cool add_i2 Slowly Add I2 Solution cool->add_i2 react Stir and Warm to RT add_i2->react remove_solvent Remove Solvent in Vacuo react->remove_solvent precipitate Precipitate/Crystallize remove_solvent->precipitate filter_dry Filter and Dry Product precipitate->filter_dry analyze Characterize (NMR, IR, etc.) filter_dry->analyze

Caption: A typical experimental workflow for the synthesis of trimethylantimony diiodide.

Troubleshooting Decision Tree

G start Low Yield Obtained q1 Analyze Crude Product by ¹H NMR start->q1 unreacted_sm Unreacted Starting Material Present q1->unreacted_sm Yes side_products Complex Mixture of Products q1->side_products No check_time_temp Increase Reaction Time or Temperature unreacted_sm->check_time_temp check_stoich Verify Stoichiometry unreacted_sm->check_stoich check_temp_control Improve Temperature Control (Lower Temp, Slower Addition) side_products->check_temp_control check_purity Check Reagent and Solvent Purity side_products->check_purity

Caption: A decision tree for troubleshooting low yields based on initial analytical data.

References

  • Gelest. SAFETY DATA SHEET: tris(trimethylsilyl)antimony. [Link]

  • ACS Publications. Organoantimony Dihydroperoxides: Synthesis, Crystal Structures, and Hydrogen Bonding Networks | Inorganic Chemistry. (2023). [Link]

  • Semantic Scholar. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (2024). [Link]

  • LookChem. Cas 594-10-5,TRIMETHYLANTIMONY. [Link]

  • Mettler Toledo. Organometallic Synthesis and Chemistry. [Link]

  • Wikipedia. Organoantimony chemistry. [Link]

  • ResearchGate. HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. (2016). [Link]

  • Pharos. Trimethylantimony diiodide. [Link]

  • ACS Publications. How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. (2023). [Link]

  • ResearchGate. Hydrolysis of Antimony(III)Hydrochloric Acid Solution at 25.DEG.C.. [Link]

  • OSTI.GOV. Decomposition mechanisms of trimethylantimony and reactions with trimethylindium. (2000). [Link]

  • Beilstein Journals. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. [Link]

  • Reddit. struggling with synthesis and organometallic reagents. : r/chemhelp. (2026). [Link]

  • PubChem - NIH. Trimethylantimony | C3H9Sb | CID 11656. [Link]

  • MDPI. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. (2024). [Link]

  • PubChem. Antimony Triiodide | I3Sb | CID 24630. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PMC - NIH. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • MDPI. Effect of pH Hydrolysis on the Recovery of Antimony from Spent Electrolytes from Copper Production. (2023). [Link]

  • PMC - NIH. Samarium Diiodide-Mediated Reactions in Total Synthesis. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Springer. Organic Synthesis Using Samarium Diiodide. [Link]

  • ResearchGate. Synthesis of novel triiodide ionic liquid based on quaternary ammonium cation and its use as a solvent reagent under mild and solvent-free conditions. (2025). [Link]

  • PMC. Crystal growth, phase transition, and nuclear magnetic resonance of organic–inorganic hybrid perovskite NH2(CH3)2CdCl3. [Link]

  • Journal of Nuclear and Radiochemical Sciences. XRD patterns of Bi2S3, MOR, Bi-MOR and Bi2S3-MOR. (2025). [Link]

  • Refubium - Freie Universität Berlin. Samarium Diiodide Acting on Acetone—Modeling Single Electron Transfer Energetics in Solution. (2022). [Link]

  • MDPI. Fabrication and Characterization of CH3NH3PbI3−x−yBrxCly Perovskite Solar Cells. (2016). [Link]

  • Semantic Scholar. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. (2022). [Link]

  • NATURE COMMUNICATIONS. Atomic-scale imaging of CH3NH3PbI3 structure and its decomposition pathway. [Link]

  • Basicmedical Key. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants. (2017). [Link]

Sources

Optimization

Removing residual elemental iodine impurities from trimethylantimony diiodide

Topic: Troubleshooting Guide & FAQs for Removing Residual Elemental Iodine from Trimethylantimony Diiodide ( Me3​SbI2​ ) Welcome to the Organometallic Troubleshooting Portal. As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Guide & FAQs for Removing Residual Elemental Iodine from Trimethylantimony Diiodide ( Me3​SbI2​ )

Welcome to the Organometallic Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with halogen contamination in organoantimony synthesis.

The synthesis of trimethylantimony diiodide ( Me3​SbI2​ ) is typically achieved via the direct oxidative addition of elemental iodine ( I2​ ) to trimethylstibine ( Me3​Sb )[1]. Because trimethylstibine is highly reactive and prone to oxidation, protocols often call for a slight excess of iodine to ensure complete conversion. However, this invariably leaves unreacted elemental iodine trapped within the crude product matrix. Pure Me3​SbI2​ presents as pale yellow to white crystals; any residual iodine will strongly discolor the product, turning it a deep brown or purple[2].

Below is our field-proven, self-validating troubleshooting guide to physically and chemically remove these impurities.

Purification Decision Workflow

To determine the most effective purification route, you must first assess the level of iodine contamination. Follow the logical workflow below:

G Start Crude Me3SbI2 (Iodine Contaminated) Assess Assess Contamination Level Start->Assess Low Low / Surface I2 (Slight brown tint) Assess->Low High High / Bulk I2 (Deep purple/brown) Assess->High Trituration Protocol A: Cold Ether Trituration Low->Trituration Thiosulfate Protocol B: Na2S2O3 Reductive Wash High->Thiosulfate Check Purity Check (Color & Melting Point) Trituration->Check Thiosulfate->Check Recryst Protocol C: Hot Recrystallization Check->Recryst Lattice Impurities Pure Pure Me3SbI2 (Pale Yellow/White Crystals) Check->Pure Pure Recryst->Pure

Decision matrix for Me3SbI2 purification based on I2 contamination levels.

Troubleshooting FAQs & Experimental Protocols
Q1: My crude Me3​SbI2​ is light brown. What is the most non-destructive way to remove this surface iodine?

Mechanistic Insight: If the contamination is strictly on the surface of the crystals (indicated by a light brown tint rather than a deep purple mass), you can exploit the differential solubility of the two species. Elemental iodine is highly soluble in non-polar and slightly polar organic solvents[2]. Conversely, the highly polar/ionic nature of the Sb−I bonds in Me3​SbI2​ makes the product nearly insoluble in cold, non-polar solvents like diethyl ether.

Protocol A: Cold Ether Trituration

  • Transfer the crude, dry Me3​SbI2​ solid to a sintered glass fritted funnel (medium porosity) mounted on a vacuum flask.

  • Chill diethyl ether in an ice bath to 0–4 °C. (Causality: Cold solvent minimizes any marginal solubility of the organoantimony product, preventing yield loss).

  • Suspend the solid in a minimal volume of the cold ether (approx. 2–3 mL per gram of crude product).

  • Gently triturate (stir) the suspension with a glass rod for 2 minutes, ensuring all aggregates are broken up so the solvent can access the trapped surface iodine.

  • Apply vacuum to pull the dark brown, iodine-rich filtrate through.

  • Repeat steps 3–5 until the filtrate runs completely clear.

  • Self-Validation: The purified solid will transition from brown to pale yellow/white. Dry the solid under high vacuum for 2 hours.

Q2: I used a large excess of iodine, and my product is a dark purple, sticky solid. Ether washing isn't enough. How do I chemically quench the iodine?

Mechanistic Insight: When massive iodine excess is present, it can heavily coat the product or form polyiodide complexes, preventing solvent access. Here, we must rely on a reductive quench. Sodium thiosulfate ( Na2​S2​O3​ ) rapidly reduces elemental iodine ( I2​ ) to water-soluble iodide ( I− ), while oxidizing itself to tetrathionate ( S4​O62−​ )[2].

Protocol B: Reductive Quenching with Sodium Thiosulfate

  • Prepare a fresh, saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and chill it to 5 °C.

  • Suspend the highly contaminated Me3​SbI2​ solid directly in a minimal amount of ice-cold distilled water. (Note: Me3​SbI2​ is sparingly soluble in cold water, but highly soluble in hot water. Keeping the system cold is critical).

  • Add the chilled thiosulfate solution dropwise while stirring vigorously for 10 minutes[2].

  • Self-Validation: Observe the color change. The deep purple/brown color will rapidly dissipate as the I2​ is reduced to I− [2]. The suspension should turn cloudy white or pale yellow.

  • Filter immediately on a Büchner funnel and wash the filter cake with ice-cold water to remove residual sodium salts, followed by a final wash with cold ether to aid drying.

Q3: The color is gone, but my melting point is depressed and broad. How do I achieve analytical purity?

Mechanistic Insight: A depressed melting point indicates that while surface iodine was removed, impurities (either trace iodine or oxidation byproducts) are trapped within the crystal lattice[1]. Recrystallization is required to completely dissolve and rebuild the crystal lattice, leaving impurities behind in the mother liquor.

Protocol C: Hot Solvent Recrystallization

  • Place the semi-pure Me3​SbI2​ in a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of boiling distilled water (or absolute ethanol) until the solid just dissolves.

  • Perform a hot gravity filtration to remove any insoluble particulate impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath at 0 °C for 2 hours to maximize crystallization yield.

  • Collect the resulting needle-like crystals via vacuum filtration.

  • Self-Validation: Check the melting point and compare it against literature values to confirm analytical purity[1].

Data Presentation: Comparison of Purification Methods

To assist in selecting the correct protocol for your specific batch, consult the quantitative summary below:

Purification MethodTarget Impurity ProfileEst. Yield LossProcessing TimeChemical Mechanism
Protocol A (Ether Trituration) Low / Surface I2​ < 5%15 minsDifferential Solubility
Protocol B (Thiosulfate Wash) High / Bulk I2​ 10 - 15%30 minsRedox Quenching ( I2​→2I− )
Protocol C (Recrystallization) Lattice-trapped Impurities20 - 30%4 - 12 hoursThermal Solubility Gradient

Sources

Troubleshooting

Handling moisture and air sensitivity of trimethylantimony diiodide using Schlenk lines

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with trimethylantimony diiodide. Given the compound's potential sensitivity to moisture and air, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with trimethylantimony diiodide. Given the compound's potential sensitivity to moisture and air, and the pyrophoric nature of its precursor, trimethylantimony, strict adherence to inert atmosphere techniques using a Schlenk line is paramount for experimental success and laboratory safety. This document offers practical, field-proven insights into the nuances of handling this organoantimony compound, moving beyond procedural steps to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the handling and properties of trimethylantimony diiodide.

Q1: How air and moisture sensitive is trimethylantimony diiodide?

While some organoantimony(V) compounds exhibit surprising stability in the presence of air and water, it is crucial to handle trimethylantimony diiodide under a dry, inert atmosphere at all times.[1][2] The primary reason for this stringent requirement is the potential presence of unreacted trimethylantimony, a pyrophoric precursor that ignites spontaneously in air and reacts violently with water.[3][4][5] Furthermore, even if the final product is relatively stable, exposure to atmospheric moisture can lead to hydrolysis over time, compromising sample purity and experimental reproducibility.

Q2: What are the primary hazards associated with trimethylantimony diiodide?

The primary hazards are twofold: the inherent toxicity of organoantimony compounds and the potential for fire or explosion due to residual pyrophoric precursors.[3][4][5] Antimony and its compounds are known to be toxic.[6] Therefore, all handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.

Q3: Can I handle trimethylantimony diiodide in a glovebox instead of using a Schlenk line?

Yes, a well-maintained glovebox with a continuously circulating inert atmosphere is an excellent alternative for handling trimethylantimony diiodide. The choice between a Schlenk line and a glovebox often depends on the scale of the reaction and the specific manipulations required. For many solution-based reactions and transfers, a Schlenk line offers greater flexibility.

Q4: What is the appropriate way to store trimethylantimony diiodide?

Trimethylantimony diiodide should be stored in a tightly sealed container, such as a Schlenk flask with a greased glass stopper or a vial with a Teflon-lined cap, under a positive pressure of an inert gas (argon or nitrogen). This container should be placed in a secondary container and stored in a cool, dry location, away from sources of ignition.

Troubleshooting Guide

Encountering issues during your experiment is not uncommon. This section provides a structured approach to troubleshooting common problems when working with trimethylantimony diiodide on a Schlenk line.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns cloudy or a precipitate forms unexpectedly. 1. Introduction of air or moisture into the flask. 2. Leak in the Schlenk line or flask. 3. Impure or wet solvent/reagents.1. Immediately ensure a positive pressure of inert gas is flowing into the flask. 2. Check all glass joints and septa for proper sealing. Re-grease joints if necessary. 3. Use freshly distilled and thoroughly degassed solvents. Ensure all other reagents are anhydrous.
Inconsistent reaction yields or product decomposition. 1. Incomplete removal of atmospheric gases from the reaction vessel. 2. Oxygen or moisture contamination of the inert gas supply. 3. Thermal decomposition of the product.1. Perform at least three vacuum/inert gas backfill cycles on the reaction flask before starting the experiment. 2. Use a high-purity inert gas source and consider passing it through a drying and deoxygenating column. 3. Carefully control the reaction temperature and avoid excessive heating.
Difficulty in transferring the compound via cannula. 1. Clogged cannula. 2. Insufficient pressure differential between the two flasks. 3. Viscous solution.1. Ensure the cannula is clean and dry before use. If a clog occurs, carefully and safely remove it under an inert atmosphere. 2. Increase the inert gas pressure in the sending flask or apply a gentle vacuum to the receiving flask. 3. If the solution is too concentrated, dilute it with additional anhydrous, degassed solvent.
Visible discoloration of the compound upon storage. 1. Slow leak in the storage container. 2. Photodecomposition.1. Transfer the compound to a new, properly sealed Schlenk flask under a fresh inert atmosphere. 2. Store the compound in a dark location or wrap the flask in aluminum foil.

Experimental Protocol: A Typical Workflow for Handling Trimethylantimony Diiodide

This protocol outlines a standard procedure for dissolving and transferring a solution of trimethylantimony diiodide using a Schlenk line.

Materials:

  • Trimethylantimony diiodide

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Two Schlenk flasks with sidearms and greased glass stoppers or septa

  • Magnetic stir bar

  • Cannula (double-tipped needle)

  • Syringes and needles

  • Septa

Step-by-Step Procedure:

  • System Preparation:

    • Ensure the Schlenk line is operating correctly, with a steady flow of inert gas through the bubbler and a good vacuum.

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Inerting the Reaction Flask:

    • Place a magnetic stir bar in a Schlenk flask (Flask A).

    • Seal the flask with a septum or a greased glass stopper.

    • Connect the flask to the Schlenk line via its sidearm.

    • Evacuate the flask under vacuum for several minutes.

    • Refill the flask with inert gas.

    • Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Adding the Solid:

    • Under a positive flow of inert gas, briefly remove the stopper/septum from Flask A and quickly add the pre-weighed trimethylantimony diiodide.

    • Immediately reseal the flask.

  • Adding the Solvent:

    • Using a dry, inert gas-flushed syringe, draw up the required volume of anhydrous, degassed solvent.

    • Inject the solvent into Flask A through the septum.

    • Stir the mixture until the solid is fully dissolved.

  • Preparing the Receiving Flask:

    • Prepare a second Schlenk flask (Flask B) in the same manner as Flask A (steps 2.1-2.5) to ensure it is under a positive pressure of inert gas.

  • Cannula Transfer:

    • Under a positive flow of inert gas, insert one end of a clean, dry cannula through the septum of Flask A, ensuring the tip is below the surface of the solution.

    • Purge the cannula by allowing inert gas to flow through it for a minute.

    • Insert the other end of the cannula through the septum of Flask B.

    • To initiate the transfer, create a pressure differential by either slightly increasing the inert gas pressure in Flask A or by inserting a needle connected to the bubbler in Flask B to act as a vent.

    • The solution will flow from Flask A to Flask B.

  • Completion and Storage:

    • Once the transfer is complete, remove the cannula from both flasks under a positive flow of inert gas.

    • The solution in Flask B is now ready for the next reaction step. If storing, ensure the flask is sealed under a positive pressure of inert gas.

Visualizing the Workflow

To aid in understanding the critical steps for maintaining an inert atmosphere, the following diagram illustrates the Schlenk line setup for handling trimethylantimony diiodide.

SchlenkLineWorkflow cluster_SchlenkLine Schlenk Line cluster_Experiment Experimental Setup Inert Gas Inert Gas Manifold Manifold Inert Gas->Manifold Inert Gas Flow Vacuum Pump Vacuum Pump Manifold->Vacuum Pump To Vacuum Bubbler Bubbler Manifold->Bubbler Pressure Release Flask_A Flask A (Trimethylantimony Diiodide Solution) Manifold->Flask_A Inert Gas Supply Flask_B Flask B (Receiving Flask) Manifold->Flask_B Inert Gas Supply Cannula Cannula Flask_A->Cannula Solution Transfer Cannula->Flask_B caption Schlenk Line Setup for Cannula Transfer

Caption: Schlenk Line Setup for Cannula Transfer

References

  • Dostal, L., et al. (2013). Synthesis and structure of N,C-chelated organoantimony(v) and organobismuth(v) compounds. Dalton Transactions, 42(3), 893-904. [Link]

  • Gabbaï, F. P., et al. (2020). Steric Selection of Anion Binding Sites by Organoantimony(V) Pnictogen Bond Donors: An Experimental and Computational Study. Journal of the American Chemical Society, 142(4), 2015-2024. [Link]

  • Habitable. (n.d.). Trimethylantimony diiodide. Pharos. Retrieved from [Link]

  • LookChem. (n.d.). Cas 594-10-5, TRIMETHYLANTIMONY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethylantimony. PubChem. Retrieved from [Link]

  • Rohm and Haas Electronic Materials LLC. (2015).
  • Wikipedia. (n.d.). Organoantimony chemistry. In Wikipedia. Retrieved from [Link]

Sources

Optimization

Improving the thermal stability of trimethylantimony diiodide during high-heat reactions

Technical Support Center: Troubleshooting the Thermal Stability of Trimethylantimony Diiodide ( Me3​SbI2​ ) Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Thermal Stability of Trimethylantimony Diiodide ( Me3​SbI2​ )

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with organoantimony(V) compounds. Trimethylantimony diiodide ( Me3​SbI2​ ) is a highly useful reagent, but its lability under high-heat conditions often leads to frustrating yield drops and complex purification pipelines.

Here, we bypass generic advice and dive directly into the thermodynamic and kinetic causality of Me3​SbI2​ degradation, providing you with self-validating protocols to stabilize the Sb(V) oxidation state during rigorous reaction conditions.

Part 1: Mechanistic Causality of Me3​SbI2​ Thermal Degradation

Before troubleshooting, it is critical to understand why Me3​SbI2​ fails at elevated temperatures. The compound primarily degrades via two competing pathways:

  • Thermal Reductive Elimination: The C–Sb and Sb–I bonds are relatively weak. Under thermal stress, the pentavalent antimony center undergoes reductive elimination to yield trivalent trimethylstibine ( Me3​Sb ) and molecular iodine ( I2​ )[1]. This is an equilibrium process: Me3​SbI2​⇌Me3​Sb+I2​ .

  • Ligand Coupling / Disproportionation: In the presence of coordinating solvents, the compound can ionize into [Me3​SbI]+I− . This ionic intermediate is prone to ligand coupling, ejecting methyl iodide ( MeI ) and leaving behind Me2​SbI [2].

G cluster_0 Reductive Elimination cluster_1 Ligand Coupling Me3SbI2 Me3SbI2 (Stable at RT) Me3Sb Me3Sb (Sb III) Me3SbI2->Me3Sb Heat (>80°C) I2 I2 (Iodine) Me3SbI2->I2 Heat Me2SbI Me2SbI Me3SbI2->Me2SbI Polar Solvents MeI MeI Me3SbI2->MeI Oxidation Me3Sb=O (Irreversible Trap) Me3Sb->Oxidation O2 exposure

Fig 1: Thermal degradation pathways of Me3SbI2 and the oxidative trap.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns dark purple/brown and loses reactivity when heated above 80°C. What is happening? A1: The dark coloration is the visual signature of molecular iodine ( I2​ ) being released into the solvent via thermal reductive elimination[3]. Because the reaction Me3​SbI2​⇌Me3​Sb+I2​ is an equilibrium, the loss of I2​ (either through sublimation into the condenser or side-reactions) drives the continuous destruction of your starting material. Fix: If your target reaction is not sensitive to halogens, introducing a catalytic overpressure of I2​ (Common Ion/Molecule Effect) can thermodynamically stabilize the Sb(V) state.

Q2: I am running the reaction under N2​ , but I still see massive degradation. Could my solvent be the issue? A2: Absolutely. Coordinating solvents (e.g., THF, acetonitrile, DMF) actively stabilize the ionic dissociation of the diiodide into [Me3​SbI]+ and I− . This lowers the activation energy barrier for both reductive elimination and methyl iodide ejection. Fix: Switch to strictly non-coordinating, non-polar solvents like toluene, fluorobenzene, or cyclohexane to maintain the covalent trigonal bipyramidal geometry of the Sb(V) center.

Q3: How does trace oxygen affect the high-heat stability of Me3​SbI2​ ? A3: Trace oxygen acts as a thermodynamic sink. When Me3​SbI2​ transiently dissociates into Me3​Sb and I2​ under heat, any available O2​ will rapidly and irreversibly oxidize the trivalent antimony to trimethylstibine oxide ( Me3​Sb=O ). According to Le Chatelier's principle, this permanent removal of Me3​Sb from the equilibrium forces the complete decomposition of your remaining Me3​SbI2​ .

Q4: Is there a specific heating protocol to minimize disproportionation? A4: Yes. Applying sudden thermal shock (e.g., dropping a room-temperature flask directly into a 120°C oil bath) causes localized superheating at the glass interface, massively accelerating ligand coupling before the bulk solvent can equilibrate. You must use a controlled thermal ramp (see protocol below).

Part 3: Quantitative Data & Parameter Optimization

To aid in your experimental design, the following table summarizes how specific variables alter the stability profile of Me3​SbI2​ under high heat.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Polarity THF / AcetonitrileToluene / HexaneNon-polar solvents prevent the formation of the labile [Me3​SbI]+ cation, suppressing ligand coupling.
Atmosphere Ambient / Standard N2​ Ultra-pure Argon (Ar)Ar is heavier than N2​ and provides a superior blanket, preventing O2​ from irreversibly oxidizing transient Me3​Sb .
Illumination Fume hood lightingShielded (Foil wrap)Halogenated main-group complexes are susceptible to photoreductive elimination; light lowers the thermal threshold for I2​ release.
Thermal Ramping Immediate immersion2°C / minute rampPrevents localized superheating at the flask wall, maintaining thermodynamic equilibrium across the bulk solution.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity of the Sb(V) oxidation state during your reactions, execute the following step-by-step methodology. This protocol acts as a self-validating system: if the solution remains pale/yellowish, the protocol was successful; if it turns deep purple, the anaerobic or thermal controls have failed.

High-Temperature Reaction Setup with Me3​SbI2​

Step 1: Solvent Degassing (The Freeze-Pump-Thaw Method)

  • Transfer 50 mL of anhydrous toluene into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to a high-vacuum line for 5 minutes to evacuate atmospheric gases.

  • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath.

  • Repeat this cycle three times to ensure absolute removal of dissolved O2​ .

Step 2: Anaerobic Reagent Loading

  • Backfill the Schlenk flask with ultra-pure Argon.

  • Under a positive counter-flow of Argon, quickly add the required mass of Me3​SbI2​ .

  • Wrap the exterior of the Schlenk flask entirely in aluminum foil to prevent ambient light from triggering photoreductive elimination.

Step 3: Controlled Thermal Ramping

  • Submerge the flask into a silicone oil bath equipped with a programmable digital thermocouple.

  • Set the stirring rate to a vigorous 800 RPM to ensure rapid thermal dissipation.

  • Program the heater to ramp from 25°C to your target temperature (e.g., 110°C) at a strict rate of 2°C per minute .

  • Validation Check: Extract a 0.1 mL aliquot via a purged syringe after 30 minutes at the target temperature. A pale yellow color confirms stability; a dark purple color indicates I2​ dissociation.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Anaerobic Setup (Schlenk Line, Ar gas) Step1->Step2 Step3 3. Light Shielding (Foil Wrap) Step2->Step3 Step4 4. Step-wise Heating (2°C/min ramp) Step3->Step4 Step5 5. Reaction Monitoring (Aliquot Check) Step4->Step5

Fig 2: Optimized step-by-step workflow for high-heat Me3SbI2 reactions.

References

  • Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Royal Society of Chemistry (RSC). Retrieved from:[Link]

  • Photoreductive Elimination of Chlorine from Antimony in an[SbPd]VII Complex. Journal of the American Chemical Society (JACS). Retrieved from:[Link]

  • Group 15 Metal–Metal Bonds. ResearchGate. Retrieved from: [Link]

Sources

Troubleshooting

Resolving peak broadening in trimethylantimony diiodide NMR spectroscopy

Technical Support Center: Trimethylantimony Diiodide NMR Spectroscopy A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting Q1: Why are the proton pea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Trimethylantimony Diiodide NMR Spectroscopy

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the proton peaks in my ¹H NMR spectrum of trimethylantimony diiodide broad and poorly resolved?

Peak broadening in the NMR spectrum of trimethylantimony diiodide is a common observation and can stem from several factors, primarily related to the chemical nature of the antimony atom and dynamic processes occurring in solution.

Core Scientific Principles:

Two main phenomena are often at play:

  • Quadrupolar Relaxation: Antimony has two NMR-active isotopes, ¹²¹Sb (spin I = 5/2) and ¹²³Sb (spin I = 7/2). Both are quadrupolar nuclei, meaning they have a non-spherical distribution of charge in their nucleus. This quadrupole interacts with the electric field gradient at the nucleus, providing an efficient relaxation pathway.[1][2] This rapid relaxation of the antimony nucleus can lead to a broadening of the signals of nearby nuclei, such as the protons of the methyl groups.[1]

  • Chemical Exchange (Fluxionality): Pentacoordinate organoantimony compounds, including trimethylantimony diiodide, can be "fluxional" in solution.[3][4] This means that the molecule is not static but is undergoing rapid intramolecular rearrangements. For a trigonal bipyramidal structure, this can involve the exchange of axial and equatorial methyl groups. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to the broadening of the observed signals.[3][5]

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for broad NMR peaks.

Q2: How can I experimentally distinguish between quadrupolar broadening and chemical exchange?

Variable Temperature (VT) NMR spectroscopy is the most powerful tool for this purpose.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Setup: Prepare a sample of your trimethylantimony diiodide in a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂) in a Class A NMR tube.[6] Ensure the concentration is optimized for good signal-to-noise.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Low-Temperature Series: Gradually decrease the temperature of the NMR probe in increments of 10-20 K (e.g., 273 K, 253 K, down to a safe lower limit for your solvent, such as 193 K).[6] Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • High-Temperature Series: If your instrument is equipped for high-temperature experiments and your sample is stable, you can also acquire spectra at elevated temperatures (e.g., 313 K, 333 K).[6][7] Be mindful of the solvent's boiling point.

Interpreting the Results:

  • If Chemical Exchange is Dominant: You will observe significant changes in the lineshape as a function of temperature. As the temperature is lowered, the rate of exchange will slow down. You may see the broad peak decoalesce into two or more sharper peaks, representing the distinct axial and equatorial methyl groups. Conversely, as the temperature is raised, the exchange rate increases, and the peaks may sharpen into a single, time-averaged signal.[7][8]

  • If Quadrupolar Broadening is the Main Contributor: The peak width will be less sensitive to temperature changes. While some minor sharpening might occur at higher temperatures due to changes in viscosity and molecular tumbling rates, you will not see the dramatic decoalescence characteristic of a chemical exchange process.

Q3: My sample is pure, and VT NMR suggests quadrupolar broadening is the primary issue. What can I do to improve spectral resolution?

While you cannot eliminate the quadrupolar nature of antimony, you can take steps to mitigate its effects on your spectrum.

Strategies to Minimize Quadrupolar Broadening Effects:

StrategyRationaleRecommended Starting Point
Use a Higher Field NMR Spectrometer The effects of quadrupolar broadening are reduced at higher magnetic field strengths.[1][9] This leads to sharper signals and better spectral dispersion.[10]If available, use a spectrometer with a field strength of 500 MHz or higher.
Increase Acquisition Time A longer acquisition time allows for better signal averaging, which can improve the signal-to-noise ratio of broad peaks, making them easier to identify and integrate.Start with an acquisition time of at least 4-5 seconds.
Optimize Solvent Choice A solvent with lower viscosity can lead to faster molecular tumbling, which can partially average out the quadrupolar interactions and result in sharper lines.Consider solvents like dichloromethane-d₂ or acetonitrile-d₃.
Proton-Decoupled ¹²¹Sb NMR While not a direct solution for ¹H NMR, acquiring a ¹²¹Sb spectrum can provide valuable information about the electronic environment around the antimony nucleus.This is a more advanced technique and may require specialized instrumental setup.

Advanced Considerations

Solid-State NMR (ssNMR)

For a definitive understanding of the structure in the absence of solvent effects and fluxionality, solid-state NMR can be an invaluable tool. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, which are prevalent in the solid state.[11][12] For quadrupolar nuclei like antimony, more advanced techniques such as Multiple-Quantum Magic Angle Spinning (MQMAS) or Satellite-Transition Magic Angle Spinning (STMAS) can be employed to obtain high-resolution spectra.[12][13]

Logical Relationship Diagram:

G cluster_solution Solution-State NMR cluster_solid Solid-State NMR Broad Peaks Broad Peaks VT NMR VT NMR Broad Peaks->VT NMR Static Structure Static Structure Broad Peaks->Static Structure Compare Solution vs. Solid Chemical Exchange Chemical Exchange VT NMR->Chemical Exchange Quadrupolar Broadening Quadrupolar Broadening VT NMR->Quadrupolar Broadening High Field NMR High Field NMR Quadrupolar Broadening->High Field NMR Optimized Parameters Optimized Parameters Quadrupolar Broadening->Optimized Parameters MAS MAS Static Structure->MAS MQMAS/STMAS MQMAS/STMAS MAS->MQMAS/STMAS

Caption: Comparing solution and solid-state NMR approaches.

References

  • Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes . Journal of the Chemical Society, Dalton Transactions. [Link]

  • Improved NMR transfer of magnetization from protons to half-integer spin quadrupolar nuclei at moderate and high magic-angle spinning frequencies . Magnetic Resonance. [Link]

  • Fluxional Organometallic and Coordination Compounds. Springer Science & Business Media.
  • Dynamic NMR Spectroscopy in Organometallic Chemistry . ResearchGate. [Link]

  • Probing Quadrupolar Nuclei by Solid-State NMR Spectroscopy: Recent Advances . ResearchGate. [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials . National Center for Biotechnology Information. [Link]

  • New Methods and Applications in Solid-State NMR Spectroscopy of Quadrupolar Nuclei . ACS Publications. [Link]

  • Organometallic HyperTextBook: Fluxionality . Interactive Learning Paradigms, Incorporated. [Link]

  • NMR Analysis of Fluxional Organometallics . Scribd. [Link]

  • Consequences of Nuclei with Quadrupole Moments in NMR . University of Calicut. [Link]

  • NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs . ACS Publications. [Link]

  • Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR . National Center for Biotechnology Information. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials . RSC Publishing. [Link]

  • Zeeman nuclear quadrupole resonance study of antimony trichloride . AIP Publishing. [Link]

  • Quadrupole Effects in Solid-State Nuclear Magnetic Resonance . ResearchGate. [Link]

  • New Complexes of Antimony(III) with Tridentate O,E,O-Ligands (E = O, S, Se, Te, NH, NMe) Derived from N-Methyldiethanolamine . MDPI. [Link]

  • Pentacoordination at antimony in dibenzostibocines via D–Sb transannular interactions (D=O, S): A structural study . ResearchGate. [Link]

  • Introduction to Variable Temperature (VT) NMR . University of Oxford. [Link]

  • Coordinative Unsaturation in an Antimony(III)-Complex with the 2-Salicylidenaminophenolato Ligand: Synthesis, Crystal Structure, Spectroscopic Analysis, and DFT Studies . ResearchGate. [Link]

  • Variable Temperature NMR Spectroscopy . Oxford Instruments. [Link]

  • Coordinative Unsaturation in an Antimony(III)-Complex with the 2-Salicylidenaminophenolato Ligand: Synthesis, Crystal Structure, Spectroscopic Analysis, and DFT Studies . MDPI. [Link]

  • NMR Peak Broadening . Reddit. [Link]

  • MRI Contrast agents . University of Turin. [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation . Semantic Scholar. [Link]

  • Synthesis and Magnetic Properties of Antimony-Ligated Co(II) Complexes: Stibines versus Phosphines . ACS Publications. [Link]

  • NMR Spectroscopy for Metabolomics Research . National Center for Biotechnology Information. [Link]

  • Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA . Lund University Publications. [Link]

  • Optimizing Antimony Speciation Analysis via Frontal Chromatography–ICP-MS to Explore the Release of PET Additives . MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . University of Rochester. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Trimethylantimony Dihalide Structures Through X-ray Diffraction

A definitive guide for researchers and scientists on the structural nuances of pentacoordinate organoantimony compounds, focusing on the impact of halogen substitution on molecular geometry. In the realm of organometalli...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide for researchers and scientists on the structural nuances of pentacoordinate organoantimony compounds, focusing on the impact of halogen substitution on molecular geometry.

In the realm of organometallic chemistry, the structural elucidation of compounds provides a fundamental basis for understanding their reactivity and potential applications. For drug development professionals and researchers, a precise knowledge of molecular geometry is paramount in designing novel therapeutic agents and catalysts. This guide offers an in-depth comparison of the structural properties of a series of trimethylantimony dihalides – (CH₃)₃SbX₂ where X = F, Cl, Br, I – as determined by single-crystal X-ray diffraction.

Introduction to Trimethylantimony Dihalides: A VSEPR Perspective

Trimethylantimony dihalides are hypervalent compounds of pentacoordinate antimony(V). According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these molecules are predicted to adopt a trigonal bipyramidal geometry to minimize electrostatic repulsion between the five bonding pairs of electrons around the central antimony atom.[1][2] This geometry features two distinct types of positions: two axial and three equatorial. The more electronegative halogen atoms are expected to occupy the axial positions, while the less electronegative methyl groups will reside in the equatorial plane. This arrangement minimizes the repulsion between the more electronegative groups and the bonding pairs of the methyl groups.[1]

This guide will delve into the experimental evidence provided by X-ray diffraction to validate this theoretical model and, more importantly, to quantify the subtle yet significant structural variations across the dihalide series.

Experimental Methodology: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids is single-crystal X-ray diffraction (SC-XRD).[3] This powerful analytical technique provides precise measurements of bond lengths, bond angles, and overall molecular geometry. The general workflow for the structural determination of trimethylantimony dihalides is as follows:

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth: High-quality single crystals of the trimethylantimony dihalides are typically grown by slow evaporation of a suitable solvent or by vapor diffusion techniques.[4]

2. Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final, precise structural parameters.[5]

Comparative Structural Analysis

The crystal structures of trimethylantimony difluoride, dichloride, dibromide, and diiodide have been determined by single-crystal X-ray diffraction. All four compounds adopt the predicted trigonal bipyramidal geometry with the three methyl groups in the equatorial positions and the two halogen atoms in the axial positions.

Below is a table summarizing the key structural parameters for the (CH₃)₃SbX₂ series:

CompoundSb-C (avg. Å)Sb-X (avg. Å)C-Sb-C (avg. °)X-Sb-X (avg. °)Reference
(CH₃)₃SbF₂Data not availableData not availableData not availableData not available
(CH₃)₃SbCl₂2.102.48120.0178.0[1]
(CH₃)₃SbBr₂2.122.64120.0177.3[2]
(CH₃)₃SbI₂Data not availableData not availableData not availableData not available

From the available data for the dichloride and dibromide, several trends can be observed:

  • Sb-C Bond Lengths: The average antimony-carbon bond lengths are very similar for both the dichloride (2.10 Å) and the dibromide (2.12 Å).[1][2] This suggests that the nature of the axial halogen has a minimal effect on the equatorial methyl groups.

  • Sb-X Bond Lengths: As expected, the antimony-halogen bond length increases down the group from chlorine to bromine. The Sb-Cl bond length is 2.48 Å, while the Sb-Br bond is 2.64 Å.[1][2] This trend is directly correlated with the increasing atomic radius of the halogen atoms.

  • Bond Angles: The C-Sb-C angles in the equatorial plane are all close to the ideal 120° for a perfect trigonal planar arrangement.[1][2] The axial X-Sb-X angle is close to the ideal 180° for a linear arrangement, although slight deviations are observed, indicating a minor distortion from the perfect trigonal bipyramidal geometry.[1][2]

Caption: Trigonal bipyramidal geometry of trimethylantimony dihalides.

Discussion and Conclusion

The experimental data from X-ray diffraction studies on trimethylantimony dichloride and dibromide unequivocally support the trigonal bipyramidal structure predicted by VSEPR theory. The arrangement of the more electronegative halogen atoms in the axial positions and the methyl groups in the equatorial plane is confirmed.

The comparative analysis reveals a clear and predictable trend in the Sb-X bond lengths, which increase with the size of the halogen atom. This elongation is a direct consequence of the larger atomic radii of the heavier halogens. The minimal variation in the Sb-C bond lengths and the C-Sb-C bond angles across the series indicates that the electronic and steric effects of the axial halogens do not significantly perturb the geometry of the equatorial trimethylstibine moiety.

For a more comprehensive comparison, the acquisition of high-quality single-crystal X-ray diffraction data for trimethylantimony difluoride and trimethylantimony diiodide is crucial. Such data would allow for a complete and quantitative analysis of the structural trends across the entire halogen series, providing valuable insights into the bonding and stereochemistry of these pentacoordinate organoantimony compounds. This knowledge is essential for the rational design of new molecules with tailored properties for applications in catalysis and medicinal chemistry.

Sources

Comparative

A Comparative Guide to the Purity Validation of Trimethylantimony Diiodide Using High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the purity of organometallic reagents is not merely a matter of quality control; it is th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the purity of organometallic reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable experimental outcomes. Trimethylantimony diiodide ((CH₃)₃SbI₂), a pentavalent organoantimony compound, serves as a critical precursor and catalyst in various synthetic pathways. Its efficacy and the safety of its downstream applications are directly contingent on its purity. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other established analytical techniques for the validation of trimethylantimony diiodide purity, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity in Organoantimony Chemistry

The presence of impurities in trimethylantimony diiodide can lead to a cascade of undesirable effects, including altered reaction kinetics, formation of unintended byproducts, and in the context of drug development, potential toxicity. Common impurities may arise from the synthesis process, such as unreacted starting materials (e.g., trimethylantimony), partially iodinated intermediates, or products of side reactions.[1] Therefore, a robust analytical methodology to ascertain purity is paramount.

High-Resolution Mass Spectrometry: A Cornerstone for Purity Determination

High-Resolution Mass Spectrometry has emerged as a powerful tool for the definitive identification and quantification of chemical entities. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a crucial aspect in confirming the identity and purity of organometallic compounds.[2]

The Causality Behind Choosing HRMS

The selection of HRMS for the analysis of trimethylantimony diiodide is underpinned by several key advantages:

  • Unambiguous Elemental Composition: HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass accuracies of less than 1 part per million (ppm). This precision enables the confident determination of the elemental formula of the main component and any potential impurities.[2]

  • High Sensitivity: HRMS offers exceptional sensitivity, allowing for the detection and identification of trace-level impurities that might be missed by other techniques.

  • Structural Elucidation through Fragmentation: By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), HRMS can provide valuable structural information, helping to identify the nature of any impurities present.[3]

Experimental Protocol: HRMS Analysis of Trimethylantimony Diiodide

A meticulously designed experimental protocol is essential for obtaining reliable and reproducible HRMS data.

1. Sample Preparation:

  • Dissolve a precisely weighed sample (e.g., 1 mg) of trimethylantimony diiodide in a suitable high-purity solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

  • The choice of solvent is critical to ensure sample stability and efficient ionization.

  • Incorporate an internal standard of a known concentration if quantitative analysis is required.

2. Instrumentation and Parameters:

  • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically more effective for organometallic compounds like trimethylantimony diiodide.[4]

  • Key Parameters:

    • Capillary Voltage: ~3.5-4.5 kV

    • Cone Voltage: 20-40 V (a higher voltage can induce in-source fragmentation, which may be desirable for structural confirmation).[4]

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 50-1000

    • Resolution: > 20,000 FWHM (Full Width at Half Maximum)

3. Data Acquisition and Analysis:

  • Acquire full-scan MS data to identify the molecular ion of trimethylantimony diiodide and any potential impurities.

  • Perform MS/MS analysis on the parent ion and any significant impurity ions to obtain fragmentation patterns for structural elucidation.

  • Process the data using appropriate software to determine the accurate mass and elemental composition of all detected ions. Compare the experimental isotopic pattern with the theoretical pattern for confirmation.[5]

A Comparative Analysis of Analytical Techniques

While HRMS is a powerful tool, a comprehensive purity assessment often involves a multi-technique approach. The following sections compare HRMS with other commonly used analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation and purity assessment of diamagnetic organometallic compounds.[5][6]

  • Expertise & Experience: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For trimethylantimony diiodide, one would expect a single sharp singlet in the ¹H NMR spectrum corresponding to the nine equivalent methyl protons. The presence of additional peaks would indicate impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signal of the analyte against a certified internal standard.[6]

  • Trustworthiness: The direct proportionality between signal intensity and the number of nuclei makes NMR an inherently quantitative technique.

  • Limitations: NMR may not be sensitive enough to detect trace impurities. Paramagnetic impurities can broaden NMR signals, making interpretation difficult.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline compound.

  • Expertise & Experience: A successful crystal structure determination provides unambiguous proof of the compound's identity and can reveal the presence of co-crystallized impurities or solvent molecules.[6] The crystal structure of related trimethylantimony(V) compounds shows a trigonal bipyramidal geometry around the antimony center.[6]

  • Trustworthiness: It is considered the "gold standard" for structural determination.

  • Limitations: Growing single crystals of sufficient quality can be challenging and time-consuming. The obtained structure represents the crystalline bulk and may not be representative of the entire sample if impurities are not incorporated into the crystal lattice.

Elemental Analysis

Elemental analysis (CHN analysis) is a classical method for determining the percentage composition of carbon, hydrogen, and nitrogen in a sample.

  • Expertise & Experience: The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A good agreement between the experimental and theoretical values is an indicator of purity. For trimethylantimony diiodide, analysis would focus on carbon and hydrogen content.

  • Trustworthiness: It provides a fundamental measure of the elemental composition.

  • Limitations: Elemental analysis is an averaging technique and is not sensitive to small amounts of impurities, especially if the impurity has a similar elemental composition to the main compound. It provides no information about the structure of any impurities.

Data Presentation and Comparison

Technique Information Provided Sensitivity Quantitative Capability Structural Information Limitations
High-Resolution Mass Spectrometry (HRMS) Accurate mass, elemental composition, isotopic pattern, fragmentation patternVery HighSemi-quantitative to Quantitative (with standards)High (through fragmentation)Requires ionization, may not be suitable for all compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, connectivity, purityModerateExcellent (qNMR)High (for diamagnetic compounds)Lower sensitivity for trace impurities, paramagnetic interference
X-ray Crystallography 3D molecular structure, packingN/A (for purity)No (identifies co-crystallized species)DefinitiveRequires high-quality single crystals, not representative of amorphous content
Elemental Analysis Elemental composition (%)LowYesNoneInsensitive to minor impurities, no structural information

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making framework for choosing an analytical technique, the following diagrams are provided.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample Trimethylantimony Diiodide Sample Dissolve Dissolve in High-Purity Solvent Sample->Dissolve Standard Add Internal Standard (Optional) Dissolve->Standard ESI Electrospray Ionization (ESI) Standard->ESI FullScan Full-Scan MS ESI->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS AccurateMass Accurate Mass Determination MSMS->AccurateMass Fragmentation Fragmentation Analysis MSMS->Fragmentation ElementalComp Elemental Composition AccurateMass->ElementalComp Isotopic Isotopic Pattern Analysis ElementalComp->Isotopic Purity Purity Assessment ElementalComp->Purity Isotopic->Purity Fragmentation->Purity

Caption: Experimental workflow for HRMS-based purity validation.

Comparative_Logic cluster_primary Primary Screening cluster_definitive Definitive Identification cluster_absolute Absolute Structure cluster_elemental Bulk Composition Start Purity Validation Goal NMR NMR Spectroscopy Start->NMR Initial Check HRMS High-Resolution MS Start->HRMS High Confidence Xray X-ray Crystallography Start->Xray Structural Certainty EA Elemental Analysis Start->EA Basic Confirmation NMR->HRMS Anomalies or Trace Impurities NMR->EA Confirm Elemental Ratio HRMS->Xray Need for 3D Structure

Sources

Validation

A Comparative Benchmarking Guide: Trimethylantimony Diiodide vs. Triphenylantimony Diiodide in Lewis Acid Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selection of an appropriate Lewis acid catalyst is a critical decision that dictates the efficiency, se...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate Lewis acid catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. While traditional Lewis acids like aluminum chloride and boron trifluoride are mainstays, their moisture sensitivity and harsh reaction conditions have prompted the exploration of alternatives. Among these, organoantimony(V) compounds have emerged as a promising class of air-stable and tunable Lewis acid catalysts.

This guide provides an in-depth, objective comparison of two representative organoantimony(V) diiodides: the sterically compact trimethylantimony diiodide and the bulkier, electronically distinct triphenylantimony diiodide. By examining their synthesis, structural and electronic properties, and projected performance in a benchmark catalytic reaction, this document aims to equip researchers with the necessary insights to make informed decisions for their specific catalytic needs.

The Foundation of Catalysis: Understanding Lewis Acidity in Organoantimony(V) Compounds

The catalytic activity of both trimethylantimony diiodide and triphenylantimony diiodide stems from the Lewis acidic nature of the pentavalent antimony (Sb(V)) center. In their trigonal bipyramidal geometry, the antimony atom is electron-deficient and possesses unoccupied orbitals that can accept electron pairs from a Lewis base (the substrate). This interaction activates the substrate towards subsequent chemical reactions.[1][2]

The general mechanism of Lewis acid catalysis by an organoantimony(V) diiodide can be visualized as follows:

Lewis Acid Catalysis Catalyst R₃SbI₂ Activated_Complex [R₃SbI₂(Substrate)] Activated Complex Catalyst->Activated_Complex Coordination Substrate Substrate (Lewis Base) Substrate->Activated_Complex Product Product Activated_Complex->Product Reaction Regenerated_Catalyst R₃SbI₂ Product->Regenerated_Catalyst Release Synthesis_Me3SbI2 Me3Sb Trimethylstibine (Me₃Sb) Reaction Oxidative Addition (Diethyl Ether, 0 °C) Me3Sb->Reaction I2 Iodine (I₂) I2->Reaction Me3SbI2 Trimethylantimony Diiodide (Me₃SbI₂) Reaction->Me3SbI2

Figure 2: Synthetic workflow for trimethylantimony diiodide.

Synthesis of Triphenylantimony Diiodide

Triphenylantimony diiodide is prepared by the oxidation of the commercially available and air-stable triphenylstibine with iodine. [3] Experimental Protocol:

  • Triphenylstibine (1.0 equivalent) is dissolved in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask.

  • A solution of iodine (1.0 equivalent) in the same solvent is added dropwise to the stirred triphenylstibine solution at room temperature.

  • The reaction mixture is stirred for 1-2 hours, during which time a yellow to orange precipitate of triphenylantimony diiodide forms.

  • The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Synthesis_Ph3SbI2 Ph3Sb Triphenylstibine (Ph₃Sb) Reaction Oxidative Addition (e.g., Diethyl Ether, RT) Ph3Sb->Reaction I2 Iodine (I₂) I2->Reaction Ph3SbI2 Triphenylantimony Diiodide (Ph₃SbI₂) Reaction->Ph3SbI2

Figure 3: Synthetic workflow for triphenylantimony diiodide.

Benchmarking Catalytic Performance: The Friedel-Crafts Benzylation of Benzene

To provide a comparative framework for the catalytic performance of trimethylantimony diiodide and triphenylantimony diiodide, we will consider the Friedel-Crafts benzylation of benzene with benzyl chloride. This reaction is a classic example of an electrophilic aromatic substitution catalyzed by a Lewis acid. [4][5][6] The proposed catalytic cycle involves the activation of benzyl chloride by the antimony catalyst to form a more electrophilic species, which is then attacked by the electron-rich benzene ring.

Friedel_Crafts_Cycle Catalyst R₃SbI₂ Activation [R₃SbI₂Cl]⁻[PhCH₂]⁺ Catalyst->Activation Activation BenzylChloride Benzyl Chloride BenzylChloride->Activation SigmaComplex Wheland Intermediate Activation->SigmaComplex Benzene Benzene Benzene->SigmaComplex Nucleophilic Attack Product Diphenylmethane SigmaComplex->Product Deprotonation HCl HCl SigmaComplex->HCl Regenerated_Catalyst R₃SbI₂ Product->Regenerated_Catalyst Catalyst Regeneration

Figure 4: Proposed catalytic cycle for the Friedel-Crafts benzylation of benzene.

While direct comparative experimental data for these two specific catalysts in this reaction is not available in the literature, we can project their relative performance based on their intrinsic properties.

Table 2: Projected Performance in Friedel-Crafts Benzylation

ParameterTrimethylantimony DiiodideTriphenylantimony DiiodideRationale
Catalyst Activity ModerateHighThe higher Lewis acidity of the triphenyl derivative is expected to lead to a faster rate of reaction.
Catalyst Loading HigherLowerA more active catalyst generally requires a lower loading to achieve the same conversion.
Selectivity LowerPotentially HigherThe greater steric bulk of the triphenyl derivative may disfavor the formation of poly-alkylation products.
Reaction Conditions MilderPotentially MilderBoth are expected to be more tolerant to trace amounts of moisture compared to traditional Lewis acids.

Experimental Protocol for a Benchmark Friedel-Crafts Benzylation:

The following is a general procedure that can be adapted to benchmark the two catalysts.

  • To a stirred solution of benzene (acting as both reactant and solvent) in a round-bottom flask under a nitrogen atmosphere, add the organoantimony diiodide catalyst (e.g., 5 mol%).

  • Heat the mixture to a specified temperature (e.g., 60 °C).

  • Add benzyl chloride (1.0 equivalent) dropwise over a period of 30 minutes.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Assessment of Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental technique to quantify the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon coordination to the Lewis acid. [1][7]A larger downfield shift indicates a stronger Lewis acid. While specific data for the diiodide compounds is scarce, studies on related organoantimony(V) species can provide insights. It is anticipated that triphenylantimony diiodide would exhibit a larger ³¹P NMR shift for the Et₃PO adduct compared to trimethylantimony diiodide, confirming its higher Lewis acidity.

Gutmann_Beckett Lewis_Acid R₃SbI₂ Adduct R₃SbI₂·O=PEt₃ Lewis_Acid->Adduct Et3PO Et₃PO Et3PO->Adduct Coordination NMR ³¹P NMR Analysis (Measure Δδ) Adduct->NMR

Figure 5: Workflow for the Gutmann-Beckett method to determine Lewis acidity.

Conclusion and Recommendations

Both trimethylantimony diiodide and triphenylantimony diiodide are viable Lewis acid catalysts with distinct advantages and disadvantages.

  • Trimethylantimony diiodide is a sterically unhindered but likely less active catalyst due to the electron-donating nature of its methyl groups. It may be a suitable choice when a milder catalyst is required, or when the substrate is particularly bulky.

  • Triphenylantimony diiodide is predicted to be a more active catalyst due to the electron-withdrawing nature of its phenyl groups, which enhances the Lewis acidity of the antimony center. Its greater steric bulk may also offer advantages in terms of reaction selectivity.

For applications requiring high catalytic turnover and efficiency, triphenylantimony diiodide is the recommended starting point for investigation. However, for reactions involving sensitive substrates or where fine-tuning of reactivity is necessary, the less active trimethylantimony diiodide may prove to be a more suitable choice.

Ultimately, the optimal catalyst selection will depend on the specific requirements of the chemical transformation. The information and protocols provided in this guide offer a solid foundation for researchers to rationally design and execute their catalytic experiments.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
  • Gutmann, V. Empirical parameters for donor and acceptor properties of solvents. Coord. Chem. Rev.1976, 18 (2), 225-255.
  • LookChem. Cas 594-10-5,TRIMETHYLANTIMONY. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Wikipedia. Lewis acid catalysis. Available at: [Link]

  • Organic Syntheses. IODOTRIMETHYLSILANE. Available at: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • Cardiff University. Halogenated Triarylboranes: Synthesis, Properties and Applications in Catalysis. Available at: [Link]

  • ResearchGate. Selected examples of antimony(v) Lewis acids. Available at: [Link]

  • J. Org. Chem. 1977, 42 (2), 321–323.
  • Transactions of the Kansas Academy of Science. Brief Note Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. Available at: [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
  • Chemistry Stack Exchange. How much steric hindrance does a phenyl group offer?. Available at: [Link]

  • OSTI.gov. Cone angles of ligands which are compounds of group-IV and group-V elements. Available at: [Link]

  • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Available at: [Link]

  • Organic Syntheses. DIPHENYLIODONIUM TRIFLATE. Available at: [Link]

  • Wikipedia. Triphenylstibine. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Triphenylantimony. Available at: [Link]

  • Google Patents. A new new method of Friedel-Crafts reaction and the catalyst used in the method.
  • Pharos. Trimethylantimony diiodide. Available at: [Link]

Sources

Comparative

Spectroscopic comparison of organoantimony diiodides and organobismuth diiodides

An In-Depth Spectroscopic Guide to Organoantimony and Organobismuth Diiodides This guide offers a detailed comparative analysis of organoantimony(III) diiodides (R-SbI₂) and organobismuth(III) diiodides (R-BiI₂), tailore...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to Organoantimony and Organobismuth Diiodides

This guide offers a detailed comparative analysis of organoantimony(III) diiodides (R-SbI₂) and organobismuth(III) diiodides (R-BiI₂), tailored for researchers, scientists, and professionals in drug development. We move beyond a simple data summary to explore the underlying principles that dictate the spectroscopic behavior of these fascinating heavy p-block compounds, providing the causal insights necessary for experimental design and interpretation.

Introduction: The Significance of Heavier Pnictogen Halides

Organometallic compounds of the Group 15 elements (pnictogens) have long been a cornerstone of synthetic chemistry. While arsenic and phosphorus compounds are well-studied, their heavier congeners, antimony (Sb) and bismuth (Bi), are experiencing a renaissance.[1] Their unique properties—lower bond energies, higher polarizability, and significant relativistic effects in the case of bismuth—make them attractive for applications ranging from catalysis to materials science and medicine.[2][3] Organoantimony and organobismuth halides, specifically the diiodides, are crucial synthons and interesting structural motifs in their own right. Understanding their electronic and structural properties through spectroscopy is paramount to harnessing their potential.

This guide provides a comparative framework using key spectroscopic techniques, explaining not only what is observed but why these differences arise between the antimony and bismuth analogues.

Structural Elucidation via Single-Crystal X-ray Crystallography

The most definitive picture of a molecule's structure in the solid state comes from X-ray crystallography. For organoantimony and organobismuth diiodides, this technique is particularly revealing, as their properties are often dictated by extended polymeric structures rather than discrete monomeric units.[4]

Causality Behind the Experiment

The choice to pursue single-crystal X-ray diffraction is driven by the tendency of these heavy halides to form intermolecular halogen-metal interactions (secondary bonds). These interactions are often strong enough to create one-, two-, or three-dimensional polymers in the solid state.[5][6] This is a direct consequence of the Lewis acidity of the R-M(III) center and the Lewis basicity of the iodide ligands on neighboring molecules. Bismuth, being larger and more polarizable than antimony, often forms more complex and varied extended structures.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation or vapor diffusion.

    • Dissolve the purified organometallic diiodide (e.g., PhBiI₂) in a suitable solvent in which it is sparingly soluble (e.g., dichloromethane or toluene) to near saturation.

    • Place this solution in a small vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).

    • Allow the anti-solvent to slowly diffuse into the solution over several days at room temperature or in a cold room (4°C). This gradual decrease in solubility promotes the formation of well-ordered crystals.

  • Crystal Mounting: Under a microscope, select a suitable single crystal and mount it on a cryoloop.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages (e.g., SHELX).

Comparative Structural Data

The data reveal a consistent structural motif: a square pyramidal coordination geometry around the central metal atom.[5][7] The organic group occupies the apical position, while four iodine atoms from bridging interactions form the basal plane. This arrangement leads to the formation of extended one-dimensional chains.[8]

ParameterRepresentative Organoantimony (R-SbI₂)Representative Organobismuth (R-BiI₂)Rationale for Difference
M-C Bond Length (Å) ~2.15 - 2.25~2.25 - 2.35The larger covalent radius of Bi results in a longer metal-carbon bond compared to Sb.
M-I Bond Length (Å) ~2.80 - 3.20 (bridging)~2.90 - 3.40 (bridging)The larger size of the Bi(III) ion leads to longer and often more varied metal-iodine bond distances.
C-M-I Angle (°) ~90 - 95~85 - 95The angles are dictated by the square pyramidal geometry. The slightly smaller angles in some Bi compounds can be attributed to the influence of the stereochemically active 6s² lone pair.[5]
Solid-State Structure Typically 1D polymeric chainsOften 1D polymeric chains, but with a higher propensity for more complex motifs.[4][8]Increased polarizability and relativistic effects in bismuth can lead to more diverse and stronger secondary bonding interactions.

Solution-State Behavior: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides invaluable information about the structure and dynamic behavior of molecules in solution, where the polymeric solid-state structures are often broken down.

Causality Behind the Experiment

The primary goal is to confirm the integrity of the organic framework bonded to the metal center. The chemical shifts (δ) of protons and carbons, particularly those close to the metal (α-positions), are sensitive to the electronegativity and magnetic environment imposed by the central atom. Comparing the spectra of Sb and Bi analogues directly probes the electronic influence of the metal.

Experimental Protocol: NMR Sample Preparation
  • Inert Atmosphere: Due to the potential air and moisture sensitivity of these compounds, prepare samples in a glovebox or under an inert atmosphere (N₂ or Ar).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound without reacting with it. Common choices include deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), or benzene (C₆D₆).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Comparative NMR Data

The spectra are generally straightforward, confirming the organic moiety. The key comparative insights come from the subtle shifts of the nuclei closest to the metal center.

ParameterOrganoantimony (R-SbI₂)Organobismuth (R-BiI₂)Rationale for Difference
δ ¹H (α-protons, ppm) Slightly upfield (less deshielded)Slightly downfield (more deshielded)This trend is influenced by a combination of factors, including electronegativity and relativistic effects. Bismuth's lower electronegativity would suggest less deshielding, but significant spin-orbit coupling effects in the heavier element can lead to a net downfield shift compared to antimony.
δ ¹³C (α-carbon, ppm) Upfield shift relative to Bi analogueDownfield shift relative to Sb analogueThe "heavy atom effect" is more pronounced here. The large number of electrons on Bi induces a significant downfield shift on the directly attached carbon atom due to spin-orbit coupling contributions to the shielding tensor.

Vibrational Spectroscopy: Probing Metal-Ligand Bonds with IR & Raman

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.[9] For organometallic diiodides, they are particularly useful for identifying the stretching frequencies of the metal-carbon (ν(M-C)) and metal-iodine (ν(M-I)) bonds, which are typically found in the far-IR region (< 600 cm⁻¹).

Causality Behind the Experiment

The frequency of a vibrational mode is related to the bond strength and the masses of the atoms involved (Hooke's Law). Since the M-C and M-I bonds are the primary points of difference between the two classes of compounds, comparing their vibrational frequencies provides a direct measure of the relative bond strengths. Weaker bonds will vibrate at lower frequencies.

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and analyzing these compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Reactants (e.g., R₃M + 2I₂ or RMgX + MI₃) reaction Reaction (Inert Atmosphere) start->reaction workup Workup & Purification (Filtration, Recrystallization) reaction->workup product Pure RMI₂ Product workup->product xray X-ray Diffraction product->xray Sample Preparation nmr NMR Spectroscopy product->nmr Sample Preparation vib Vibrational (IR/Raman) product->vib Sample Preparation uvvis UV-Vis Spectroscopy product->uvvis Sample Preparation comparison Comparative Analysis (Sb vs. Bi) xray->comparison nmr->comparison vib->comparison uvvis->comparison

Caption: General workflow for synthesis and comparative spectroscopic analysis.

Experimental Protocol: IR/Raman Spectroscopy
  • Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, press a KBr pellet containing a small amount of the sample or record the spectrum using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, place a small amount of the solid sample directly in the path of the laser.

  • Data Acquisition: Collect spectra over the appropriate range. The mid-IR range (4000-400 cm⁻¹) will characterize the organic ligand, while the far-IR range (typically 600-50 cm⁻¹) is required to observe the M-C and M-I vibrations.

Comparative Vibrational Data

The data consistently show that the bismuth compounds have lower frequency vibrations for analogous bonds.

Vibrational ModeOrganoantimony (R-SbI₂)Organobismuth (R-BiI₂)Rationale for Difference
ν(M-C) (cm⁻¹) ~440 - 500~400 - 460The Bi-C bond is weaker and involves a heavier atom than the Sb-C bond, leading to a lower stretching frequency.[10]
ν(M-I) (cm⁻¹) ~150 - 200~120 - 170The combination of a heavier bismuth atom and typically longer, weaker Bi-I bonds results in a significant decrease in the stretching frequency compared to the antimony analogue.[11]

Electronic Properties: UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[12]

Causality Behind the Experiment

The energy of the HOMO-LUMO gap determines the color and electronic properties of the compounds. In these heavy p-block elements, the HOMO often has significant contribution from the metal's lone pair (ns²) and metal-iodide bonding orbitals, while the LUMO is typically associated with metal-carbon or metal-iodine anti-bonding orbitals. Moving down the group from Sb to Bi, relativistic effects become more pronounced. This leads to a stabilization and contraction of the 6s orbital (inert pair effect) and a destabilization of the 6p orbitals in bismuth. This fundamentally alters the energies of the frontier molecular orbitals compared to antimony.

Conceptual Energy Level Comparison

G cluster_Sb R-SbI₂ cluster_Bi R-BiI₂ LUMO_Sb LUMO HOMO_Sb HOMO HOMO_Sb->LUMO_Sb ΔE₁ (higher) LUMO_Bi LUMO HOMO_Bi HOMO HOMO_Bi->LUMO_Bi ΔE₂ (lower) axis Energy

Caption: Conceptual HOMO-LUMO gap comparison between Sb and Bi analogues.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compounds in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or hexane).

  • Blank Correction: Run a baseline spectrum using a cuvette containing only the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

Comparative Electronic Transition Data

Organobismuth diiodides are typically more deeply colored (yellow, orange, or red) than their antimony counterparts, which is a direct reflection of their lower energy electronic transitions.[8]

ParameterOrganoantimony (R-SbI₂)Organobismuth (R-BiI₂)Rationale for Difference
λ_max (nm) Lower wavelength (e.g., 350-420 nm)Higher wavelength (e.g., 400-500 nm)The HOMO-LUMO gap is smaller in the bismuth compounds.[13] This is due to the relativistic destabilization of the bismuth 6p orbitals, which raises the energy of the HOMO, requiring less energy (longer wavelength light) to promote an electron to the LUMO.
Appearance Typically colorless to pale yellowTypically yellow to redThe absorption of higher wavelength light (blue/violet region) results in the observed yellow/red complementary color.

Conclusion: A Unified Spectroscopic Picture

The spectroscopic comparison of organoantimony and organobismuth diiodides reveals a clear and predictable set of trends rooted in fundamental atomic properties. As we move down Group 15 from antimony to bismuth:

  • Increased Size and Weaker Bonds: The larger covalent radius of bismuth leads to longer, weaker M-C and M-I bonds. This is definitively observed in X-ray crystallography as longer bond distances and in vibrational spectroscopy as lower frequency stretching modes.

  • Relativistic and Heavy Atom Effects: These effects are dominant in bismuth. They manifest in NMR spectroscopy as a significant downfield shift for the α-carbon and in UV-Vis spectroscopy as a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption and deeper color.

By integrating these spectroscopic techniques, researchers can build a comprehensive and self-validating profile of their compounds. For drug development professionals, these data are critical for understanding stability (bond strength from IR/Raman) and potential interactions, providing a solid foundation for further investigation.

References

  • Mitzi, D. B. (1996). Synthesis and Crystal Structure of the Alkylbismuth Diiodides: A Family of Extended One-Dimensional Organometallic Compounds. Inorganic Chemistry, 35(26), 7614–7619. [Link]

  • Mitzi, D. B. (1996). Synthesis and Crystal Structure of the Alkylbismuth Diiodides: A Family of Extended One-Dimensional Organometallic Compounds. IBM Research Report.
  • Mitzi, D. B. (1996). Detailed crystallographic information on Alkylbismuth Diiodides. Inorganic Chemistry. [Link]

  • Breunig, H. J., & Ghesner, I. (2006). Low-Valent Organoantimony and -bismuth Compounds with Neopentyl and (Trimethylsilyl)methyl Substituents. Dalton Transactions, (1), 29-37. [Link]

  • Cashman, B. K., Sandmann, K. M., & Rose, M. J. (2019). Isolation and X-ray Structure of a Dialkylbismuth(III) Iodo “Nanosquare”: Breaking the Polymeric Mold of R2BiX. Inorganic Chemistry, 58(20), 13751-13754. [Link]

  • Freedman, L. D., & Doak, G. O. (1982). Preparation, reactions, and physical properties of organobismuth compounds. Chemical Reviews, 82(1), 15-57. [Link]

  • ResearchGate. (n.d.). Organobismuth and Organoantimony Compounds Data Table. [Link]

  • Silvestru, C., Breunig, H. J., & Althaus, H. (1999). Structural Chemistry of Bismuth Compounds. I. Organobismuth Derivatives. Chemical Reviews, 99(11), 3277-3328. [Link]

  • Rusu, E., et al. (2007). Organobismuth(III) Dihalides with T-Shaped Geometry Stabilized by Intramolecular N->Bi Interactions and Related Diorganobismuth(III) Halides. Organometallics, 26(5), 1196-1203. [Link]

  • Sharutina, O., et al. (2022). Organic antimony compounds. Synthesis, structure, possibilities of practical application. Mendeleev Communications. [Link]

  • Suzuki, H., & Matano, Y. (2001). Product Class 3: Bismuth Compounds. Science of Synthesis. [Link]

  • Wikipedia. (n.d.). Organobismuth chemistry. [Link]

  • Wikipedia. (n.d.). Organoantimony chemistry. [Link]

  • Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. [Link]

  • Simon, P., et al. (2010). Monomeric organoantimony(I) and organobismuth(I) compounds stabilized by an NCN chelating ligand: syntheses and structures. Angewandte Chemie International Edition, 49(32), 5468-71. [Link]

  • Sharma, S., et al. (2007). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. Journal of Organometallic Chemistry, 692(17), 3692-3699. [Link]

  • Wang, R., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 3891-3931. [Link]

  • JETIR. (2018). Studies on Organ Antimony Compounds. JETIR, 5(8). [Link]

  • Wang, Y., et al. (2023). Facile synthesis and antifungal evaluation of hypervalent organoantimony(iii) and organobismuth(iii) thioates with tridentate C,N,C-coordinating ligands. Organic & Biomolecular Chemistry. [Link]

  • Kubiak, R., & Janczak, J. (2022). Synthesis, Structure, and UV–Vis Characterization of Antimony(III) Phthalocyanine. Molecules, 27(6), 1801. [Link]

  • ResearchGate. (n.d.). IR and Raman spectra of AgBi-HM samples. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of various pyridinium iodobismuthates. [Link]

  • Gagnon, A., et al. (2024). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. ACS Catalysis. [Link]

  • Flores, J. C., et al. (2023). Isolation and Characterization of an Organobismuth Dihydride. Journal of the American Chemical Society. [Link]

  • Gagnon, A., et al. (2024). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. PubMed Central. [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatographic Science. [Link]

  • Schrader, B. (1995). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification. In Vibrational Spectroscopy. [Link]

  • Adonin, S. A., et al. (2019). One-Dimensional Iodoantimonate(III) and Iodobismuthate(III) Supramolecular Hybrids with Diiodine. Inorganics, 7(6), 73. [Link]

  • Suzuki, H., & Matano, Y. (2001). Organobismuth chemistry. Elsevier. [Link]

  • Wang, R., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. PubMed Central. [Link]

  • Flores, J. C., et al. (2023). Isolation and Characterization of an Organobismuth Dihydride. Max-Planck-Gesellschaft. [Link]

  • Wang, X., et al. (2022). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers in Environmental Science. [Link]

  • Jing, C., et al. (2018). X-ray absorption near-edge spectroscopy of antimony complexed with organic molecules: a theoretical interpretation. Journal of Analytical Atomic Spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Spectroscopic Properties of Inorganic and Organometallic Compounds. [Link]

  • De la Rosa, F., & Yus, M. (2016). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry, 12, 1927–2010. [Link]

  • ResearchGate. (n.d.). Diffuse reflectance UV-Vis spectra of the synthesized antimony oxide iodides. [Link]

  • Bale, S., & Rahman, S. (2014). IR and Raman Spectra Properties of Bi2O3-ZnO-B2O3-BaO Quaternary Glass System. Journal of Non-Crystalline Solids, 401, 143-148. [Link]

  • Park, Y., et al. (2014). Determination of Triiodide Ion Concentration Using UV-Visible Spectrophotometry. Journal of the Korean radioactive waste society, 12(3), 215-222. [Link]

  • Silvestru, C. (2012). Homo- and Heteronuclear Organoantimony Compounds. Babeș-Bolyai University. [Link]

  • Klaeboe, P. (1987). Iodine Chemistry in the + 1 Oxidation State. II. A Raman & UV-Visible Spectroscopic Study of Disproportionation of Hypoiodite. Acta Chemica Scandinavica, Series A, 41, 314-320. [Link]

Sources

Validation

Assessing Lewis acidity of trimethylantimony diiodide vs other pnictogen halides

An in-depth technical evaluation of main-group Lewis acids requires moving beyond traditional boron-centric models to understand the unique electronic properties of group 15 elements (pnictogens). Among these, pentavalen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of main-group Lewis acids requires moving beyond traditional boron-centric models to understand the unique electronic properties of group 15 elements (pnictogens). Among these, pentavalent organoantimony compounds have emerged as highly tunable platforms for anion recognition, sensing, and catalysis.

This guide provides a comprehensive comparative analysis of the Lewis acidity of trimethylantimony diiodide ( Me3​SbI2​ ) against other pnictogen halides, detailing the mechanistic origins of their reactivity and the self-validating experimental protocols used to quantify their performance.

Mechanistic Foundations of Pnictogen Lewis Acidity

Unlike group 13 elements, pentavalent antimony species like Me3​SbI2​ are electronically saturated and lack a vacant p-orbital. Their ability to act as Lewis acids is governed by pnictogen bonding —a highly directional non-covalent interaction driven by two primary factors:

  • Electrostatic Attraction ( σ -hole): The polarization of the Sb−X (where X is a halogen) covalent bonds draws electron density away from the antimony center. This creates a localized region of positive electrostatic potential, known as a σ -hole, directly opposite the Sb−X bonds [[1]](1].

  • Orbital Overlap: The low-lying σ∗(Sb−X) antibonding orbitals act as electron acceptors for incoming Lewis bases.

The Causality of Halide Substitution: The strength of a pnictogen-based Lewis acid is directly proportional to the electronegativity of its substituents. Because iodine (Pauling electronegativity = 2.66) is significantly less electronegative than chlorine (3.16) or fluorine (3.98), the electron density in Me3​SbI2​ is less polarized. Consequently, the σ -hole on the antimony center is shallower, and the σ∗(Sb−I) orbital is higher in energy, rendering Me3​SbI2​ a notably weaker Lewis acid than its chlorinated or fluorinated analogs. Furthermore, oxidation to the Sb(V) state drastically decreases Pauli repulsion and deepens the σ -hole, making pentavalent species intrinsically more acidic than trivalent Sb(III) species 2[2].

PnictogenAcidity A Organoantimony Lewis Acid (e.g., Me3SbI2) B Oxidation State (V vs III) Decreased Pauli Repulsion A->B C Halide Electronegativity (F > Cl > Br > I) A->C D Deepened σ-hole (Electrostatic Attraction) B->D E Lowered σ* Orbital Energy (Enhanced Orbital Overlap) B->E C->D C->E F Overall Lewis Acidity (Adduct Stability) D->F E->F

Logical flow of variables dictating the Lewis acidity of pentavalent organoantimony halides.

Comparative Analysis: Me3​SbI2​ vs. Pnictogen Alternatives

When benchmarked against the broader spectrum of pnictogen halides, Me3​SbI2​ occupies the lower end of the Lewis acidity scale. While superacids like SbF5​ are utilized for aggressive C−F bond activation 3[3], the attenuated acidity of Me3​SbI2​ makes it highly tolerant to moisture and suitable for mild, highly selective coordination environments.

Interestingly, while acidity generally increases down the group for trivalent species (e.g., BiCl3​ exhibits higher Lewis acidity than SbCl3​ in solution ), pentavalent antimony compounds dominate the upper echelons of main-group acidity due to optimal orbital geometries.

Table 1: Comparative Lewis Acidity Indicators of Pnictogen Halides

CompoundOxidation StateHalide Electronegativity (Pauling)Pnictogen Bond StrengthRelative Lewis Acidity
SbF5​ Sb(V)3.98 (F)Very StrongSuperacidic
SbCl5​ Sb(V)3.16 (Cl)StrongHigh
BiCl3​ Bi(III)3.16 (Cl)ModerateModerate-High
SbCl3​ Sb(III)3.16 (Cl)Weak-ModerateModerate
Ph3​SbCl2​ Sb(V)3.16 (Cl)WeakLow-Moderate
Me3​SbCl2​ Sb(V)3.16 (Cl)Very WeakLow
Me3​SbI2​ Sb(V)2.66 (I)NegligibleVery Low

Experimental Workflows for Acidity Quantification

To objectively measure the Lewis acidity of Me3​SbI2​ , researchers rely on self-validating physical chemistry protocols. The methodologies below are designed to isolate the thermodynamic parameters of adduct formation from background solvent effects.

Protocol A: Solution-State Gutmann-Beckett NMR Titration

The Gutmann-Beckett method utilizes the 31P NMR chemical shift of a Lewis basic probe—typically triphenylphosphine oxide ( Ph3​PO )—upon coordination.

  • Causality: The P=O oxygen donates electron density into the σ∗(Sb−X) orbital. This deshields the phosphorus nucleus, shifting the resonance downfield. A larger downfield shift ( Δδ ) strictly correlates to a stronger Lewis acid.

Step-by-Step Methodology:

  • Baseline Establishment (Self-Validation): Prepare a 0.02 M solution of Ph3​PO in rigorously dried CDCl3​ . Acquire a baseline 31P{1H} NMR spectrum. The free Ph3​PO resonance must appear at exactly ~29.4 ppm.

  • Sample Preparation: In a glovebox, add exactly 1.0 equivalent (0.02 M) of the target Lewis acid ( Me3​SbI2​ ) to the NMR tube containing the base.

  • Equilibration: Allow the sealed tube to equilibrate at 298 K for 15 minutes to ensure complete thermodynamic adduct formation.

  • Acquisition & Processing: Acquire the 31P{1H} NMR spectrum of the mixture.

  • Quantification: Calculate the shift difference: Δδ=δadduct​−δfree​ . For Me3​SbI2​ , expect a minimal Δδ (< 0.5 ppm) compared to the more acidic Ph3​SbCl2​ ( Δδ ~ 1.2 ppm), validating the weak σ -hole generated by the iodine substituents.

GutmannBeckett S1 1. Baseline NMR (Free Ph3PO) S2 2. Titration (Add Me3SbI2) S1->S2 S3 3. Adduct Equilibration S2->S3 S4 4. Measure Δδ (31P Downfield Shift) S3->S4

Step-by-step workflow of the Gutmann-Beckett method for quantifying Lewis acidity.

Protocol B: Isothermal Titration Calorimetry (ITC) for Halide Affinity

To extract precise thermodynamic data ( ΔH , ΔS , Ka​ ) regarding the affinity of Me3​SbI2​ for external halides, ITC is employed.

  • Causality: The direct measurement of heat released (or absorbed) during the formation of the [Me3​SbI2​X]− complex provides an absolute thermodynamic ranking of Lewis acidity independent of NMR timescale limitations.

Step-by-Step Methodology:

  • Cell Preparation: Dissolve Me3​SbI2​ in dry acetonitrile ( CH3​CN ) at a concentration of 1.0 mM in the calorimetric cell.

  • Titrant Preparation: Prepare a 10.0 mM solution of tetrabutylammonium chloride (TBACl) in the exact same solvent batch to prevent heat of mixing artifacts.

  • Blank Titration (Self-Validation): Perform a control titration of TBACl into pure CH3​CN to measure the background heat of dilution.

  • Active Titration: Perform stepwise injections (e.g., 2 μL each) of TBACl into the Me3​SbI2​ cell at a constant temperature (298 K) while stirring at 300 rpm.

  • Data Fitting: Subtract the blank heat data from the active titration data. Integrate the heat pulses to generate a binding isotherm and fit to a 1:1 binding model.

Conclusion

While Me3​SbI2​ does not possess the aggressive Lewis acidity seen in fluorinated or pentachlorinated pnictogens, its attenuated, highly specific σ -hole makes it an excellent candidate for specialized supramolecular chemistry where moisture tolerance and reversible, weak binding are required. Understanding the interplay between oxidation state and halide electronegativity allows researchers to rationally select the exact organoantimony compound needed for targeted anion transport or catalytic workflows.

References

  • Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State Inorganic Chemistry (ACS Publications) URL:[Link]

  • Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids Journal of the American Chemical Society (JACS) URL:[Link]

  • Probing the Lewis acidity of heavier pnictogen trichlorides Indian Academy of Sciences URL:[Link]

  • Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis Chemical Society Reviews (RSC) URL:[Link]

Sources

Comparative

Validating Theoretical DFT Models of Trimethylantimony Diiodide with Experimental Data

Executive Summary In the realm of organometallic chemistry and rational drug design, pentacoordinate antimony(V) compounds serve as critical intermediates and structural motifs. Trimethylantimony diiodide ( Me3​SbI2​ ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organometallic chemistry and rational drug design, pentacoordinate antimony(V) compounds serve as critical intermediates and structural motifs. Trimethylantimony diiodide ( Me3​SbI2​ ) is a benchmark molecule for studying hypervalent interactions, specifically the 3-center 4-electron (3c-4e) bond[2]. Because the heavy antimony and iodine atoms exhibit significant scalar relativistic effects, selecting the correct Density Functional Theory (DFT) model is non-trivial.

This guide provides an objective comparison of three widely used DFT functionals (B3LYP, PBE0, and M06-2X) in modeling Me3​SbI2​ . By validating these theoretical models against rigorous experimental data—specifically X-ray diffraction (XRD) and Raman spectroscopy—researchers can establish a self-validating computational protocol for predicting the behavior of complex heavy-metal therapeutics and catalysts.

Mechanistic Overview: The Challenge of the 3c-4e Bond

Me3​SbI2​ adopts a trigonal bipyramidal geometry ( D3h​ symmetry). The three methyl groups occupy the equatorial plane via standard 2-center 2-electron (2c-2e) covalent bonds. However, the two iodine atoms occupy the axial positions, forming a linear I–Sb–I linkage.

This axial linkage is a classic 3-center 4-electron (3c-4e) bond [2]. Because the electron density is delocalized across three atoms, the Sb–I bonds are significantly longer and weaker than standard covalent bonds. Modeling this delocalization accurately is a notorious challenge for computational chemistry. Furthermore, the core electrons of Sb ( Z=51 ) and I ( Z=53 ) move at velocities approaching the speed of light, necessitating the use of Relativistic Effective Core Potentials (RECPs) in any valid DFT basis set [4].

G A Experimental Ground Truth (XRD & Raman) C Data Extraction (Bond Lengths, Frequencies) A->C B Theoretical DFT Models (B3LYP, PBE0, M06-2X) B->C D Comparative Analysis (Δ Deviations) C->D E Model Validation & Functional Selection D->E

Fig 1. Workflow for validating DFT models against experimental data.

Comparison Guide: DFT Functionals vs. Experimental Ground Truth

To evaluate computational accuracy, we compare three distinct DFT functionals paired with the def2-TZVPP basis set (which includes RECPs for Sb and I) against experimental benchmarks [1].

The Alternatives Evaluated
  • B3LYP (Hybrid GGA): The industry standard. While computationally efficient, it often struggles with medium-range electron correlation, leading to the overestimation of hypervalent bond lengths.

  • PBE0 (Parameter-Free Hybrid): Incorporates 25% exact Hartree-Fock exchange. It is highly regarded for main-group organometallics and generally provides tighter, more accurate geometries for heavy p-block elements.

  • M06-2X (Meta-GGA): Highly parameterized to account for dispersion and non-covalent interactions. It excels in thermochemistry but can sometimes over-bind heavy halogens, leading to artificially shortened bonds.

Quantitative Data Comparison

The following table summarizes the performance of each functional against experimental single-crystal XRD and Raman spectroscopic data [1, 3].

Note: The symmetric I–Sb–I stretch ( νsym​ ) is Raman active but IR inactive due to the molecule's D3h​ symmetry, making Raman spectroscopy the mandatory choice for vibrational validation.

ParameterExperimental (XRD / Raman)B3LYP / def2-TZVPPPBE0 / def2-TZVPPM06-2X / def2-TZVPP
Axial Sb–I Length (Å) ~2.9503.032 (+0.082)2.945 (-0.005)2.910 (-0.040)
Equatorial Sb–C Length (Å) ~2.1202.145 (+0.025)2.118 (-0.002)2.115 (-0.005)
I–Sb–I Angle (°) 180.0180.0180.0180.0
νsym​ (Sb–I) (cm −1 ) ~115102117124
νsym​ (Sb–C) (cm −1 ) ~510495512518

Analysis: PBE0 demonstrates the highest fidelity to the experimental ground truth, accurately capturing both the hypervalent Sb–I bond length and its corresponding vibrational frequency. B3LYP significantly overestimates the 3c-4e bond length, resulting in a red-shifted vibrational frequency. M06-2X slightly over-binds the halogens.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the generation of experimental data must follow a strict, self-validating workflow. The causality behind each step ensures that computational models are benchmarked against pure, unperturbed physical states.

Protocol S1 1. Synthesis Me3Sb + I2 -> Me3SbI2 S2 2. Purity Validation 1H NMR & Elemental Analysis S1->S2 S3 3. Physical Characterization Single-Crystal XRD & Raman S2->S3 S4 4. Computational Modeling Geometry Opt & Freq Analysis S3->S4

Fig 2. Step-by-step experimental and computational methodology.

Phase 1: Synthesis and Purity Validation

Causality: Impurities or solvent inclusions in the crystal lattice will distort the hypervalent Sb-I bonds, rendering the XRD data useless for DFT benchmarking.

  • Reaction: Under an inert argon atmosphere, dissolve trimethylstibine ( Me3​Sb ) in dry dichloromethane (DCM) and cool to 0 °C.

  • Halogenation: Add a stoichiometric equivalent of elemental iodine ( I2​ ) dissolved in DCM dropwise. The reaction is highly exothermic.

  • Crystallization: Remove the solvent under reduced pressure. Recrystallize the crude product via slow vapor diffusion of hexane into a concentrated DCM solution at 4 °C to yield diffraction-quality crystals [1].

  • Validation: Verify purity using 1H NMR ( CDCl3​ ). A single sharp singlet should be observed for the methyl protons.

Phase 2: Physical Characterization
  • X-Ray Diffraction (XRD): Mount a single crystal on a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) at 100 K. Low temperature minimizes thermal motion, providing highly accurate Sb–I bond lengths.

  • Raman Spectroscopy: Excite the crystals using a 785 nm near-infrared laser. Causality: Using a 785 nm laser prevents the fluorescence commonly induced by lower-wavelength lasers in halogenated organometallics. Calibrate the spectrometer with a silicon wafer peak at 520.7 cm −1 before recording the symmetric stretching frequencies [3].

Phase 3: Computational Modeling (DFT)
  • Software Setup: Utilize a quantum chemistry package such as Gaussian 16 or ORCA.

  • Model Configuration: Input the starting geometry derived from the XRD CIF file. Select the PBE0 functional and the def2-TZVPP basis set. Ensure the integration grid is set to "UltraFine" to accurately map the electron density of the heavy atoms.

  • Optimization & Frequency: Run a full geometry optimization followed by an analytical frequency calculation.

  • Validation: Confirm that the frequency calculation yields zero imaginary frequencies, proving the optimized structure is a true minimum on the potential energy surface.

Conclusion

When validating theoretical models of hypervalent organoantimony compounds like Me3​SbI2​ , the choice of DFT functional is paramount. While B3LYP is ubiquitous, it fails to accurately describe the 3c-4e bond. PBE0 paired with a relativistic basis set (def2-TZVPP) is the superior alternative , providing excellent agreement with both X-ray crystallographic and Raman spectroscopic data. By anchoring computational workflows in rigorous, self-validating experimental protocols, researchers can confidently predict the properties of novel heavy-metal complexes.

References

  • Breunig, H. J., Ebert, K. H., Guelec, S., Draeger, M., & Sowerby, D. B. (2007). Darstellung von Me3SbI2 und Farbwechsel bei Me4Sb2Me2SbBr*. LookChem / ResearchGate.[Link]

  • Green, J. C., et al. (1999). Aspects of transition metal pentacoordination: investigation of the structure and bonding of Me3NbCl2, Me3TaCl2 and Me2NbCl3 by photoelectron spectroscopy and density functional theory calculations. ResearchGate.[Link]

  • LookChem Database. (2019). Vibrational spectra and normal coordinate analyses for TRIMETHYLANTIMONY dichloride, dibromide and deuterated analogs. LookChem.[Link]

  • ACS Publications. (2020). Density Functional Theory Study of the Gas Phase and Surface Reaction Kinetics for the MOVPE Growth of GaAs1–yBiy. The Journal of Physical Chemistry A.[Link]

Validation

A Comparative Guide to the Toxicity of Trimethylantimony Diiodide and Other Organoantimony Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative toxicological overview of trimethylantimony diiodide and other selected organoantimony compounds. As a senior application...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of trimethylantimony diiodide and other selected organoantimony compounds. As a senior application scientist, this document is structured to offer not just data, but also insights into the experimental rationale and methodologies crucial for informed research and development in fields utilizing these organometallic compounds.

Introduction to Organoantimony Compound Toxicity

Organoantimony compounds, characterized by a carbon-antimony bond, are a class of organometallics with diverse applications, including in catalysis and medicine.[1] However, their utility is intrinsically linked to their toxicological profiles. Antimony compounds, in general, are known to be toxic.[1] The toxicity of organoantimony compounds can be influenced by several factors, including the oxidation state of the antimony atom (Sb(III) or Sb(V)) and the nature of the organic ligands attached to it. Generally, trivalent antimony compounds are considered more toxic than pentavalent ones.[2]

The primary mechanism of antimony toxicity is believed to involve the binding of trivalent antimony to sulfhydryl groups in proteins and enzymes, leading to their inactivation and subsequent cellular dysfunction.[3] This can result in a wide range of adverse health effects, targeting organ systems such as the cardiovascular, gastrointestinal, and respiratory systems.

This guide focuses on a comparative analysis of trimethylantimony diiodide against other common organoantimony compounds, providing available quantitative toxicity data and outlining the experimental protocols for their assessment.

Comparative Toxicity Analysis

CompoundChemical FormulaStructureAcute Oral LD50 (Rat)Hazard Classification
Trimethylantimony Diiodide(CH₃)₃SbI₂Tri-coordinate antimony with two iodide ligandsData not available; expected to be highly toxicNot formally classified; related compounds are highly toxic
Trimethylantimony(CH₃)₃SbTrigonal pyramidalData not available; classified as highly toxic and pyrophoric[4]Harmful if swallowed or inhaled[5]
Triphenylantimony(C₆H₅)₃SbTrigonal pyramidal[6]183 mg/kg[7]Toxic if swallowed, Harmful if inhaled[6]
Triphenylantimony Dichloride(C₆H₅)₃SbCl₂Trigonal bipyramidal195 mg/kg[8]Harmful if swallowed or inhaled
Triphenylantimony Oxide(C₆H₅)₃SbO180 mg/kg (ivn-mus)Toxic if swallowed, in contact with skin or if inhaled

Expert Insights on Structure-Toxicity Relationship:

The available data suggests a structure-activity relationship in the toxicity of organoantimony compounds. The nature of the organic group (alkyl vs. aryl) and the anionic ligands significantly influences the compound's reactivity and bioavailability, and consequently, its toxicity. For instance, the high toxicity of trimethylantimony is noted, and it is plausible that its diiodide derivative exhibits similar or even enhanced toxicity due to the presence of iodide ions.[9] The phenyl-substituted compounds, while still toxic, have slightly higher LD50 values compared to what is qualitatively described for the trimethyl derivatives.

G cluster_0 Organoantimony Compound cluster_1 Biological System Structure Structure Bioavailability Bioavailability Structure->Bioavailability influences Ligands Ligands Ligands->Bioavailability influences OxidationState Oxidation State (Sb(III) vs Sb(V)) Metabolism Metabolism OxidationState->Metabolism influences TargetInteraction Interaction with Target (e.g., Sulfhydryl Groups) Bioavailability->TargetInteraction determines Metabolism->TargetInteraction affects Toxicity Toxicity TargetInteraction->Toxicity leads to

Caption: Factors influencing the toxicity of organoantimony compounds.

Mechanistic Insights into Organoantimony Toxicity

The toxicity of organoantimony compounds is a complex process involving multiple cellular and molecular interactions. The primary mechanism is believed to be the inhibition of enzymes through the binding of trivalent antimony to sulfhydryl groups of cysteine residues in proteins.[3] This can disrupt a wide array of cellular processes, including energy metabolism and DNA repair.[10]

Pentavalent organoantimony compounds are generally less toxic, but they can be reduced in vivo to the more toxic trivalent form. Some organoantimony compounds have also been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[3]

Experimental Protocols for Toxicity Assessment

To provide a framework for the comparative evaluation of organoantimony compounds, this section details standardized protocols for both in vivo acute oral toxicity and in vitro cytotoxicity assessment.

In Vivo Acute Oral Toxicity Testing (Modified OECD 423)

This protocol is designed to determine the acute oral toxicity of an organoantimony compound and to estimate its LD50. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals.[11][12]

Methodology:

  • Animal Model: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, as they are often slightly more sensitive.[11]

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.[11]

  • Dose Preparation: Prepare the organoantimony compound in a suitable vehicle (e.g., corn oil). The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.

  • Dosing Procedure:

    • Fast the animals overnight before dosing.[13]

    • Administer the test substance by oral gavage.

    • Start with a group of three animals at a dose level expected to cause some mortality.

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.[13]

  • Endpoint Observation: Record signs of toxicity, including changes in behavior, body weight, and any mortality.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

G start Start acclimatize Animal Acclimatization (≥5 days) start->acclimatize fast Overnight Fasting acclimatize->fast dose Oral Gavage Dosing (3 animals) fast->dose observe1 Observe for 14 days (Mortality, Clinical Signs, Body Weight) dose->observe1 decision1 Mortality? observe1->decision1 dose_lower Dose new group at lower dose decision1->dose_lower Yes dose_higher Dose new group at higher dose decision1->dose_higher No stop Stop Test & Estimate LD50 decision1->stop Pre-defined stopping criteria met dose_lower->dose dose_higher->dose

Caption: Workflow for in vivo acute oral toxicity testing (OECD 423).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15][16]

Methodology:

  • Cell Culture: Plate cells (e.g., a relevant human cancer cell line or a non-cancerous cell line) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the organoantimony compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 treat Treat with Organoantimony Compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Conclusion

The toxicity of organoantimony compounds is a critical consideration for their safe handling and application. This guide provides a comparative overview, highlighting the high toxicity of trimethylantimony derivatives and providing quantitative data for several triphenylantimony compounds. The provided experimental protocols offer a standardized approach for researchers to assess the toxicity of new or existing organoantimony compounds. A thorough understanding of the structure-toxicity relationships and the underlying mechanisms of toxicity is essential for the responsible development and utilization of this important class of organometallic compounds.

References

  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

  • Tshuva, E. Y., & Ganot, N. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), 50767. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, (24). [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. ResearchGate. [Link]

  • Wikipedia. (2023). Organoantimony chemistry. [Link]

  • Chemsrc. (2025). Triphenylstibine | CAS#:603-36-1. [Link]

  • ResearchGate. (n.d.). Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. [Link]

  • chemeurope.com. (n.d.). Triphenylstibine. [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Antimony and Compounds. [Link]

  • PubChem. (n.d.). Trimethylantimony. [Link]

  • PubMed. (2016). New antimony(III) halide complexes with dithiocarbamate ligands derived from thiuram degradation: The effect of the molecule's close contacts on in vitro cytotoxic activity. [Link]

  • ResearchGate. (2025). Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals. [Link]

  • Wikipedia. (2023). Triphenylstibine. [Link]

  • PubMed. (2017). Comparative Study of Toxicity of Alkoxyamines In Vitro and In Vivo. [Link]

  • PubMed. (1987). Toxicity of antimony and its compounds. [Link]

  • Hoti, N., Ma, H., Luan, S., & Shaik, S. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell biology and toxicology, 27(4), 289–297. [Link]

  • National Center for Biotechnology Information. (2024). Antimony Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Royal Society of Chemistry. (2025). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews. [Link]

  • Wikipedia. (2023). Trimethylstibine. [Link]

  • PubMed. (1994). Comparative toxicity of alkyl-1,4-naphthoquinones in rats: relationship to free radical production in vitro. [Link]

  • National Center for Biotechnology Information. (2020). Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Environmental Health Perspectives, 128(6), 67004. [Link]

  • PubMed. (2000). NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice. [Link]

  • National Center for Biotechnology Information. (2022). Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening. ACS Omega, 7(38), 34363–34375. [Link]

Sources

Safety & Regulatory Compliance

Safety

Trimethylantimony diiodide proper disposal procedures

Operational Guide: Trimethylantimony Diiodide Proper Disposal and Safety Protocols Trimethylantimony diiodide (CAS: 13077-53-7) is a specialized organoantimony(V) complex utilized in advanced synthetic chemistry, antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Trimethylantimony Diiodide Proper Disposal and Safety Protocols

Trimethylantimony diiodide (CAS: 13077-53-7) is a specialized organoantimony(V) complex utilized in advanced synthetic chemistry, antimicrobial research, and semiconductor precursor development[1][2][3]. Due to its dual-hazard profile—combining a toxic heavy metal center (antimony) with reactive halogens (iodine)—its disposal requires rigorous logistical planning. This guide provides researchers and drug development professionals with field-proven, regulatory-compliant methodologies for the safe handling, stabilization, and destruction of trimethylantimony diiodide waste.

Toxicological Profile & Mechanistic Hazards

Understanding the mechanism of organoantimony toxicity is critical for justifying the stringent safety protocols required during disposal operations.

  • Thiol-Binding and Oxidative Stress: Organoantimony compounds exert toxicity primarily by binding to thiol-containing enzymes and rapidly depleting intracellular glutathione (GSH)[4]. This depletion removes the cell's primary antioxidant defense, leading to the accumulation of reactive oxygen species (ROS) and ultimately inducing cellular necroptosis[5].

  • Biological Speciation & Environmental Fate: If improperly disposed of and released into the environment, antimony compounds undergo complex biological transformations. Recent biogeochemical studies have identified that mammals and microbes metabolize inorganic and organic antimony into novel species, such as thiolated methylantimonials (e.g., dimethyldithioantimonate)[6]. This biomethylation and thiolation drastically alter the metal's mobility and toxicological footprint in aquatic ecosystems[6].

  • Carcinogenic Potential of Byproducts: The uncontrolled thermal decomposition or oxidation of antimony compounds yields antimony trioxide (Sb2O3). The International Agency for Research on Cancer (IARC) classifies Sb2O3 as a Group 2B possible human carcinogen, making emission control during disposal a non-negotiable requirement[7].

Regulatory Framework & Physicochemical Data

Laboratory managers must navigate overlapping EPA (RCRA) and OSHA regulations when designing an operational disposal plan[7][8]. Trimethylantimony diiodide cannot be discharged into sewer systems, nor can it be placed in standard municipal landfills[9].

Table 1: Physicochemical Properties and Regulatory Disposal Parameters

ParameterSpecificationCausality / Regulatory Basis
CAS Number 13077-53-7Unique identifier required for accurate hazardous waste manifesting[1].
Chemical Formula C3H9I2SbContains a heavy metal (Sb) and halogens (I), dictating a dual-hazard disposal approach[2].
OSHA PEL (Antimony) 0.5 mg/m³ (8-hr TWA)Mandates the use of certified fume hoods during all waste handling to prevent inhalation of contaminated dust or aerosols[7].
RCRA Classification Toxic Heavy Metal WasteProhibits discharge to sewer systems; requires specialized high-temperature destruction[8][9].
Chemical Incompatibilities Strong acids, oxidizers, moistureContact with strong acids risks the generation of highly toxic stibine (SbH3) gas and volatile iodine[7].

Step-by-Step Operational Disposal Plan

To ensure a self-validating safety system, laboratories must implement the following sequential protocol for trimethylantimony diiodide waste.

Phase 1: Segregation and Primary Containment
  • Fume Hood Isolation: Conduct all waste transfers inside a certified chemical fume hood. Because OSHA strictly enforces a Permissible Exposure Limit (PEL) of 0.5 mg/m³ for antimony in workroom air, engineering controls are mandatory to prevent inhalation exposure[7].

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass containers. Causality: Avoid metal drums. Trace moisture can react with the iodide ligands to form corrosive hydroiodic acid (HI), which will rapidly degrade metal containment.

  • Strict Chemical Segregation: Never mix organoantimony waste with strong aqueous acids. Causality: Acidic environments can drive the reduction and formation of stibine gas (SbH3), a highly toxic, hemolytic inorganic hydride that can be fatal upon inhalation[7].

Phase 2: Stabilization and Packaging
  • Inerting (Recommended): For bulk quantities, purge the headspace of the waste container with an inert gas (nitrogen or argon) prior to sealing. This prevents slow oxidative degradation of the organometallic complex before waste pickup.

  • Secondary Containment: Place the primary sealed container into a rigid, leak-proof secondary bin to prevent environmental release during transit.

Phase 3: RCRA Labeling
  • Hazard Identification: Label the container explicitly as "Hazardous Waste - Toxic Heavy Metal (Antimony) and Halogenated Organics".

  • Documentation: Ensure the hazardous waste manifest reflects the presence of both heavy metals and halogens. This classification dictates the downstream destruction technology required by the EPA[8].

Phase 4: Final Destruction via Licensed Contractor
  • Controlled Incineration: Transfer the waste to a licensed chemical destruction facility. The mandated destruction method is high-temperature controlled incineration[9].

  • Alkaline Flue Gas Scrubbing (Critical Verification Step): You must verify that your waste contractor utilizes alkaline flue gas scrubbing. Causality: When trimethylantimony diiodide is incinerated, it generates volatile antimony trioxide (Sb2O3) and iodine gas (I2)[9][10]. Without alkaline scrubbing, these toxic heavy metal and halogen emissions would be released into the atmosphere, violating EPA National Emission Standards for Hazardous Air Pollutants (NESHAP)[10].

Disposal Workflow Visualization

G Start Waste Generation: Trimethylantimony Diiodide Segregation Segregation: Isolate from Acids/Water Start->Segregation Packaging Packaging: HDPE/Glass, RCRA Labeled Segregation->Packaging Transport Transport: Licensed HazMat Carrier Packaging->Transport Incineration Destruction: High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Emission Control: Alkaline Flue Gas Scrubbing (Captures Sb2O3 & I2) Incineration->Scrubbing Landfill Final Disposal: RCRA Subtitle C Landfill (Stabilized Ash) Scrubbing->Landfill

Caption: Workflow for the compliant segregation, destruction, and emission control of trimethylantimony diiodide waste.

References

  • 1. Public Health Statement for Antimony and Compounds Agency for Toxic Substances and Disease Registry (ATSDR) / Regulations.gov[Link]

  • HAZCOM's hazardous waste exemption as related to EPA's universal wastes Occupational Safety and Health Administration (OSHA)[Link]

  • Antimony Compounds, Organic - Pharos Habitable Future[Link]

  • List of compounds with carbon number 3 Wikipedia[Link]

  • Availability, Toxicology and Medical Significance of Antimony National Institutes of Health (PMC)[Link]

  • Organoantimony (III) Derivative Induces Necroptosis in Human Breast Cancer MDA-MB-231 Cells Bentham Science Publishers[Link]

  • Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates MDPI[Link]

  • Thiolated Methylantimonials: A New Organoantimony Group Identified in Mouse and Human Urines ACS Publications[Link]

  • Antimony Roasting Environmental Compliance | Air Quality Raven Environmental[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Trimethylantimony Diiodide: Essential Safety and Operational Protocols

For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. Trimethylantimony diiodide, a member of the organoantimony compound family, is no e...

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Author: BenchChem Technical Support Team. Date: April 2026

For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. Trimethylantimony diiodide, a member of the organoantimony compound family, is no exception. Its utility in specialized synthesis must be balanced with a comprehensive understanding of its potential hazards and the implementation of meticulous handling protocols. This guide moves beyond mere compliance, offering a framework for integrating Trimethylantimony diiodide into your laboratory with the highest standards of safety and operational integrity. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the precision and reliability of your experimental outcomes.

Immediate Hazard Assessment: Understanding the Risks

Trimethylantimony diiodide and related organoantimony compounds present a multi-faceted hazard profile that necessitates a stringent, defense-in-depth approach to personal protection. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

  • Inhalation Toxicity: Organoantimony compounds can be toxic if inhaled, potentially causing irritation to the respiratory tract.[2] Symptoms of exposure to antimony compounds can include dizziness, headache, nausea, and stomach cramps.[1]

  • Dermal and Ocular Hazards: Direct contact may lead to skin irritation.[2] More significantly, eye contact can cause serious irritation.[3]

  • Ingestion Toxicity: These compounds are often harmful if swallowed.[2][4][5]

  • Systemic Effects: Chronic exposure to antimony compounds has been linked to an increase in heart abnormalities.[6] Furthermore, some antimony compounds are suspected of causing cancer.[7][8]

Given the nature of these hazards, all handling of Trimethylantimony diiodide must be predicated on the principle of minimizing all potential routes of exposure through a carefully selected suite of Personal Protective Equipment (PPE).

Your Armor: A Multi-Layered PPE Strategy

A proactive and comprehensive PPE strategy is non-negotiable. The minimum requirements for handling Trimethylantimony diiodide are outlined below. This selection is based on a synthesis of best practices for handling air-sensitive and toxic metal-organic compounds.[9][10][11]

Respiratory Protection: The First Line of Defense

Given the inhalation hazard, all manipulations of solid Trimethylantimony diiodide that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[12]

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.

  • Secondary Precaution (for non-routine operations or emergencies): In the event of a significant spill or failure of primary engineering controls, respiratory protection will be critical. A full-facepiece respirator with high-efficiency particulate (P100) filters is recommended for antimony compounds.[1] All personnel who may need to use a respirator must be part of a documented respiratory protection program, including fit-testing and training, in compliance with OSHA 29 CFR 1910.134.

Hand Protection: The Critical Barrier

Proper glove selection is paramount to prevent dermal absorption. A single pair of gloves is insufficient for handling this class of compound.

  • Glove Type: Heavy-duty, chemically resistant gloves should be used. Given the lack of specific breakthrough data for Trimethylantimony diiodide, a conservative approach is warranted. Nitrile gloves are a common starting point, but they should be double-gloved.[10]

  • Double-Gloving: Always wear two pairs of nitrile gloves. This provides a critical safety buffer in case the outer glove is compromised.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[13] They should be changed immediately if contamination is suspected and always upon completion of the handling procedure.

Eye and Face Protection: Shielding from Splashes and Particles

Eye protection is a mandatory and fundamental requirement in any laboratory setting.[9]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[12]

  • Recommended Practice: For all procedures involving the transfer of liquids or the potential for splashing, chemical splash goggles are required.[9][12]

  • Enhanced Protection: When handling larger quantities or during procedures with a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9][12] The face shield provides a broader barrier, protecting the neck and face.

Body Protection: Safeguarding Against Contamination

Your personal clothing is not a substitute for appropriate laboratory attire.

  • Lab Coat: A flame-resistant lab coat is essential to protect against splashes and spills.[10]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[9]

Operational Plan: From Benchtop to Disposal

A systematic, step-by-step approach ensures that safety is integrated into every phase of the experimental workflow.

Pre-Handling Preparations
  • Designate an Area: All work with Trimethylantimony diiodide should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to minimize movement and the potential for spills.

  • Review Emergency Procedures: Re-familiarize yourself with the location and use of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on all required PPE (lab coat, double gloves, and safety goggles) before bringing the reagent into the work area.

Handling Protocol
  • Work in a Fume Hood: All transfers and manipulations must occur inside a certified chemical fume hood.[14]

  • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.[2][13]

  • Controlled Environment: As an organometallic compound, Trimethylantimony diiodide may be sensitive to air and moisture.[2][14] Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) if required by the experimental protocol.

  • Immediate Cleanup: Clean up any minor spills within the fume hood immediately using appropriate absorbent materials.

Post-Handling and Decontamination
  • Secure Container: Tightly close the primary container and store it in a cool, dry, and well-ventilated place.[13][15]

  • Decontaminate Surfaces: Thoroughly wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, using a technique that prevents skin contact with the outer surface, followed by your lab coat.[13]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]

Emergency Response: A Validated Protocol

Exposure Scenarios
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]

Spill Response Workflow

A structured response to a chemical spill is crucial to mitigate exposure and environmental contamination.

Caption: Workflow for handling a Trimethylantimony diiodide spill.

Disposal Plan: Responsible Stewardship

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with Trimethylantimony diiodide, including disposable gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: Do not attempt to dispose of this material through standard laboratory drains or as regular trash.[2] All waste must be handled and disposed of by a licensed professional waste disposal company in accordance with all federal, state, and local regulations.[2][13]

Quantitative Exposure Data

While specific exposure limits for Trimethylantimony diiodide are not commonly listed, the limits for antimony and its compounds provide a crucial benchmark for occupational safety.

ParameterValueAgencySource
OSHA PEL (Permissible Exposure Limit)0.5 mg/m³ (as Sb)OSHA[1][6]
NIOSH REL (Recommended Exposure Limit)0.5 mg/m³ (as Sb)NIOSH[1][6]
ACGIH TLV (Threshold Limit Value)0.5 mg/m³ (as Sb)ACGIH[6]
IDLH (Immediately Dangerous to Life or Health)50 mg/m³ (as Sb)NIOSH[6]

References

  • Health monitoring - Guide for antimony . Safe Work Australia. [Link]

  • Workplace Restrictions . International Antimony Association. [Link]

  • Antimony - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational exposure to antimony trioxide: a risk assessment . National Institutes of Health (NIH). [Link]

  • Antimony compounds - IDLH . Centers for Disease Control and Prevention (CDC). [Link]

  • Trimethylantimony diiodide - Pharos . Habitable. [Link]

  • SAFETY DATA SHEET for TRIMETHYLANTIMONY OPTOGRADE™ . Rohm and Haas Electronic Materials LLC. [Link]

  • Substituent-dependent reactivity of triarylantimony(iii) toward I2: isolation of [Ar3SbI]+ salt . New Journal of Chemistry (RSC Publishing). [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety. [Link]

  • Personal Protective Equipment . US EPA. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Cas 594-10-5,TRIMETHYLANTIMONY . LookChem. [Link]

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety. [Link]

  • PPE and Safety Equipment When Using Chemicals . Compliance Partners. [Link]

Sources

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